Calcium methoxyethoxide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14CaO4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
calcium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
OFPISIUOJVZBMS-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Calcium Methoxyethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Calcium Methoxyethoxide. The information is curated for professionals in research and development who require precise and reliable data for their work.
Core Physical and Chemical Properties
This compound, with the CAS number 28099-67-4, is an organometallic compound recognized for its utility as a catalyst in various organic synthesis reactions, including the production of polymers and pharmaceuticals.[1]
The physical properties of this compound are summarized in the table below. It is important to note that some properties, such as boiling point and density, are often reported for a 20% solution in methoxyethanol, as this is a common commercial form.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₄CaO₄ | [2][3][4] |
| Molecular Weight | 190.25 g/mol | [2][3][4] |
| Appearance | Dark brown liquid | For a 20% solution in methoxyethanol.[5][6] |
| Melting Point | -85.1°C | Inconsistent data exists.[4] |
| Boiling Point | 118°C to 124.4°C | Often cited for the 20% solution.[1][2][4][7][8][9] |
| Density | ~1.01 g/cm³ | [1][2][8][9] |
| Flash Point | 46.1°C to 48°C | [1][2][4][9] |
| Solubility | Soluble in polar solvents | Such as methanol (B129727) and ethanol.[10] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Experimental Protocols
A documented method for the synthesis of this compound involves the direct reaction of calcium metal with 2-methoxyethanol.[11] This protocol is crucial for researchers who may need to prepare the compound in-house to ensure consistency, as commercial batches can vary.[12]
Synthesis of this compound [11][12]
-
Reactants:
-
Calcium metal (1 g)
-
2-methoxyethanol (24 ml)
-
-
Procedure:
-
The reaction is conducted under an inert argon atmosphere to prevent side reactions.
-
Calcium metal is added to 2-methoxyethanol.
-
The mixture is heated to 80°C for 24 hours.
-
After the reaction, any unreacted calcium metal is removed by centrifugation at 6000 rpm for 10 minutes.
-
-
Confirmation of Concentration:
-
The concentration of the resulting this compound solution can be determined gravimetrically.
-
A sample of the solution is heated to 1050°C for 12 hours. This process evaporates the solvent and converts the this compound to Calcium Oxide (CaO).
-
The weight of the resulting CaO can be used to calculate the initial concentration of this compound.
-
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. gelest.com [gelest.com]
- 6. This compound, 20% in methoxyethanol [cymitquimica.com]
- 7. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]
- 8. 28099-67-4 | CAS DataBase [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. CAS 2556-53-8: Calcium methoxide | CymitQuimica [cymitquimica.com]
- 11. This compound for Bioactive Hybrids [benchchem.com]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
An In-depth Technical Guide to the Synthesis of Calcium Methoxyethoxide from Calcium Metal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium methoxyethoxide, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a metal alkoxide that has garnered significant interest as a precursor in advanced materials science, particularly in the sol-gel synthesis of bioactive glasses. For researchers and professionals in drug development and regenerative medicine, understanding the synthesis and application of this compound is crucial for the innovation of next-generation biomaterials for bone regeneration.
This guide provides a comprehensive overview of the synthesis of this compound from calcium metal, including detailed experimental protocols, comparative data, and an exploration of its primary application and subsequent biological relevance.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | calcium bis(2-methoxyethanolate) |
| Synonyms | Calcium di(2-methoxyethoxide), Calcium 2-methoxyethanolate |
| CAS Number | 28099-67-4 |
| Molecular Formula | C₆H₁₄CaO₄ |
| Molecular Weight | 190.25 g/mol |
Synthesis of Calcium Alkoxides from Calcium Metal
The synthesis of calcium alkoxides, including this compound, from calcium metal is a direct and effective method, though it requires careful control of reaction conditions to ensure safety and purity.
General Reaction Mechanism
The fundamental reaction involves the direct interaction of calcium metal with an alcohol, in this case, 2-methoxyethanol (B45455). The reaction proceeds with the evolution of hydrogen gas, leading to the formation of the corresponding calcium alkoxide. The general equation for this reaction is:
Ca(s) + 2 R-OH(l) → Ca(OR)₂(sol) + H₂(g)
Several factors can influence the rate and success of this reaction, including the purity of the reactants, reaction temperature, and the presence of a protective oxide layer on the calcium metal. The reaction can sometimes be slow to initiate but can be accelerated by warming.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and, for comparative purposes, calcium ethoxide are provided below.
Synthesis of this compound
This protocol is adapted from a method utilized in the preparation of precursors for sol-gel derived bioactive glasses.
Materials:
-
Calcium metal (1.0 g)
-
2-Methoxyethanol (24 mL)
-
Argon gas (for inert atmosphere)
Equipment:
-
Reaction flask
-
Condenser
-
Heating mantle with temperature control
-
Centrifuge
Procedure:
-
Under an argon atmosphere, 1.0 g of calcium metal is added to 24 mL of 2-methoxyethanol in a reaction flask.
-
The mixture is heated to 80°C and maintained at this temperature for 24 hours with continuous stirring.
-
After the reaction period, the solution is allowed to cool to room temperature.
-
To remove any unreacted calcium metal, the resulting solution is centrifuged at 6000 rpm for 10 minutes.[1]
-
The supernatant, a solution of this compound in 2-methoxyethanol, is carefully decanted and stored under an inert atmosphere.
Synthesis of Calcium Ethoxide
For comparative analysis, the synthesis of calcium ethoxide is presented, highlighting the general applicability of the method to different alcohols.
Materials:
-
Calcium metal (2.0 g)
-
Absolute ethanol (B145695) (60 mL)
Equipment:
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, 2.0 g of calcium metal is placed with 60 mL of absolute ethanol.
-
The mixture is heated to reflux to initiate and sustain the reaction.
-
The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the consumption of the calcium metal.
-
The resulting solution of calcium ethoxide in ethanol can be used directly or the excess solvent can be removed by distillation to obtain the solid product.
Data Presentation
The following table summarizes the experimental parameters for the synthesis of various calcium alkoxides from calcium metal, providing a basis for comparison and optimization.
| Alkoxide | Alcohol | Calcium (g) | Alcohol (mL) | Temperature (°C) | Time (h) | Observations/Yield |
| This compound | 2-Methoxyethanol | 1.0 | 24 | 80 | 24 | Final solution concentration of 0.001 mol/mL.[1] |
| Calcium Ethoxide | Ethanol | 2.0 | 60 | Reflux (approx. 78) | N/A | Reaction proceeds until hydrogen evolution stops. A 95.0% biodiesel yield was obtained when used as a catalyst.[2][3] |
| Calcium Isopropoxide | Isopropanol | N/A | N/A | N/A | N/A | Synthesizable via direct reaction, though specific quantitative data from a single source is not readily available. |
Applications in Sol-Gel Synthesis of Bioactive Glasses
A primary and critical application of this compound is its use as a calcium precursor in the sol-gel synthesis of bioactive glasses.
Advantages over Traditional Precursors
Traditionally, calcium nitrate (B79036) has been the precursor of choice for incorporating calcium into sol-gel derived materials. However, its use presents several disadvantages:
-
Inhomogeneity: Calcium nitrate can lead to the formation of calcium-rich regions within the material.[1]
-
High-Temperature Processing: Temperatures exceeding 400°C are required to incorporate the calcium into the silicate (B1173343) network.[4]
-
Toxicity: The nitrate groups are toxic and must be burned off, a process unsuitable for the synthesis of organic-inorganic hybrids which are processed at lower temperatures (typically 40-60°C).[1]
This compound overcomes these limitations by allowing for the incorporation of calcium into the silica (B1680970) network at room temperature, leading to more homogeneous materials and enabling the low-temperature synthesis of bioactive hybrids.[1]
Workflow for Bioactive Glass Synthesis
The following diagram illustrates a typical workflow for the synthesis of bioactive glass using a sol-gel process with this compound as the calcium precursor.
Caption: Workflow for bioactive glass synthesis using this compound.
Biological Relevance of Bioactive Glasses Derived from this compound
While this compound itself is a precursor and not directly a bioactive agent, the materials synthesized using it have profound biological implications, particularly in the field of bone regeneration.
Interaction with Osteoblasts and Bone Regeneration
Bioactive glasses, including those prepared using this compound, are known to be osteoproductive. When implanted, they interact with bodily fluids to form a hydroxyapatite (B223615) layer on their surface, which is chemically similar to the mineral component of bone. This layer facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for new bone formation.
The dissolution products of bioactive glasses, including calcium and silicate ions, have been shown to stimulate osteoblasts and modulate the activity of osteoclasts, the cells that resorb bone. This dual action promotes a favorable environment for bone remodeling and repair. Studies have demonstrated that bioactive glasses support the formation of mineralized nodules by osteoblasts in vitro, indicating good biocompatibility and the potential to enhance bone tissue formation in vivo.[5][6]
The following diagram illustrates the logical relationship between the synthesis of this compound and the eventual cellular response in bone regeneration.
Caption: Logical pathway from this compound synthesis to bone regeneration.
Conclusion
The synthesis of this compound from calcium metal offers a valuable route to a high-purity precursor for advanced biomaterials. Its primary advantage lies in its ability to facilitate the low-temperature, homogeneous synthesis of bioactive glasses via the sol-gel method. For researchers in drug development and regenerative medicine, the use of this compound enables the creation of innovative organic-inorganic hybrid materials with enhanced potential for bone tissue engineering. Understanding the synthesis and application of this key precursor is a critical step in the development of the next generation of therapeutic biomaterials.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of calcium source on structure and properties of sol-gel derived bioactive glasses. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Mineralization and osteoblast response to bioactive glass in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive glass stimulates in vitro osteoblast differentiation and creates a favorable template for bone tissue formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Calcium 2-Methoxyethoxide (CAS: 28099-67-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Calcium 2-Methoxyethoxide (CAS Number 28099-67-4). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.
Chemical Identity and Physicochemical Properties
Calcium 2-methoxyethoxide, also known as calcium bis(2-methoxyethanolate), is a calcium alkoxide that serves as a versatile reagent and precursor in various chemical syntheses.[1][2] Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 28099-67-4 |
| IUPAC Name | calcium;2-methoxyethanolate[1] |
| Molecular Formula | C6H14CaO4[1] |
| Molecular Weight | 190.25 g/mol [1] |
| Synonyms | CALCIUM METHOXYETHOXIDE; CALCIUM METHOXYETHYLATE; CALCIUM 2-METHOXYETHOXIDE; CALCIUM DI(METHOXYETHOXIDE); Calcium bis(2-methoxyethanolate)[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Typically a solid, though often handled as a solution in 2-methoxyethanol (B45455). |
| Boiling Point | 118 °C[2] |
| Flash Point | 48 °C[2] |
| Density | 1.01 g/cm³[2] |
| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol.[3] It reacts with water.[4] |
Spectroscopic and Hazard Information
Expected Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the 2-methoxyethoxy ligand. Based on the spectrum of 2-methoxyethanol, one would anticipate three distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons, and two triplets for the methylene (B1212753) (-CH₂-) protons of the ethoxy group. Upon coordination to calcium, slight shifts in these signals are expected.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the vibrational modes of the 2-methoxyethoxy ligand. Key absorptions would include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-O stretching vibrations (around 1000-1200 cm⁻¹), and potentially a broad, lower frequency band corresponding to the Ca-O bond. The characteristic O-H stretching band of the parent alcohol (around 3200-3600 cm⁻¹) would be absent.
Table 3: Hazard and Safety Information
| Hazard | Description |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant), GHS08 (Health Hazard)[4] |
| Hazard Statements | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin and eye irritation. May damage fertility or the unborn child.[4] |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye, and face protection.[4] |
| Safety Considerations | Due to its corrosive nature, proper personal protective equipment should be used. It is sensitive to moisture and should be handled under inert atmosphere.[2][4] |
Experimental Protocols
Detailed methodologies for the synthesis of Calcium 2-methoxyethoxide and its application in the preparation of bioactive glass are provided below.
Synthesis of Calcium 2-Methoxyethoxide
This protocol is adapted from a method for preparing Calcium 2-methoxyethoxide for use in sol-gel synthesis.[5]
Materials:
-
Calcium metal (1 g)
-
2-methoxyethanol (24 ml)
-
Argon or Nitrogen gas supply
-
Reaction flask with condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
Procedure:
-
Under an inert argon atmosphere, combine 1 g of calcium metal with 24 ml of 2-methoxyethanol in a reaction flask equipped with a condenser.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.
-
After the reaction is complete, cool the resulting solution to room temperature.
-
To remove any unreacted calcium metal, centrifuge the solution at 6000 rpm for 10 minutes.
-
Decant the supernatant containing the dissolved Calcium 2-methoxyethoxide for use in subsequent applications.
Concentration Determination (Gravimetric Method):
-
Take a known volume of the Calcium 2-methoxyethoxide solution.
-
Heat the solution to 1050 °C for 12 hours. This will evaporate the solvent and convert the Calcium 2-methoxyethoxide to Calcium Oxide (CaO).
-
The weight of the resulting CaO can be used to calculate the initial concentration of Calcium 2-methoxyethoxide in the solution.[5]
Application in Sol-Gel Synthesis of Bioactive Glass
Calcium 2-methoxyethoxide is a preferred precursor for incorporating calcium into sol-gel derived bioactive glasses at room temperature, avoiding the high-temperature processing required with other calcium salts.[5]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Calcium 2-methoxyethoxide (CME) solution (prepared as in 3.1)
-
Deionized water
-
Nitrogen gas supply
-
Reaction vessel with magnetic stirrer
Procedure:
-
Under a nitrogen atmosphere, mix TEOS and the CME solution in the desired molar ratio in a reaction vessel.
-
Stir the mixture for 1 hour to ensure homogeneity.
-
Hydrolyze the sol by adding deionized water while stirring within a sealed container.
-
Pour the resulting sol into appropriate molds and seal them.
-
Allow gelation to occur at room temperature. The gelled samples can then be further processed (e.g., dried, heat-treated) depending on the desired final properties of the bioactive glass.
Applications in Catalysis
Calcium 2-methoxyethoxide is recognized for its role as a catalyst in various organic synthesis reactions, particularly in the production of polymers and pharmaceuticals.[1] Its high reactivity makes it a valuable tool in promoting a range of chemical transformations.[2]
General Workflow for Calcium Alkoxide Catalyzed Polymerization
While a specific, detailed protocol for Calcium 2-methoxyethoxide in polymerization was not found in the searched literature, the following represents a general workflow for polymerization reactions catalyzed by calcium alkoxides.
Reactants:
-
Monomer (e.g., epoxide, lactone)
-
Calcium 2-methoxyethoxide (as catalyst)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
Under an inert atmosphere, dissolve the monomer in the anhydrous solvent in a reaction vessel.
-
Add the Calcium 2-methoxyethoxide catalyst to the monomer solution. The catalyst amount will depend on the desired molecular weight and reaction rate.
-
The reaction mixture is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified period.
-
The progress of the polymerization can be monitored by techniques such as NMR or GPC.
-
Upon completion, the reaction is quenched (e.g., by adding a protic solvent like methanol).
-
The polymer is then isolated by precipitation in a non-solvent and dried.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sol-Gel Synthesis, in vitro Behavior, and Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation and Proliferation of Bioactive Glass 58S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Calcium Methoxyethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium methoxyethoxide, with the chemical formula C6H14CaO4, is a calcium alkoxide that has garnered interest in various chemical applications.[1][2][3][4] It serves as a versatile catalyst in organic synthesis, particularly in polymerization reactions and in the production of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.
Molecular Structure and Properties
This compound, systematically named calcium bis(2-methoxyethanolate), consists of a central calcium cation (Ca²⁺) ionically bonded to two 2-methoxyethoxide anions ([CH₃OCH₂CH₂O]⁻).[2][3] The methoxyethoxide ligand is a bidentate ligand, capable of coordinating to the calcium ion through both oxygen atoms. This chelation effect contributes to the stability of the compound.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the reported physical properties, such as boiling point and density, are for a 20% solution of this compound in methoxyethanol and not for the pure compound.[5]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄CaO₄ | [2][3] |
| Molecular Weight | 190.25 g/mol | [2][3] |
| IUPAC Name | calcium bis(2-methoxyethanolate) | [2][3] |
| CAS Number | 28099-67-4 | [3] |
| SMILES | COCC[O-].COCC[O-].[Ca+2] | [2] |
| Boiling Point (20% solution) | 118 °C | [5] |
| Density (20% solution) | 1.01 g/cm³ | [5] |
| Flash Point (20% solution) | 48 °C | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of calcium alkoxides involves the direct reaction of calcium metal with the corresponding alcohol. For this compound, this is achieved by reacting calcium metal with 2-methoxyethanol (B45455).
Materials:
-
Calcium metal
-
2-methoxyethanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a pre-weighed amount of calcium metal to a reaction flask.
-
Add an excess of dry 2-methoxyethanol to the flask.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction. The reaction of calcium metal with 2-methoxyethanol is an exothermic process that produces hydrogen gas, so appropriate safety precautions must be taken.
-
The reaction is complete when the calcium metal has been fully consumed and the evolution of hydrogen gas has ceased.
-
The resulting solution of this compound in 2-methoxyethanol can be used directly, or the excess solvent can be removed under vacuum to yield the solid product.
Characterization
Standard analytical techniques are employed to characterize the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the methoxyethoxide ligand and to check for the presence of any residual starting materials or impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-O and Ca-O bonds in the molecule.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Catalytic Applications and Reaction Mechanisms
This compound is recognized for its catalytic activity in various organic reactions, including polymerization and transesterification.[1]
Role in Transesterification
Calcium alkoxides, including this compound, are effective catalysts for the transesterification of esters, a key reaction in the production of biodiesel. The proposed mechanism involves the activation of the alcohol reactant by the basic alkoxide catalyst.
The diagram below illustrates the proposed catalytic cycle for the transesterification of a triglyceride with methanol, catalyzed by a generic calcium alkoxide (Ca(OR)₂), which is analogous to the action of this compound.
Role in Polymerization
Calcium alkoxides are also utilized as initiators for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The initiation step involves the nucleophilic attack of the alkoxide on the carbonyl group of the cyclic ester, leading to the opening of the ring and the formation of a propagating chain with an alkoxide end-group.
The general workflow for a this compound-catalyzed polymerization is outlined below.
Conclusion
This compound is a valuable compound with significant potential in catalysis for both industrial and pharmaceutical applications. While detailed structural characterization in the solid state is not widely reported, its synthesis and fundamental reactivity are understood. Further research into its precise molecular structure and the elucidation of detailed catalytic mechanisms will undoubtedly expand its utility in the development of new chemical processes and materials.
References
Solubility of Calcium Methoxyethoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility of calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂) in organic solvents. This compound, a metal alkoxide, is utilized as a catalyst and precursor in various chemical syntheses.[1] A thorough review of available literature indicates a significant gap in quantitative solubility data for this compound across a wide range of common organic solvents. This document summarizes the existing information, provides a generalized experimental protocol for determining solubility, and presents logical diagrams to illustrate the experimental workflow and factors influencing solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction
This compound (CAS RN: 28099-67-4) is a calcium salt of 2-methoxyethanol, with the chemical formula C₆H₁₄CaO₄ and a molecular weight of 190.25 g/mol .[2] It is known to be a reactive compound, particularly sensitive to moisture, which can lead to hydrolysis.[3][4] Its application as a catalyst in polymerization and pharmaceutical synthesis underscores the importance of understanding its behavior in various solvent systems.[1] Solvent selection is critical for controlling reaction kinetics, product purity, and process efficiency. However, a comprehensive and quantitative understanding of its solubility in common organic solvents is currently lacking in publicly available literature.
Quantitative Solubility Data
A diligent search of scientific databases and chemical supplier information reveals a notable absence of specific quantitative solubility data for this compound in most organic solvents. The most frequently cited information is its commercial availability as a 20% solution in methoxyethanol.[2][3][5] It is important to note that this represents a commercially available concentration and not necessarily the saturation point or solubility limit.
For comparative context, qualitative solubility information for a related, simpler calcium alkoxide, calcium methoxide (B1231860) (Ca(OCH₃)₂), indicates that it is soluble in polar solvents such as methanol (B129727) and ethanol (B145695) but is less soluble in non-polar solvents.[6] This suggests that this compound may exhibit similar preferences for polar solvents.
The following table summarizes the available solubility information for this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g Solvent) | Citation |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | Not Specified | Commercially available as a 20% (w/w) solution | [2][3][5] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Not Specified | Data Not Available | |
| Toluene | C₇H₈ | 92.14 | Not Specified | Data Not Available | |
| n-Hexane | C₆H₁₄ | 86.18 | Not Specified | Data Not Available | |
| Methanol | CH₄O | 32.04 | Not Specified | Data Not Available (Qualitatively soluble for Ca(OCH₃)₂) | [6] |
| Ethanol | C₂H₆O | 46.07 | Not Specified | Data Not Available (Qualitatively soluble for Ca(OCH₃)₂) | [6] |
Experimental Protocol for Solubility Determination
Given the moisture-sensitive nature of this compound, its solubility must be determined using techniques suitable for air-sensitive compounds. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a solid in a liquid.
Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound, solid
-
Anhydrous organic solvent of interest (e.g., THF, toluene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flasks, cannulas, syringes)
-
Temperature-controlled bath (e.g., oil bath, cryostat)
-
Magnetic stirrer and stir bars
-
Syringe filters (PTFE, 0.2 µm)
-
Analytical balance
-
Vacuum oven
-
Glovebox or Schlenk line
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.
-
Handle this compound and anhydrous solvents under an inert atmosphere (glovebox or Schlenk line) to prevent hydrolysis.
-
-
Equilibration:
-
In a pre-weighed Schlenk flask, add a precisely weighed amount of the anhydrous solvent.
-
To this solvent, add an excess amount of solid this compound. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask and place it in a temperature-controlled bath set to the desired experimental temperature.
-
Stir the suspension vigorously to facilitate dissolution and ensure the system reaches equilibrium. The time to reach equilibrium should be determined empirically, but a minimum of 24 hours is recommended.
-
-
Sampling:
-
Once equilibrium is assumed to be reached, cease stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe fitted with a syringe filter. This prevents any solid particles from being transferred.
-
-
Analysis (Gravimetric Method):
-
Dispense the filtered, saturated solution from the syringe into a pre-weighed, dry Schlenk flask.
-
Reweigh the flask to determine the exact mass of the solution transferred.
-
Remove the solvent under vacuum, potentially with gentle heating, in a vacuum oven until a constant weight of the solid residue (this compound) is achieved.
-
Weigh the flask containing the dry residue.
-
-
Calculation:
-
Mass of solvent = Mass of solution - Mass of residue
-
Solubility ( g/100g solvent) = (Mass of residue / Mass of solvent) * 100
-
-
Validation:
-
Repeat the experiment at the same temperature, potentially approaching equilibrium from a supersaturated state (by preparing a solution at a higher temperature and then cooling it down), to ensure the obtained solubility value represents a true equilibrium state.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of metal alkoxides like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of metal alkoxides.
Conclusion
The solubility of this compound in common organic solvents remains a significant knowledge gap in the available scientific literature. While it is commercially supplied in a 20% methoxyethanol solution, comprehensive quantitative data across a range of solvents is not publicly accessible. This guide provides a framework for addressing this gap by presenting a detailed, generalized experimental protocol for solubility determination under inert conditions. The provided diagrams offer a clear visual representation of the necessary experimental steps and the physicochemical factors that govern the solubility of this and related metal alkoxides. Further empirical studies are essential to populate the solubility data table and provide a more complete understanding for researchers and professionals in the field.
References
- 1. lookchem.com [lookchem.com]
- 2. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]
- 3. gelest.com [gelest.com]
- 4. 28099-67-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 20% in methoxyethanol [cymitquimica.com]
- 6. CAS 2556-53-8: Calcium methoxide | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to Calcium Methoxyethoxide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium methoxyethoxide, with the chemical formula C₆H₁₄CaO₄, is a calcium alkoxide that has garnered significant interest as a catalyst and precursor in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in the fields of materials science and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application and further investigation.
Discovery and History
While the precise date and discoverer of this compound are not well-documented in readily available literature, its development can be understood within the broader context of the study of metal alkoxides. Metal alkoxides, including those of calcium, have been subjects of scientific inquiry for their catalytic and chemical precursor properties. The synthesis of calcium alkoxides is achieved through the reaction of calcium metal with the corresponding alcohol. One of the key methods for the preparation of this compound was detailed in research conducted by Pickup et al.[1]. This compound is valued in synthetic chemistry for its ability to introduce calcium into a system in a soluble form, which is particularly useful in sol-gel processes and the synthesis of specialized polymers and pharmaceuticals.[2]
Physicochemical Properties
This compound is formally known as Calcium bis(2-methoxyethanolate).[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄CaO₄ | [3] |
| Molecular Weight | 190.25 g/mol | [3] |
| CAS Number | 28099-67-4 | [2][4] |
| Appearance | Typically a solution in 2-methoxyethanol (B45455) | [5] |
| Boiling Point | 118 °C (of 2-methoxyethanol) | [2] |
| Flash Point | 48 °C (of 2-methoxyethanol) | [2] |
| Density | 1.01 g/cm³ (for a 20% solution) | [2] |
| Solubility | Soluble in alcohols | |
| Synonyms | Calcium bis(2-methoxyethoxide), Calcium di(methoxyethoxide), Calcium 2-methoxyethanolate | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of calcium metal with 2-methoxyethanol. The following experimental protocol is based on the method described by Pickup et al.[1].
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Calcium metal (1 g)
-
2-methoxyethanol (24 ml)
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere apparatus
-
Reaction flask
-
Heating mantle with stirrer
-
Centrifuge and centrifuge tubes
Procedure:
-
Under an inert argon atmosphere, add 1 g of calcium metal to a reaction flask.
-
Add 24 ml of 2-methoxyethanol to the flask.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Maintain the reaction at 80 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Transfer the resulting solution to centrifuge tubes under an inert atmosphere.
-
Centrifuge the solution at 6000 rpm for 10 minutes to separate any unreacted calcium metal.
-
Decant the supernatant containing the this compound solution into a clean, dry storage vessel under an inert atmosphere.
Concentration Determination (Gravimetric Analysis): [1]
-
Take a known volume of the this compound solution.
-
Heat the solution to 1050 °C for 12 hours to evaporate the solvent and convert the this compound to Calcium Oxide (CaO).
-
The weight of the resulting CaO can be used to calculate the molar concentration of the original solution.
Reaction Pathway
The synthesis of this compound involves the reaction of calcium metal with two equivalents of 2-methoxyethanol, resulting in the formation of the calcium alkoxide and the liberation of hydrogen gas.
Caption: Synthesis of this compound.
Characterization
The characterization of this compound is crucial for confirming its structure and purity. The following techniques are typically employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For calcium alkoxides, one would expect to observe C-H stretching and bending vibrations, as well as Ca-O stretching vibrations.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the methoxyethoxide ligand and its coordination to the calcium ion.[6] While challenging due to its low natural abundance and quadrupolar nature, ⁴³Ca NMR could offer direct insight into the calcium coordination environment.[6]
-
Elemental Analysis: Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to accurately determine the calcium content in a sample.[6]
Applications in Research and Development
This compound serves as a valuable reagent in several areas of chemical research and development:
-
Catalysis: It is utilized as a catalyst in various organic reactions, including polymerization processes.[2] Its catalytic activity is attributed to the basicity of the alkoxide groups and the Lewis acidity of the calcium ion.
-
Precursor for Calcium-Based Materials: this compound is a key precursor in the synthesis of other calcium-containing compounds and materials.[2] Its solubility in organic solvents makes it particularly suitable for sol-gel processes to create homogeneous calcium-containing glasses and ceramics.
-
Pharmaceutical Synthesis: In the pharmaceutical industry, it can be employed as a catalyst in the synthesis of drug molecules.[2]
Logical Workflow for Application in Sol-Gel Synthesis
The use of this compound as a precursor in sol-gel synthesis follows a logical workflow to produce calcium-containing materials.
Caption: Sol-Gel Synthesis Workflow.
Safety and Handling
This compound is typically handled as a solution in 2-methoxyethanol, which is a flammable and toxic solvent. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. The solution is moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis.[5]
Conclusion
This compound is a versatile and valuable compound for researchers in materials science and drug development. Its utility as a soluble calcium source makes it an important precursor for the synthesis of advanced materials and a useful catalyst in organic synthesis. The detailed protocols and data provided in this guide are intended to support its effective and safe use in the laboratory and to encourage further exploration of its applications.
References
Theoretical Framework for the Reactivity of Calcium Methoxyethoxide: An In-depth Technical Guide
Disclaimer: As of late 2025, dedicated theoretical and computational studies on the reactivity of calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂) are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive theoretical framework derived from computational studies on analogous metal alkoxides, particularly those of alkali and alkaline earth metals, and their roles in catalysis and polymerization. The methodologies, data, and reaction pathways described herein are illustrative and intended to serve as a robust blueprint for future research in this area.
Introduction
This compound, Ca(OCH₂CH₂OCH₃)₂, is a valuable reagent and catalyst in various organic syntheses, including polymerization and the formation of specialized materials.[1] Its reactivity is primarily dictated by the nucleophilic character of the alkoxide oxygen and the Lewis acidic nature of the calcium center. The methoxyethyl group introduces additional complexity through potential intramolecular coordination of the ether oxygen to the calcium center, which can influence the reagent's aggregation state and catalytic activity. Understanding the intricate details of its reaction mechanisms at a molecular level is crucial for optimizing existing applications and designing novel synthetic methodologies.
This technical guide outlines the theoretical approaches, specifically leveraging Density Functional Theory (DFT), that can be employed to elucidate the reactivity of this compound. It covers postulated reaction mechanisms, expected quantitative data, and detailed computational protocols.
Postulated Reactivity and Catalytic Cycles
The primary mode of action for this compound, like other metal alkoxides, is expected to involve the nucleophilic addition of the methoxyethoxide group to an electrophilic substrate. In the context of polymerization, such as the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone), a coordination-insertion mechanism is the most probable pathway.[1]
Ring-Opening Polymerization (ROP) Initiation
Theoretical studies on similar metal alkoxide catalysts suggest a multi-step process for the initiation of ROP:[1]
-
Coordination: The carbonyl oxygen of the monomer coordinates to the Lewis acidic calcium center.
-
Nucleophilic Attack: The alkoxide oxygen attacks the carbonyl carbon of the coordinated monomer, forming a tetrahedral intermediate.
-
Ring-Opening: The acyl-oxygen bond of the cyclic monomer cleaves, leading to the opening of the ring and the formation of a new, elongated calcium alkoxide species.
This process effectively inserts the monomer into the Ca-O bond, and the cycle can then repeat with subsequent monomer units, leading to polymer chain propagation.
Quantitative Data from Theoretical Studies
Quantitative data from DFT calculations are paramount for understanding and predicting the reactivity of this compound. The following tables present illustrative data that would be the target of such computational studies, based on values observed for analogous systems.
Table 1: Illustrative Thermodynamic and Kinetic Data for ROP Initiation
| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Significance |
| Monomer Coordination | Coordination Energy (ΔE_coord) | -5 to -15 | Strength of the initial catalyst-monomer interaction. |
| Nucleophilic Attack | Activation Energy (ΔE_act) | +10 to +25 | Rate-determining barrier for the initiation step. |
| Ring-Opening | Reaction Enthalpy (ΔH_rxn) | -15 to -30 | Thermodynamic driving force for the initiation. |
Table 2: Illustrative Calculated Structural Parameters
| Parameter | System | Illustrative Value | Significance |
| Bond Length | Ca-O (alkoxide) | 2.10 - 2.25 Å | Indicates the strength and nature of the primary bond involved in the reaction. |
| Bond Length | Ca-O (carbonyl coord.) | 2.30 - 2.50 Å | Characterizes the Lewis acid-base interaction with the substrate. |
| Bond Angle | O-Ca-O | 90 - 120° | Provides insight into the geometry and coordination sphere of the calcium center. |
Methodologies for Theoretical Investigation
A robust computational protocol is essential for obtaining reliable and predictive results. The following outlines a standard methodology for investigating the reactivity of this compound.
Computational Protocol: Density Functional Theory (DFT)
-
Model Construction:
-
The initial geometry of this compound, including potential dimeric or oligomeric forms, is constructed. The impact of solvent molecules (e.g., THF) can be included explicitly in the first coordination sphere.
-
Geometries of reactants, transition states, intermediates, and products for the proposed reaction pathway are built.
-
-
Geometry Optimization:
-
All structures are optimized using a suitable DFT functional, such as B3LYP or a functional from the M06 family, which are known to perform well for organometallic systems.
-
A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p)) is employed for main group elements, while a larger basis set might be considered for calcium.
-
-
Frequency Calculations:
-
Harmonic frequency calculations are performed at the same level of theory as the optimization.
-
The results are used to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
Zero-point vibrational energies (ZPVE) and thermal corrections are obtained to calculate enthalpies and Gibbs free energies.
-
-
Transition State Searching:
-
Transition states are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the correct reactant and product minima.
-
-
Solvation Modeling:
-
The influence of the bulk solvent is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM), to provide more realistic energetic data.
-
Visualizations of Postulated Mechanisms
The following diagrams, generated using the DOT language, illustrate key postulated pathways and workflows for the theoretical study of this compound reactivity.
Diagram 1: Postulated ROP Catalytic Cycle
Caption: Postulated coordination-insertion mechanism for ring-opening polymerization.
Diagram 2: Computational Workflow for Reactivity Analysis
Caption: A typical workflow for DFT-based investigation of a reaction mechanism.
Conclusion and Future Outlook
While direct computational studies on this compound are currently sparse, the theoretical framework presented here, built upon extensive research into analogous metal alkoxide systems, provides a clear and robust pathway for future investigations. By employing the detailed DFT methodologies outlined, researchers can probe the fundamental aspects of its reactivity, including catalytic mechanisms, transition state geometries, and the thermodynamic and kinetic parameters governing its reactions. Such studies will be invaluable for the rational design of more efficient catalysts and for expanding the synthetic utility of this versatile calcium compound in drug development and materials science.
References
Spectroscopic Data and Synthesis of Calcium Methoxyethoxide: A Technical Overview
Physicochemical Properties
While specific spectroscopic data remains elusive, fundamental physicochemical properties of calcium methoxyethoxide have been reported. These are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄CaO₄ | [1][2] |
| Molecular Weight | 190.25 g/mol | [1][2] |
| CAS Number | 28099-67-4 | [1] |
| Appearance | Dark Brown Liquid (for 20% solution) | |
| Boiling Point | 118 °C | [3] |
| Density | 1.01 g/cm³ | [3] |
| Flash Point | 48 °C | [3] |
Experimental Protocol: Synthesis of this compound
A method for the laboratory-scale synthesis of this compound has been described. This protocol is essential for researchers who need to prepare the compound in-house.
The synthesis involves the reaction of calcium metal with 2-methoxyethanol. The following steps outline the procedure:
-
Reaction Setup: 1 gram of calcium metal is reacted with 24 ml of 2-methoxyethanol.
-
Inert Atmosphere: The reaction is carried out under an argon atmosphere to prevent side reactions with atmospheric components.
-
Heating: The reaction mixture is heated to 80 °C.
-
Reaction Time: The mixture is maintained at this temperature for 24 hours.
-
Purification: After the reaction is complete, the resulting solution is centrifuged at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
Concentration Determination: The concentration of the resulting this compound solution is confirmed gravimetrically. This is achieved by heating a sample of the solution to 1050 °C for 12 hours, which evaporates the solvent and converts the this compound to calcium oxide (CaO).
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
health and safety information for Calcium methoxyethoxide
An In-depth Technical Guide to the Health and Safety of Calcium Methoxyethoxide
For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of chemical reagents is paramount. This guide provides a detailed overview of the available safety information for this compound (CAS No: 28099-67-4), a reactive organometallic compound often used in organic synthesis.[1][2]
Physicochemical and Toxicological Data
Comprehensive safety data for pure this compound is limited in publicly available resources. Much of the available information is for a 20% solution of this compound in 2-methoxyethanol.[3] The following tables summarize the available quantitative data.
Table 1: Physical and Chemical Properties of this compound and its 20% Solution in 2-Methoxyethanol
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C6H14CaO4 | [3][4][5] |
| Molecular Weight | 190.25 g/mol | [4][5] |
| Appearance | Solid (form not specified) | |
| Melting Point | >385 °C (for the similar compound Calcium Methoxide) | [6] |
| 20% Solution in 2-Methoxyethanol | ||
| Physical State | Liquid | [3] |
| Color | Dark Brown | [7] |
| Boiling Point | 118 °C | [2] |
| Flash Point | 48 °C | [2] |
| Density | 1.010 g/ml |
Table 2: Acute Toxicity Data for 20% this compound in 2-Methoxyethanol and its Components
| Substance | Test | Route | Species | Value | Source |
| 20% this compound in 2-Methoxyethanol | ATE (US) | Oral | 2370.000 mg/kg body weight | [3] | |
| ATE (US) | Dermal | 1280.000 mg/kg body weight | [3] | ||
| ATE (US) | Inhalation (gases) | 4500.000 ppmV/4h | [3] | ||
| ATE (US) | Inhalation (vapors) | 11.000 mg/l/4h | [3] | ||
| ATE (US) | Inhalation (dust, mist) | 1.500 mg/l/4h | [3] | ||
| 2-Methoxyethanol (>75% of the mixture) | LD50 | Dermal | Rabbit | 1280 mg/kg | [3] |
| LC50 | Inhalation | Rat | 1478 ppm (7 h) | [3] | |
| Calcium Methoxide (a related compound) | ATE (US) | Oral | 1000.000 mg/kg body weight | [8] |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Hazard Identification and Classification
The 20% solution of this compound in methoxyethanol is classified as a flammable liquid and vapor.[3] It is harmful if it comes into contact with the skin, is inhaled, or swallowed.[3][6] It is known to cause skin irritation and serious eye irritation.[3][6] Furthermore, the solvent, 2-methoxyethanol, is known to have chronic effects on the central nervous system and may damage fertility or the unborn child.[3]
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound were not found in the available literature. However, general methodologies for evaluating chemical hazards are well-established.
Skin Irritation Testing:
-
In Vitro: Modern approaches utilize 3D human skin models (e.g., EpiDerm™, EpiSkin®) to assess skin irritation potential, reducing the need for animal testing.[7] These tests involve applying the substance to the tissue model and subsequently measuring cell viability or the release of inflammatory markers.
-
In Vivo (Historical): The Draize test, though now largely phased out, involved applying a substance to the shaved skin of animals and scoring the resulting irritation (redness, swelling).[7]
Acute Toxicity Studies (General Protocol): These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes (oral, dermal, inhalation). The dosage is varied to determine the concentration that causes mortality in 50% of the test population (LD50 or LC50). Observations of clinical signs of toxicity are also recorded.
First Aid Measures
Immediate medical attention is crucial in case of exposure. The following diagram outlines the recommended first aid procedures.
Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to prevent harm to personnel and the environment.
Handling and Storage
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Avoid all eye and skin contact and do not breathe vapor and mist.[3]
-
Use in a well-ventilated area, with local exhaust ventilation recommended.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing.[3] Contact lenses should not be worn.[3]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]
Storage:
-
Keep container tightly closed.[3]
-
Store in a well-ventilated place, away from heat.[3]
-
Incompatible materials include moist air, oxidizing agents, and water.[3]
Fire-Fighting Measures
-
Suitable extinguishing media: Water spray, foam, carbon dioxide, and dry chemical.[3]
-
Fire hazard: The 20% solution is a flammable liquid and vapor.[3] Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]
-
Firefighting instructions: Use a water spray to cool exposed surfaces.[3] Exercise caution when fighting any chemical fire.[3]
-
Protection during firefighting: Do not enter the fire area without proper protective equipment, including respiratory protection.[3] Avoid all eye and skin contact and do not breathe vapor and mist.[3]
This guide provides a summary of the currently available health and safety information for this compound. Researchers, scientists, and drug development professionals should always consult the most recent and complete Safety Data Sheet (SDS) from their supplier before handling this chemical and ensure that all appropriate safety protocols are in place.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. gelest.com [gelest.com]
- 4. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. criver.com [criver.com]
- 8. gelest.com [gelest.com]
Methodological & Application
Application Notes and Protocols: Calcium Methoxyethoxide Sol-Gel Synthesis of Bioactive Glass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive glass utilizing calcium methoxyethoxide (CME) as a calcium precursor via the sol-gel method. The use of CME offers significant advantages over traditional precursors like calcium nitrate (B79036), primarily by enabling the incorporation of calcium into the silica (B1680970) network at lower temperatures, which is crucial for the development of organic-inorganic hybrid biomaterials and achieving a more homogeneous glass structure.[1]
Introduction to this compound in Bioactive Glass Synthesis
The sol-gel process is a versatile method for producing bioactive glasses with high purity and surface area.[2][3][4] Traditionally, calcium nitrate has been the go-to precursor for introducing calcium oxide (CaO) into the silica (SiO₂) network. However, this method necessitates high-temperature heat treatments (typically above 400°C) to decompose the nitrate salts and incorporate calcium into the glass structure.[1] Such high temperatures are incompatible with the inclusion of organic polymers, limiting the development of tougher, more versatile hybrid biomaterials.[1]
This compound [Ca(OCH₂CH₂OCH₃)₂] emerges as a superior alternative, allowing for the integration of calcium into the silica network at room temperature.[1] This low-temperature processing capability opens the door for the synthesis of novel inorganic-organic hybrid bioactive glasses with enhanced mechanical properties and tailored degradation profiles.
Experimental Protocols
Preparation of this compound (CME) Solution
Given that commercial CME can have inconsistent properties, an in-house preparation is recommended for reproducibility.[1]
Materials:
-
Calcium metal
-
2-methoxyethanol
-
Argon gas supply
-
Centrifuge
Protocol:
-
Under an inert argon atmosphere, react 1 g of calcium metal with 24 ml of 2-methoxyethanol.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.[1]
-
After the reaction, centrifuge the resulting solution at 6000 rpm for 10 minutes to pellet any unreacted calcium metal.[1]
-
Carefully decant the supernatant, which is the CME solution.
-
To determine the precise concentration of the CME solution, a gravimetric analysis can be performed by heating a known volume of the solution to 1050°C for 12 hours to convert the CME to CaO.[1] A typical concentration is approximately 0.001 mol/ml.[1]
Sol-Gel Synthesis of 70S30C Bioactive Glass
This protocol details the synthesis of a bioactive glass with a composition of 70 mol% SiO₂ and 30 mol% CaO (70S30C).
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (CME) solution (prepared as in 2.1)
-
Deionized water
-
Nitric acid (2N)
Protocol:
-
Sol Formation:
-
In a suitable reaction vessel, mix deionized water and 2N nitric acid.
-
While stirring, add TEOS to the acidic solution. The recommended molar ratio of water to TEOS (R ratio) is 12.[1]
-
Stir the mixture for 1 hour to allow for the hydrolysis of TEOS.
-
Slowly add the prepared CME solution to the hydrolyzed TEOS sol while stirring continuously.
-
Continue stirring for another hour to ensure a homogeneous mixture.
-
-
Gelation:
-
Pour the final sol into molds of the desired shape.
-
Seal the molds to prevent rapid evaporation of the solvent.
-
Allow the sol to gel at room temperature. The gelation time can vary depending on the specific conditions.
-
-
Aging:
-
Once gelled, age the wet gel at 60°C for 72 hours in a sealed container to strengthen the gel network.
-
-
Drying:
-
Unseal the molds and dry the aged gel at 60°C until the gel is visibly dry, then increase the temperature to 130°C and hold for a further 48 hours to remove residual solvent and water.
-
-
Thermal Treatment (Stabilization):
-
For a fully inorganic bioactive glass, a stabilization step is required. Heat the dried gel to 700°C in a furnace with a controlled heating and cooling rate. This step removes organic residues and densifies the glass structure. For organic-inorganic hybrids, this high-temperature step is omitted.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 70S30C bioactive glass using different calcium precursors for comparison.
Table 1: Precursor Quantities for 70S30C Bioactive Glass Synthesis
| Precursor | Molecular Formula | Amount for 10g of Glass (approx.) | Molar Percentage |
| Tetraethyl orthosilicate | Si(OC₂H₅)₄ | 20.8 g | 70% SiO₂ |
| This compound | Ca(OCH₂CH₂OCH₃)₂ | 11.5 g | 30% CaO |
| Calcium Nitrate | Ca(NO₃)₂·4H₂O | 10.6 g | 30% CaO |
Note: Calcium Nitrate is provided for comparison with the traditional method.
Table 2: Key Synthesis Parameters
| Parameter | Value |
| Molar Ratio of Water to TEOS (R) | 12 |
| Aging Temperature | 60°C |
| Aging Time | 72 hours |
| Drying Temperature | 60°C then 130°C |
| Stabilization Temperature (optional) | 700°C |
Bioactivity and Signaling Pathways
The bioactivity of these glasses stems from their ability to form a hydroxyapatite (B223615) (HA) layer on their surface when exposed to physiological fluids, which facilitates bonding to bone tissue. The dissolution products of the bioactive glass also play a crucial role in stimulating cellular responses that lead to bone regeneration and angiogenesis.
Hydroxyapatite Layer Formation
The formation of a hydroxyapatite layer is a multi-step process involving ion exchange, dissolution, and precipitation.
Caption: Workflow of Hydroxyapatite (HA) layer formation on bioactive glass.
Cellular Signaling Pathways
The ionic dissolution products of bioactive glass, particularly silicate (B1173343) and calcium ions, have been shown to modulate key signaling pathways in osteoblasts and endothelial cells, promoting bone formation and angiogenesis.
4.2.1. Osteogenesis Signaling Pathway
The dissolution products stimulate osteoprogenitor cells to differentiate into mature osteoblasts, a process regulated by the Runx2 transcription factor. The Wnt/β-catenin signaling pathway is also implicated in osteoblast differentiation.[5][6][7][8]
Caption: Signaling pathway for osteoblast differentiation stimulated by bioactive glass.
4.2.2. Angiogenesis Signaling Pathway
The ionic dissolution products can also promote the formation of new blood vessels, a critical process for tissue regeneration. This is partly mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF) through the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.
Caption: Angiogenesis signaling pathway induced by bioactive glass dissolution products.
Application in Drug Delivery
Bioactive glasses synthesized via the CME sol-gel route are excellent candidates for local drug delivery systems due to their high surface area and porous nature. The ability to incorporate organic molecules at low temperatures also allows for the loading of sensitive therapeutic agents.
Protocol for Drug Loading
This protocol provides a general method for loading a therapeutic agent onto the bioactive glass particles.
Materials:
-
Synthesized bioactive glass powder (e.g., 70S30C from CME route)
-
Therapeutic agent (e.g., antibiotic, anti-inflammatory drug)
-
Suitable solvent for the therapeutic agent (e.g., ethanol, deionized water)
Protocol:
-
Prepare a solution of the therapeutic agent at a desired concentration in the chosen solvent.
-
Immerse a known quantity of the bioactive glass powder in the drug solution.
-
Agitate the suspension at room temperature for 24-48 hours to allow for adsorption of the drug onto the glass surface and into its pores.
-
Separate the drug-loaded glass powder from the solution by centrifugation or filtration.
-
Wash the powder with a small amount of pure solvent to remove any loosely bound drug molecules.
-
Dry the drug-loaded bioactive glass powder under vacuum at a low temperature (e.g., 40°C) to prevent degradation of the therapeutic agent.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to study the release kinetics of the loaded drug in a simulated physiological environment.
Materials:
-
Drug-loaded bioactive glass powder
-
Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug concentration analysis
Protocol:
-
Disperse a known amount of the drug-loaded bioactive glass powder in a specific volume of SBF or PBS in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh SBF or PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
The use of CME in the synthesis of bioactive glass can influence the drug release profile. The more homogeneous distribution of calcium and the potential for creating hybrid materials can allow for more controlled and sustained release of therapeutic agents compared to glasses prepared by traditional high-temperature methods. The specific interactions between the drug, the silica network, and the incorporated calcium ions will dictate the release kinetics.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. synthera.in [synthera.in]
- 3. imjst.org [imjst.org]
- 4. mdpi.com [mdpi.com]
- 5. β-Catenin: A Key Molecule in Osteoblast Differentiation [mdpi.com]
- 6. RUNX2 and ALP expression in osteoblast cells exposed by PMMA-HAp combination: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling enhances osteoblastogenic differentiation from human periodontal ligament fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling Mediates Osteoblast Differentiation Triggered by Peptide-induced α5β1 Integrin Priming in Mesenchymal Skeletal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Methoxyethoxide in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium methoxyethoxide as a catalyst in various polymerization reactions. The protocols and data presented are intended to serve as a starting point for researchers in polymer chemistry, materials science, and drug delivery systems.
Introduction to this compound in Polymerization
This compound, Ca(OCH₂CH₂OCH₃)₂, is a versatile and reactive catalyst employed in the synthesis of polymers.[1] Its utility is particularly notable in ring-opening polymerization (ROP) reactions, where it can initiate the polymerization of cyclic monomers such as lactones and epoxides to produce polyesters and polyethers. The methoxyethoxy ligands can influence the catalyst's solubility and reactivity, offering potential advantages in controlling polymerization processes.
Ring-Opening Polymerization (ROP) of Lactide
The ring-opening polymerization of lactide is a common method for producing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. While specific data for this compound is not widely published, data from the closely related catalyst, calcium methoxide (B1231860) (Ca(OMe)₂), provides valuable insights into the expected catalytic behavior.
Experimental Protocol: Bulk Polymerization of L-Lactide
This protocol is adapted from studies using calcium methoxide and is expected to be a suitable starting point for polymerizations with this compound.
Materials:
-
L-Lactide (LA)
-
This compound (catalyst)
-
Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for purification (e.g., chloroform (B151607), methanol)
Procedure:
-
Monomer and Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, add the desired amount of L-lactide.
-
Catalyst Addition: Add the calculated amount of this compound to achieve the desired monomer-to-catalyst molar ratio (e.g., 100:1 to 5000:1).
-
Polymerization: Place the reaction vessel in a preheated oil bath at 180°C and stir the mixture.
-
Reaction Time: Allow the polymerization to proceed for the desired duration (e.g., up to 3 hours).
-
Purification: After the reaction, dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Expected Results (Based on Calcium Methoxide Data)
The following table summarizes the results obtained from the bulk ring-opening polymerization of L-lactide using calcium methoxide at 180°C. Similar trends are anticipated with this compound.
| LA/Ca Molar Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100 | 3 | 66 | 19500 | 1.44 |
| 250 | 3 | 55 | 15000 | 1.35 |
| 500 | 3 | 48 | 12000 | 1.28 |
| 1000 | 3 | 35 | 10000 | 1.25 |
| 5000 | 3 | 20 | 8500 | 1.20 |
Data adapted from a study on calcium methoxide.[1]
Proposed Catalytic Mechanism for Lactide Polymerization
The polymerization is believed to proceed via a coordination-insertion mechanism. The calcium center coordinates the carbonyl oxygen of the lactide monomer, making it more susceptible to nucleophilic attack by the methoxyethoxide group, which initiates the polymerization. Subsequent monomer units are then inserted into the growing polymer chain.
References
Calcium methoxyethoxide in the synthesis of pharmaceuticals
Application Notes and Protocols for Researchers in Pharmaceutical and Materials Science
Calcium methoxyethoxide is emerging as a catalyst of interest in various synthetic applications, valued for its reactivity and role in promoting a range of chemical transformations. While its direct application in the synthesis of specific commercial pharmaceuticals is not widely documented in publicly available literature, its utility in related fields, such as the production of advanced biomaterials, provides a strong indication of its potential in drug development and manufacturing. These notes provide an overview of its established use in the synthesis of bioactive glasses and explore its potential applications in pharmaceutical synthesis based on the known reactivity of calcium alkoxides.
Overview of this compound
This compound, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a metal alkoxide that serves as a source of calcium ions and as a basic catalyst.[1] Its utility stems from its ability to facilitate reactions such as hydrolysis and condensation, making it a valuable tool in the sol-gel process for creating inorganic-organic hybrid materials.[2]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄CaO₄ | [1] |
| Molecular Weight | 190.25 g/mol | [1] |
| Appearance | Typically used as a solution in methoxyethanol | [2] |
Established Application: Synthesis of Bioactive Glasses
A significant and well-documented application of this compound is in the low-temperature sol-gel synthesis of bioactive glasses. These materials are of interest for bone regeneration and tissue engineering. This compound offers an advantage over traditional calcium precursors like calcium nitrate (B79036) because it allows for the incorporation of calcium into the silica (B1680970) network at lower temperatures, which is crucial for the synthesis of organic-inorganic hybrids where the organic component is temperature-sensitive.[2]
Experimental Protocol: Preparation of this compound Solution
This protocol is adapted from the synthesis of this compound for use in the preparation of bioactive glasses.[2]
Materials:
-
Calcium metal
-
Argon gas (or other inert gas)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Inert gas line
-
Centrifuge
Procedure:
-
Under an inert argon atmosphere, add 1 gram of calcium metal to 24 mL of 2-methoxyethanol in a three-neck round-bottom flask equipped with a condenser.
-
Heat the mixture to 80°C and stir for 24 hours.
-
After 24 hours, cool the resulting solution to room temperature.
-
Centrifuge the solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
The supernatant is the this compound solution. The concentration can be confirmed gravimetrically by heating a known volume to 1050°C for 12 hours to convert the this compound to calcium oxide (CaO).
Experimental Protocol: Synthesis of 70S30C Bioactive Glass
This protocol describes the synthesis of a 70 mol% SiO₂, 30 mol% CaO bioactive glass using the prepared this compound solution.[2]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized water
-
Nitric acid (2N)
-
This compound solution (prepared as above)
Procedure:
-
In a beaker, mix deionized water and 2N nitric acid.
-
While stirring, add TEOS to the acidic water. The molar ratio of water to TEOS should be 12.
-
Stir the mixture for 1 hour to allow for hydrolysis of the TEOS.
-
Add the required amount of the this compound solution to the sol and stir for an additional hour.
-
Pour the final sol into molds and allow it to gel.
-
The gel can then be dried and heat-treated at temperatures ranging from 60°C to 800°C, depending on the desired properties of the final bioactive glass.
References
Application Notes and Protocols: Synthesis of Calcium Oxide Nanoparticles from Calcium Methoxyethoxide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of calcium oxide (CaO) nanoparticles using calcium methoxyethoxide as a precursor. Two primary methods are described: a sol-gel process and a direct thermal decomposition process. These methods are adaptable for producing CaO nanoparticles with controlled size and morphology for various applications, including catalysis, drug delivery, and antimicrobial agents. This protocol is based on established principles of metal alkoxide chemistry, as direct literature on this specific precursor is limited.
Introduction
Calcium oxide (CaO) nanoparticles are of significant interest due to their diverse applications, which include roles as catalysts, antimicrobial agents, and in drug delivery systems.[1] Their utility stems from their high surface area, basicity, and biocompatibility.[2] The synthesis of metal oxide nanoparticles from metal alkoxide precursors is a well-established approach that allows for excellent control over particle size, morphology, and purity.[3] this compound, Ca(OCH₂CH₂OCH₃)₂, is a suitable alkoxide precursor for the synthesis of CaO nanoparticles. This document outlines two effective methods for this synthesis: a sol-gel method, which involves the hydrolysis and condensation of the precursor, and a thermal decomposition method, which involves the direct calcination of the precursor.
Experimental Protocols
Method 1: Sol-Gel Synthesis
This method involves the hydrolysis of this compound in an alcoholic solvent, followed by condensation to form a gel, which is then dried and calcined to yield CaO nanoparticles.[4]
Materials:
-
This compound (Ca(OCH₂CH₂OCH₃)₂)
-
Anhydrous ethanol (B145695) (or 2-methoxyethanol)
-
Deionized water
-
Nitric acid (optional, as a catalyst)
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Solution Preparation: In a dry beaker under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in anhydrous ethanol with vigorous stirring to create a homogeneous solution (e.g., 0.1 M).
-
Hydrolysis: While stirring the precursor solution, slowly add a mixture of deionized water and ethanol dropwise. The molar ratio of water to the alkoxide is a critical parameter that influences the nanoparticle size. A ratio between 2 and 4 is a good starting point. A small amount of nitric acid can be added to the water-ethanol mixture to catalyze the hydrolysis.
-
Gelation: Continue stirring the solution at room temperature. A viscous gel will form over time as the hydrolysis and condensation reactions proceed. The gelation time can vary from a few hours to overnight.
-
Aging: Allow the gel to age for 24-48 hours at room temperature. This step strengthens the gel network and ensures the completion of the condensation reactions.
-
Drying: Dry the gel in an oven at a temperature of 60-100°C for 12-24 hours to remove the solvent and residual water. This will result in a xerogel.
-
Calcination: Calcine the dried xerogel in a tube furnace under a controlled atmosphere (e.g., air or nitrogen). The temperature should be ramped up slowly (e.g., 5°C/min) to the desired calcination temperature (typically between 500°C and 900°C) and held for 2-4 hours.[5] The calcination step decomposes the organic components and forms crystalline CaO nanoparticles.
-
Characterization: The resulting powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to determine the size and morphology, and Fourier-transform infrared spectroscopy (FTIR) to verify the removal of organic residues.
Method 2: Thermal Decomposition
This method is a more direct approach where the this compound precursor is heated to a high temperature, causing it to decompose and form CaO nanoparticles.[5]
Materials:
-
This compound (Ca(OCH₂CH₂OCH₃)₂)
-
High-boiling point solvent (e.g., oleylamine, octadecene) (optional, for solution-phase decomposition)
-
Crucible
-
Tube furnace
Procedure:
-
Precursor Placement: Place a known amount of this compound powder into a ceramic crucible.
-
Calcination: Place the crucible in a tube furnace. Under a controlled atmosphere (e.g., air or an inert gas), heat the furnace to the desired decomposition temperature. A temperature range of 500-700°C is a typical starting point.[5] The heating rate should be controlled (e.g., 5-10°C/min) to ensure uniform decomposition.
-
Isothermal Treatment: Hold the temperature for a set duration, typically 1-3 hours, to ensure complete decomposition of the precursor.
-
Cooling and Collection: After the isothermal treatment, allow the furnace to cool down to room temperature naturally. The resulting white powder is the calcium oxide nanoparticles.
-
Characterization: Characterize the synthesized nanoparticles using XRD, TEM/SEM, and FTIR as described in the sol-gel method.
Data Presentation
The following table summarizes representative quantitative data from the synthesis of CaO nanoparticles using various precursors and methods. This data is provided for comparative purposes to guide the optimization of the protocol for this compound.
| Precursor | Method | Precursor Concentration (M) | Solvent | Calcination Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |
| Calcium Nitrate Tetrahydrate | Thermal Decomposition | - | Ethylene Glycol | 500 | ~14 | [5] |
| Calcium Carbonate (Eggshell) | Sol-Gel | - | Water/HCl | 900 | 50-198 | [6] |
| Calcium Hydroxide | Thermal Decomposition | - | - | 600 | - | [7] |
| Calcium Nitrate | Green Synthesis | - | Papaya Leaf Extract | 500 | - | [1] |
Disclaimer: The data presented in this table is derived from literature on the synthesis of CaO nanoparticles from precursors other than this compound and is intended to provide a general reference for experimental design.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of calcium oxide nanoparticles from this compound.
Caption: Workflow for sol-gel synthesis of CaO nanoparticles.
Potential Biological Signaling Pathway
Calcium oxide nanoparticles have been shown to have various biological effects, including antibacterial activity and promoting wound healing.[8] The release of calcium ions (Ca²⁺) and the generation of reactive oxygen species (ROS) are believed to be key mechanisms. The following diagram illustrates a potential signaling pathway involved in CaO nanoparticle-induced cellular responses relevant to wound healing.
Caption: CaO nanoparticle-induced signaling in wound healing.[8]
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Sprayed PAA-CaO2 nanoparticles combined with calcium ions and reactive oxygen species for antibacterial and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3D Printing of Bioactive Bone Scaffolds Using Calcium Methoxyethoxide Inks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of synthetic bone grafts that actively promote regeneration while bearing physiological loads is a critical challenge in tissue engineering. This document details the application of a novel hybrid ink formulation for 3D printing bioactive bone scaffolds via Direct Ink Writing (DIW). These inks are composed of a silica-based organic/inorganic hybrid material incorporating calcium methoxyethoxide (CME) as a bioactive calcium source. The addition of calcium enhances the printability of the inks and, crucially, imparts bioactive properties to the resulting scaffolds, stimulating the formation of hydroxycarbonate apatite (HCA) – the mineral component of bone – and ensuring biocompatibility.[1][2][3]
The hybrid material consists of inorganic (silica-calcia) and organic (poly(tetrahydrofuran)/poly(caprolactone)) co-networks, which provides a unique combination of toughness and controlled degradation.[1][2][3] By precisely controlling the calcium content, the mechanical properties and bioactivity of the 3D printed scaffolds can be tailored to meet the demands of bone regeneration applications.[1][2][3] These scaffolds are designed to have an open, interconnected porous structure to facilitate vascularization and tissue ingrowth, a key requirement for successful bone repair.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on SiO₂-CaO(CME)/PTHF/PCL-diCOOH hybrid scaffolds, demonstrating the impact of varying this compound content on the final properties of the 3D printed structures.
Table 1: Ink Composition and 3D Printing Parameters [3]
| Hybrid Composition (TEOS:CME Molar Ratio) | Inorganic:Organic Ratio (wt%) | Target Channel Size (µm) | Target Strut Size (µm) | Printing Speed (mm/s) | Deposition Rate (mL/min) |
| 100S-CL (Ca-free Control) | ~25:75 | 500 | 100 | 10 | 0.05 |
| 95S5C(CME)-CL | ~25:75 | 500 | 100 | 10 | 0.05 |
| 90S10C(CME)-CL | ~25:75 | 500 | 100 | 10 | 0.05 |
| 70S30C(CME)-CL | ~25:75 | 500 | 100 | 10 | 0.05 |
| 60S40C(CME)-CL | ~25:75 | 500 | 100 | 10 | 0.05 |
Table 2: Post-Printing Scaffold Properties [1][3]
| Hybrid Composition | Final X-Y Channel Width (µm) | Final Z Channel Width (µm) | Total Porosity (%) | Interconnectivity (%) |
| 95S5C(CME)-CL | 515.2 ± 80.2 | 150.5 ± 52.5 | ~50 | >99 |
| 90S10C(CME)-CL | 480.1 ± 72.3 | 120.4 ± 45.1 | ~50 | >99 |
| 70S30C(CME)-CL | 455.7 ± 65.4 | 115.8 ± 38.9 | ~50 | >99 |
| 60S40C(CME)-CL | 399.2 ± 95.5 | 103.2 ± 32.8 | 51.2 ± 2.8 | 99.9 |
Table 3: Mechanical Properties of 3D Printed Scaffolds [1][3]
| Hybrid Composition | Yield Strength (MPa) | Modulus of Toughness (MPa) | Strain to Failure (%) |
| 100S-CL (Ca-free Control) | 0.36 ± 0.14 | 0.06 ± 0.01 | ~30 |
| 95S5C(CME)-CL | ~0.36 | Not Reported | Decreased by 6% vs Control |
| 90S10C(CME)-CL | 0.71 ± 0.17 | Not Reported | Not Reported |
| 70S30C(CME)-CL | 0.90 ± 0.23 | 0.22 ± 0.04 | ~30 |
| 60S40C(CME)-CL | 0.38 | Not Reported | Increased by 13% vs Control |
Experimental Protocols & Methodologies
This section provides detailed protocols for the synthesis of the calcium precursor, the formulation of the 3D printing ink, the printing process itself, and the subsequent characterization of the scaffolds.
Protocol 1: Synthesis of this compound (CME)
This protocol describes the synthesis of the calcium precursor, CME, which is incorporated into the hybrid ink to provide bioactive calcium ions.[3]
-
Reaction Setup: Under an Argon atmosphere, add 2 g of calcium metal to 48 mL of anhydrous 2-methoxyethanol (B45455) in a reaction vessel.
-
Reaction Conditions: Heat the mixture to 80°C and maintain for 24 hours.
-
Purification: After the reaction, centrifuge the resulting solution for 20 minutes at 6,000 rpm to pellet any unreacted calcium metal and other solid deposits.
-
Collection: Carefully decant the transparent, dark red supernatant, which is the CME solution.
-
Concentration Measurement: Accurately determine the concentration of the CME solution for consistent ink formulation.
Protocol 2: Hybrid Ink Formulation for Direct Ink Writing
This protocol details the formulation of the SiO₂-CaO(CME)/PTHF/PCL-diCOOH hybrid ink. The ratios of TEOS to CME are adjusted to achieve the desired calcium content in the final scaffold.[3]
-
Component Mixing: In a controlled environment, mix the organic components (PTHF, PCL-diCOOH) with the inorganic precursors (TEOS and the synthesized CME solution).
-
Ratio Adjustment: Vary the molar ratios of TEOS to CME to create different ink formulations (e.g., 95:5, 90:10, 70:30, 60:40). The amount of PCL-diCOOH is adjusted accordingly to maintain a consistent inorganic-to-organic ratio of approximately 25:75 wt%.[3]
-
Initiation of Gelation: Initiate the sol-gel reaction. The ongoing gelation process is critical for achieving the correct viscosity for printing.
-
Viscosity Monitoring: Monitor the ink's viscosity. The ideal consistency is reached when the ink can be smoothly extruded through the printing nozzle while being viscous enough to retain its shape post-deposition.[3] The time window for printing is typically between 1 to 2 hours, which tends to increase with higher calcium content.[3]
Protocol 3: 3D Printing of Scaffolds by Direct Ink Writing (DIW)
This protocol outlines the procedure for 3D printing the bone scaffolds using the formulated hybrid ink.
-
Printer Setup: Load the formulated ink into a syringe and mount it onto a DIW 3D printer.
-
CAD Model: Design a lattice-like scaffold structure using CAD software. A typical design involves struts laid down in a 0°/90° pattern to create interconnected channels.
-
Printing Parameters:
-
Printing Process: Execute the printing of the scaffold based on the CAD model and printing parameters. The ongoing gelation of the ink helps to form bonds between successive layers.[3]
-
Post-Printing Processing:
-
Aging & Drying: After printing, age and dry the scaffolds. This process will cause significant but predictable shrinkage (50-75% compared to the CAD file dimensions).[1][3]
-
Final Dimensions: The process aims for final x-y channel widths of approximately 400-500 µm and z-channel heights of around 100-150 µm to promote vascularized bone regeneration.[1][3]
-
Protocol 4: In Vitro Bioactivity Assessment (Apatite Formation)
This protocol is used to evaluate the bioactivity of the scaffolds by observing the formation of a hydroxycarbonate apatite (HCA) layer on their surface in a solution that mimics the ion concentration of human blood plasma.
-
Sample Preparation: Cut scaffolds into 5 x 5 x 5 mm³ cubes. Rinse them three times in deionized water to remove any residual reaction by-products.[1][3]
-
Immersion in SBF: Place the rinsed scaffolds in Simulated Body Fluid (SBF) at a concentration of 1.5 mg of scaffold per 1 mL of SBF.[1][3]
-
Incubation: Incubate the samples at 37°C with agitation (120 rpm).[1][3]
-
Time Points: Analyze the scaffolds at various time points (e.g., 3, 7, 21, 30, 60, and 90 days) to monitor the formation and growth of the HCA layer.[2][3]
-
Analysis: Use techniques such as Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence and composition of the apatite layer. The 70S30C(CME)-CL hybrids have been shown to form HCA within just three days.[1][2]
Protocol 5: Cytotoxicity Evaluation
This protocol assesses the biocompatibility of the scaffold material by testing for cytotoxic effects on relevant human cells.
-
Preparation of Extracts: Prepare conditioned media by immersing the 70S30C(CME)-CL hybrid scaffolds in a cell growth medium.
-
Cell Culture: Culture human bone marrow stromal cells (h-BMSCs) in a 96-well plate until they form a semi-confluent monolayer.[3]
-
Exposure: Replace the standard growth medium with the conditioned media (extracts) from the scaffolds.
-
Incubation: Incubate the cells with the extracts for 24 hours under standard sterile culture conditions (37°C, 5% CO₂).[2][3]
-
Viability Assay: Assess cell viability using a metabolic assay such as Alamar Blue. A decrease in fluorescence reading compared to control cells (in non-conditioned media) would indicate a cytotoxic effect. Studies have shown that extracts from these scaffolds do not cause cytotoxic effects on h-BMSCs over a 24-hour period.[1][2][3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for the fabrication and characterization of 3D printed bone scaffolds.
Potential Signaling Pathways in Calcium-Mediated Osteogenesis
The release of calcium ions (Ca²⁺) from bioactive scaffolds is known to stimulate bone regeneration by activating several key signaling pathways in osteoprogenitor cells. While the specific pathways activated by CME-based scaffolds require further investigation, the diagram below illustrates the primary mechanisms generally attributed to calcium-based biomaterials.[4][5]
Caption: Potential signaling pathways activated by calcium ions for bone regeneration.
References
- 1. Frontiers | 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source [frontiersin.org]
- 2. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - UCL Discovery [discovery.ucl.ac.uk]
- 3. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-containing scaffolds induce bone regeneration by regulating mesenchymal stem cell differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Low-Temperature Incorporation of Calcium in Materials with Calcium Methoxyethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of calcium methoxyethoxide (CME) as a precursor for the low-temperature incorporation of calcium into various materials. CME offers significant advantages over traditional calcium salts, particularly in the synthesis of temperature-sensitive materials such as organic-inorganic hybrids and bioactive coatings.
Introduction: The Advantage of this compound
This compound, Ca(OCH₂CH₂OCH₃)₂, is a calcium alkoxide that serves as a highly effective precursor for introducing calcium into material matrices at significantly lower temperatures than conventional calcium sources like calcium nitrate (B79036) or calcium chloride. Traditional methods require high-temperature processing (>400°C) to incorporate calcium into networks like silica (B1680970) and to remove toxic byproducts.[1][2] Such high temperatures are incompatible with the inclusion of polymers and other organic moieties, limiting the development of advanced hybrid materials.
CME enables the incorporation of calcium into silica networks at room temperature or slightly elevated temperatures (typically < 80°C), making it an ideal choice for the synthesis of bioactive glasses, organic-inorganic hybrids for bone regeneration, and other advanced functional materials.[1][2][3] This low-temperature route not only preserves the integrity of organic components but also leads to more homogeneous materials.[1][2]
Key Applications
The use of this compound is particularly advantageous in the following applications:
-
Bioactive Glasses and Scaffolds: CME is used to synthesize bioactive glasses and 3D-printed scaffolds for bone regeneration. The low-temperature incorporation of calcium is crucial for creating hybrid materials that combine the bioactivity of the inorganic component with the toughness and flexibility of a polymer.[3][4]
-
Organic-Inorganic Hybrids: For creating materials with interpenetrating networks of an inorganic (e.g., silica) and an organic polymer, CME allows for the creation of a calcium-modified inorganic network without degrading the polymer.[3][4][5]
-
Thin Films and Coatings: CME can be used as a precursor in sol-gel processes to deposit calcium-containing thin films and coatings on various substrates. This is relevant for modifying the surface properties of medical implants to enhance bioactivity.
-
Nanoparticle Synthesis: As a reactive calcium source, CME can be employed in the synthesis of calcium-based nanoparticles with controlled size and morphology.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from literature on the synthesis and application of this compound in materials science.
Table 1: Synthesis Parameters for this compound (CME)
| Parameter | Value | Reference |
| Reactants | Calcium metal, 2-methoxyethanol (B45455) | [2][3] |
| Reaction Temperature | 80°C | [2][3] |
| Reaction Time | 24 hours | [2][3] |
| Atmosphere | Argon | [2][3] |
| Post-reaction Processing | Centrifugation (e.g., 6000 rpm for 10-20 min) | [2][3] |
| Concentration Determination | Gravimetric analysis by heating to 1050°C | [2][3] |
Table 2: Sol-Gel Synthesis Parameters for Bioactive Materials Using CME
| Parameter | Material System | Value | Reference |
| Calcium Precursor | Bioactive Glass (70S30C) | This compound (CME) | [1][2] |
| Hybrid Scaffold | This compound (CME) | [3] | |
| Co-precursors | Bioactive Glass (70S30C) | Tetraethyl orthosilicate (B98303) (TEOS) | [2] |
| Hybrid Scaffold | TEOS, PTHF, PCL-diCOOH | [3] | |
| Processing Temperature | Bioactive Glass (70S30C) | Room temperature incorporation, drying at 60-130°C | [2] |
| Hybrid Scaffold | < 60°C | [3] | |
| Molar Ratios | Bioactive Glass (70S30C) | 70 mol% SiO₂, 30 mol% CaO | [1][2] |
| Hybrid Scaffold | Varied (e.g., 70S30C inorganic component) | [3] |
Table 3: Mechanical Properties of CME-derived Hybrid Scaffolds
| Material Composition | Compressive Strength (MPa) | Modulus of Toughness (MPa) | Reference |
| SiO₂/PTHF/PCL-diCOOH (Ca-free) | 0.36 ± 0.14 | 0.06 ± 0.01 | [7] |
| 70S30C CME-CL Hybrid | 0.90 ± 0.23 | 0.22 ± 0.04 | [7] |
Experimental Protocols
Protocol for Synthesis of this compound (CME)
This protocol is adapted from the method described by Pickup et al. (2009) and subsequently used in several studies.[2][3][4]
Materials:
-
Calcium metal pieces
-
Anhydrous 2-methoxyethanol
-
Argon gas supply
-
Schlenk line or glovebox
-
Reaction flask with condenser
-
Heating mantle with stirrer
-
Centrifuge and centrifuge tubes
-
Platinum crucible (for concentration determination)
-
Furnace capable of reaching 1050°C
Procedure:
-
Set up the reaction flask with a condenser under an argon atmosphere using a Schlenk line or inside a glovebox.
-
Add 2 g of calcium metal to 48 mL of anhydrous 2-methoxyethanol in the reaction flask.
-
Heat the mixture to 80°C and stir for 24 hours under a positive pressure of argon. The solution will typically turn a transparent dark red.[3]
-
After 24 hours, cool the solution to room temperature.
-
Transfer the solution to centrifuge tubes and centrifuge at 6000 rpm for 20 minutes to remove any unreacted calcium metal and solid residues.[3]
-
Carefully decant the supernatant (the CME solution) for use.
-
Concentration Determination:
-
Pipette 1 mL of the CME solution into a pre-weighed platinum crucible.
-
Heat the crucible in a furnace to 1050°C for 10-12 hours to evaporate the solvent and convert the CME to calcium oxide (CaO).[2][3]
-
Cool the crucible in a desiccator and weigh it.
-
Calculate the mass of CaO and determine the molar concentration of the CME solution.
-
Protocol for Low-Temperature Synthesis of a Bioactive Glass (70S30C) using CME
This protocol describes the synthesis of a 70 mol% SiO₂, 30 mol% CaO bioactive glass.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Deionized water
-
Nitric acid (2N)
-
This compound (CME) solution (concentration determined as per Protocol 4.1)
-
Teflon molds
Procedure:
-
In a beaker, mix deionized water and 2N nitric acid.
-
Slowly add TEOS to the acidic solution while stirring. Continue stirring for at least 1 hour to allow for hydrolysis.
-
Add the calculated volume of the CME solution to the hydrolyzed TEOS sol to achieve the target 70:30 molar ratio of SiO₂:CaO.
-
Continue stirring the sol for another hour.
-
Pour the sol into Teflon molds and seal them.
-
Allow the sol to gel at room temperature for 3 days.
-
Dry the resulting gel at a low temperature, for example, 60°C, and then increase to 130°C.
Visualizations
The following diagrams illustrate key processes and concepts related to the use of this compound.
Caption: Advantage of CME over traditional calcium salts.
Caption: Workflow for the synthesis of this compound.
Caption: Sol-Gel synthesis workflow using CME.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive, Degradable and Tough Hybrids Through Calcium and Phosphate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Methoxyethoxide as a Precursor for Calcium Silicate Glasses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium methoxyethoxide (CME) as a precursor in the sol-gel synthesis of calcium silicate (B1173343) bioactive glasses. The information compiled from various scientific sources highlights the advantages of CME over conventional precursors, such as calcium nitrate (B79036), particularly for low-temperature applications like creating organic-inorganic hybrid materials for drug delivery and bone regeneration.
Advantages of this compound (CME)
This compound offers several distinct advantages in the synthesis of bioactive glasses:
-
Low-Temperature Incorporation: Unlike calcium nitrate, which requires high-temperature treatment (>400 °C) to be incorporated into the silicate network, calcium from CME can be integrated at room temperature.[1][2] This is crucial for the synthesis of heat-sensitive hybrid materials.
-
Improved Homogeneity: The use of CME can lead to a more homogeneous distribution of calcium within the silica (B1680970) network, avoiding the formation of calcium-rich regions often seen with calcium nitrate.[1][2]
-
Avoidance of Toxic Byproducts: The synthesis process with CME avoids the production of toxic nitrate byproducts, which need to be burned off at high temperatures.[1][2]
-
Enhanced Bioactivity: Glasses synthesized with CME have been shown to form a more uniform hydroxyapatite (B223615) (HCA) layer when exposed to simulated body fluid, which is a key indicator of bioactivity.
Data Presentation
The following tables summarize the key compositional information and a qualitative comparison of outcomes based on the choice of calcium precursor.
Table 1: Composition of 70S30C Bioactive Glass
| Component | Chemical Formula | Molar Percentage (%) |
| Silica | SiO₂ | 70 |
| Calcium Oxide | CaO | 30 |
Table 2: Qualitative Comparison of Calcium Precursors for Sol-Gel Synthesis of Bioactive Glasses
| Feature | This compound (CME) | Calcium Nitrate (Ca(NO₃)₂) | Calcium Chloride (CaCl₂) |
| Calcium Incorporation Temperature | Room Temperature[1][2] | > 400 °C[1][2] | Does not readily incorporate into the network[1] |
| Homogeneity | High[1][2] | Low (forms calcium-rich regions)[1][2] | Low |
| Suitability for Hybrids | Excellent[1][2] | Poor[1][2] | Poor[1] |
| Byproducts | Non-toxic organics | Toxic nitrates[1][2] | Chlorides |
| HCA Layer Formation | Uniform | Less uniform | Not specified |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its use in the preparation of 70S30C bioactive glass via the sol-gel method.
Protocol 1: Synthesis of this compound (CME)
This protocol is based on the method described by Pickup et al.
Materials:
-
Calcium metal (1 g)
-
2-methoxyethanol (24 ml)
-
Argon gas supply
-
Centrifuge
Procedure:
-
Under an argon atmosphere, react 1 g of calcium metal with 24 ml of 2-methoxyethanol.
-
Maintain the reaction at 80 °C for 24 hours.
-
After the reaction, centrifuge the resulting solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
The clear supernatant is the this compound solution.
Protocol 2: Sol-Gel Synthesis of 70S30C Bioactive Glass using CME
This protocol provides a method for synthesizing 70S30C bioactive glass using the prepared CME solution.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (CME) solution (as prepared in Protocol 1)
-
Nitrogen gas supply
Procedure:
-
Under a nitrogen atmosphere, mix TEOS and the CME solution.
-
Stir the mixture until a sol is formed.
-
Pour the sol into suitable molds and seal them.
-
Allow the sol to gel at room temperature.
-
Age the gel for a specified period (e.g., 72 hours).
-
Dry the gel at 60-130 °C.
-
For fully densified glass, stabilize the dried gel at 700 °C and then sinter at 800 °C. For applications requiring low-temperature processing, the material can be used after drying.
Protocol 3: Comparative Sol-Gel Synthesis using Calcium Nitrate
This protocol is provided for comparison and follows a conventional method.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Deionized water
-
2N Nitric acid (HNO₃)
Procedure:
-
Mix deionized water and 2N nitric acid and stir for 5 minutes.
-
Add TEOS to the acidic solution and stir for 1 hour to allow for hydrolysis.
-
Add calcium nitrate tetrahydrate to the sol and stir for an additional hour.
-
Pour the sol into suitable molds and seal them.
-
Allow the sol to gel at room temperature for 3 days.
-
Dry the gel at 60-130 °C.
-
Stabilize the dried gel at a temperature above 400 °C (e.g., 600-700 °C) to incorporate the calcium into the silica network and burn off the nitrates.
Visualizations
The following diagrams illustrate the synthesis workflow and the advantages of using CME.
Caption: Comparative workflow for sol-gel synthesis.
Caption: Key advantages of using this compound.
References
Application of Calcium Methoxyethoxide in Hybrid Organic-Inorganic Materials for Biomedical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of hybrid organic-inorganic materials represents a significant advancement in biomaterials science, offering a unique combination of the advantageous properties of both organic polymers and inorganic glasses. These materials are particularly promising for applications in tissue engineering and regenerative medicine. A critical challenge in the synthesis of these hybrids, especially for bone regeneration, is the incorporation of bioactive ions like calcium into an inorganic silica (B1680970) network at temperatures compatible with organic polymers. Traditional calcium precursors, such as calcium nitrate, require high-temperature processing (>400 °C) to incorporate calcium into the silicate (B1173343) network, which would lead to the degradation of the organic component.[1][2]
Calcium methoxyethoxide (CME) has emerged as a superior alternative calcium source for the low-temperature sol-gel synthesis of these hybrid materials.[1][2][3] Its use allows for the successful incorporation of calcium into the silica network at room temperature, making it compatible with a wide range of organic polymers.[1] This results in the formation of single-phase hybrid materials with enhanced bioactivity and tunable mechanical properties.[4][5] This document provides detailed application notes and protocols for the use of this compound in the synthesis of hybrid organic-inorganic materials for bone regeneration scaffolds.
Key Advantages of this compound in Hybrid Material Synthesis:
-
Low-Temperature Calcium Incorporation: CME allows for the integration of calcium into the silica network at temperatures as low as 60°C, preserving the integrity of organic polymers.[3]
-
Improved Homogeneity: The use of CME can lead to a more homogeneous distribution of calcium within the silica network compared to calcium nitrate, which can form calcium-rich regions.[1][2]
-
Enhanced Bioactivity: The successful incorporation of calcium is crucial for the bioactivity of the hybrid material, as it can trigger the formation of a hydroxycarbonate apatite (HCA) layer, which is essential for bone bonding.[4]
-
Tunable Mechanical Properties: The amount of CME used can be varied to control the calcium content in the inorganic network, thereby tuning the mechanical properties of the final hybrid scaffold, such as strength and toughness.[5]
Applications in 3D Printed Bioactive Hybrid Scaffolds
A significant application of CME is in the formulation of "inks" for the direct ink writing (DIW) of 3D printed bioactive hybrid scaffolds for bone regeneration.[4][5] These scaffolds, composed of a SiO2-CaOCME/PTHF/PCL-diCOOH hybrid, exhibit improved printability and mechanical properties with the addition of calcium.[5]
Quantitative Data on Mechanical Properties
The mechanical properties of 3D printed hybrid scaffolds are significantly influenced by the molar ratio of TEOS (tetraethyl orthosilicate) to CME in the inorganic network. The following table summarizes the key mechanical properties of scaffolds with varying calcium content.
| TEOS:CME Molar Ratio | Hybrid Designation | Compressive Strength (MPa) | Modulus of Toughness (MPa) |
| 100:0 | 100S-CL | 0.36 ± 0.14 | 0.06 ± 0.01 |
| 95:5 | 95S5CCME-CL | Not specified | Not specified |
| 90:10 | 90S10CCME-CL | Not specified | Not specified |
| 80:20 | 80S20CCME-CL | Not specified | Not specified |
| 70:30 | 70S30CCME-CL | 0.90 ± 0.23 | 0.22 ± 0.04 |
| 60:40 | 60S40CCME-CL | Not specified | Not specified |
| Data sourced from Heyraud et al., 2023.[5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and the subsequent preparation of a bioactive hybrid ink for 3D printing.
Protocol 1: Synthesis of this compound (CME)
This protocol is based on the method established by Pickup et al. (2009).[4]
Materials:
-
Calcium metal pieces
-
Anhydrous 2-methoxyethanol (B45455)
-
Argon gas supply
-
Round bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Platinum crucible
Procedure:
-
Place 2 g of calcium metal into a round bottom flask.
-
Add 48 mL of anhydrous 2-methoxyethanol to the flask.
-
Purge the flask with argon gas and maintain an inert atmosphere throughout the reaction.
-
Heat the mixture to 80°C and stir for 24 hours.
-
After 24 hours, a transparent dark red solution should be obtained.
-
Allow the solution to cool to room temperature.
-
Centrifuge the solution at 6,000 rpm for 20 minutes to remove any unreacted calcium metal and deposits.
-
Concentration Measurement:
-
Transfer 1 mL of the CME solution into a pre-weighed platinum crucible.
-
Heat the crucible to 1,050°C for 10 hours to evaporate the solvent and convert CME to calcium oxide (CaO).
-
Weigh the resulting CaO and calculate the molar concentration of the CME solution.
-
Protocol 2: Preparation of SiO2-CaOCME/PTHF/PCL-diCOOH Hybrid Ink
This protocol describes the formulation of a hybrid ink suitable for direct ink writing, with a target TEOS:CME molar ratio of 70:30.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Synthesized this compound (CME) solution
-
Poly(caprolactone) diol (PCL-diol)
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
Part A: Synthesis of Carboxyl-Terminated PCL (PCL-diCOOH)
-
Dissolve PCL-diol, succinic anhydride, and DMAP in DCM.
-
Stir the mixture at room temperature for 24 hours to allow for the conversion of hydroxyl end groups to carboxylic acid groups.
-
Precipitate the resulting PCL-diCOOH in methanol.
-
Dry the PCL-diCOOH under vacuum.
Part B: Preparation of the Organic Solution
-
Dissolve the dried PCL-diCOOH and GPTMS in anhydrous THF.
-
Add BF3·OEt2 to initiate the in-situ cationic ring-opening polymerization of THF.
Part C: Preparation of the Inorganic Sol
-
In a separate container, mix TEOS and the synthesized CME solution at the desired molar ratio (e.g., 70:30).
-
Stir the mixture at room temperature for 3 hours.
Part D: Formulation of the Hybrid Ink
-
Slowly add the organic solution (Part B) dropwise to the inorganic sol (Part C) while stirring.
-
Continue stirring the final mixture at room temperature for 1 hour at 400 rpm to obtain a homogeneous hybrid ink.[4]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - UCL Discovery [discovery.ucl.ac.uk]
handling and storage procedures for Calcium methoxyethoxide solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Calcium methoxyethoxide solutions. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the material.
Properties of this compound
This compound, also known as calcium 2-methoxyethanolate, is a reactive chemical compound often used as a catalyst in organic synthesis, particularly in the production of polymers and pharmaceuticals.[1] It is typically supplied as a 20% solution in methoxyethanol.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 28099-67-4 | [1][4] |
| Molecular Formula | C6H14CaO4 | [1][5] |
| Molecular Weight | 190.25 g/mol | [1][5] |
| Appearance | Liquid (as a 20% solution in methoxyethanol) | [2] |
| Boiling Point | 118°C | [1][3][6] |
| Flash Point | 48°C | [1][3][6] |
| Density | 1.01 g/cm³ | [1][3][4][6][7] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |
Safety and Handling
This compound solutions are flammable and pose several health hazards.[2] The solution and its vapors can cause skin and eye irritation, and it is harmful if inhaled or absorbed through the skin.[2] Methoxyethanol, the solvent, is a known reproductive toxin.[2]
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Flammable Liquid Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. Wear protective gloves/protective clothing. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Wear eye protection/face protection. |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
2.1 Personal Protective Equipment (PPE)
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[2][8]
-
Eye Protection: Chemical goggles must be worn. Contact lenses should not be worn when handling this substance.[2][8]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2][8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[9]
2.2 Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth thoroughly with water and seek immediate medical attention.[9][10]
Storage Procedures
Proper storage is essential to maintain the stability of this compound solutions and to prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][9][10]
-
Container: Keep the container tightly closed to prevent contact with moisture and air.[2][8][10]
-
Incompatible Materials: Store away from moist air, water, and oxidizing agents.[2]
Spill and Waste Disposal
4.1 Spill Response
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material to contain the spill.
-
Collect: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Clean: Clean the spill area thoroughly.
4.2 Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[10]
Experimental Protocol: Catalysis in Organic Synthesis (General)
This protocol outlines the general steps for using a this compound solution as a catalyst. Specific reaction conditions (e.g., temperature, reaction time, stoichiometry) will need to be optimized for the specific transformation.
5.1 Materials and Equipment
-
This compound solution (e.g., 20% in methoxyethanol)
-
Anhydrous reaction solvent
-
Reactants
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Reaction vessel with a magnetic stirrer
-
Syringes and needles
-
Quenching solution
-
Standard workup and purification equipment
5.2 Procedure
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (nitrogen or argon) to exclude moisture and air.
-
Solvent and Reactants: Add the anhydrous reaction solvent and reactants to the reaction vessel.
-
Catalyst Addition: Carefully add the this compound solution to the reaction mixture using a syringe. The addition should be done cautiously, as the reaction may be exothermic.
-
Reaction: Stir the reaction mixture at the desired temperature for the required time.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a suitable quenching solution (e.g., a protic solvent or a mild acidic solution).
-
Workup: Perform a standard aqueous workup to extract the product.
-
Purification: Purify the crude product using appropriate techniques such as distillation, crystallization, or chromatography.
Visualizations
Diagram 1: Safe Handling and Storage Workflow
Caption: Workflow for safe handling and storage of this compound solutions.
Diagram 2: Experimental Workflow for Catalysis
References
- 1. lookchem.com [lookchem.com]
- 2. gelest.com [gelest.com]
- 3. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 28099-67-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. gelest.com [gelest.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Page loading... [wap.guidechem.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Calcium Methoxyethoxide-Catalyzed Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening polymerization (ROP) of cyclic esters is a cornerstone technique for the synthesis of biodegradable and biocompatible polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). These polymers are of paramount interest in the pharmaceutical and biomedical fields, serving as matrices for controlled drug delivery, scaffolds for tissue engineering, and materials for biodegradable medical devices. The choice of catalyst is critical in ROP as it dictates the reaction kinetics, polymer molecular weight, polydispersity, and, ultimately, the final properties of the material.
Calcium methoxyethoxide, Ca(OCH₂CH₂OCH₃)₂, has emerged as a promising catalyst for the ROP of cyclic esters. As a non-toxic and readily available calcium-based initiator, it offers a safer alternative to commonly used tin-based catalysts, which can have toxicity concerns for biomedical applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its application in the ring-opening polymerization of L-lactide and ε-caprolactone.
Experimental Protocols
Synthesis of this compound Catalyst
A precise and reliable method for the synthesis of this compound is crucial for reproducible polymerization results. The following protocol is adapted from established procedures for the preparation of calcium alkoxides.
Materials:
-
Calcium metal (Ca)
-
2-Methoxyethanol (B45455) (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line or glovebox
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Centrifuge
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add 1 gram of calcium metal to a round-bottom flask equipped with a magnetic stir bar.
-
Add 24 mL of anhydrous 2-methoxyethanol to the flask.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Maintain the reaction at 80°C for 24 hours under an inert atmosphere. The reaction mixture will become a clear to slightly hazy solution.
-
After 24 hours, cool the solution to room temperature.
-
To remove any unreacted calcium metal, centrifuge the solution at 6000 rpm for 10 minutes.
-
The resulting supernatant is the this compound solution in 2-methoxyethanol. The concentration can be determined gravimetrically by evaporating the solvent and converting the residue to CaO at high temperature.
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of this compound catalyst.
Ring-Opening Polymerization of L-Lactide
The following protocol details the bulk ring-opening polymerization of L-lactide using a calcium-based initiator. While the original study utilized calcium methoxide (B1231860), the procedure is directly applicable to this compound due to their similar catalytic nature.
Materials:
-
L-Lactide (recrystallized and dried)
-
This compound solution (prepared as above) or Calcium Methoxide (Ca(OMe)₂)
-
Schlenk flask or reaction tube
-
Vacuum line
-
Oil bath
Procedure:
-
Accurately weigh the desired amount of L-lactide into a dry Schlenk flask.
-
Calculate and add the required volume of the prepared this compound solution to achieve the desired monomer-to-catalyst molar ratio (e.g., [LA]/[Ca] = 100 to 5000).
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Immerse the sealed flask in a preheated oil bath at 180°C.
-
Allow the polymerization to proceed for the desired reaction time (e.g., up to 3 hours).
-
After the specified time, remove the flask from the oil bath and cool it to room temperature.
-
Dissolve the resulting solid polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated poly(L-lactic acid) (PLLA) and dry it under vacuum to a constant weight.
Quantitative Data for L-Lactide Polymerization with Calcium Methoxide
The following table summarizes the results from the bulk ring-opening polymerization of L-lactide initiated by calcium methoxide at 180°C. This data can serve as a reference for expected outcomes when using this compound.
| [LA]/[Ca] Molar Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 100 | 3 | 66 | 19,500 | 28,080 | 1.44 |
| 250 | 3 | - | 15,000 | 20,400 | 1.36 |
| 500 | 3 | - | 12,500 | 16,000 | 1.28 |
| 1000 | 3 | - | 10,000 | 12,500 | 1.25 |
| 5000 | 3 | - | 8,500 | 10,200 | 1.20 |
Data adapted from a study on calcium methoxide-initiated ROP of L-lactide.[1][2]
Ring-Opening Polymerization of ε-Caprolactone
This protocol outlines the bulk ring-opening polymerization of ε-caprolactone using a calcium-based catalyst. The conditions are based on typical procedures for ROP of ε-caprolactone with metal alkoxide initiators.
Materials:
-
ε-Caprolactone (distilled and dried)
-
This compound solution
-
Schlenk flask or reaction tube
-
Vacuum line
-
Oil bath
-
Methanol
Procedure:
-
Add the desired amount of ε-caprolactone to a dry Schlenk flask.
-
Add the calculated volume of the this compound solution to achieve the target monomer-to-catalyst ratio.
-
Connect the flask to a vacuum line and degas the mixture by several freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 110-140°C).
-
Maintain the reaction for the desired duration (e.g., 1-24 hours).
-
Terminate the polymerization by cooling the flask to room temperature.
-
Dissolve the resulting polymer in toluene.
-
Precipitate the polycaprolactone (PCL) by adding the toluene solution to an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Expected Quantitative Data for ε-Caprolactone Polymerization
The following table provides expected ranges for the molecular weight and polydispersity of PCL synthesized via ROP with metal alkoxide catalysts. Specific values for this compound will depend on the precise reaction conditions.
| [CL]/[Ca] Molar Ratio | Temperature (°C) | Time (h) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) |
| 100-500 | 110-140 | 1-6 | 10,000 - 50,000 | 1.1 - 1.5 |
| 500-1000 | 110-140 | 6-12 | 50,000 - 100,000 | 1.2 - 1.8 |
| >1000 | 110-140 | 12-24 | >100,000 | 1.4 - 2.0 |
Catalytic Mechanism
The ring-opening polymerization of cyclic esters catalyzed by this compound is generally understood to proceed via a coordination-insertion mechanism.
Catalytic Cycle for Ring-Opening Polymerization
Caption: Proposed catalytic cycle for ROP via coordination-insertion.
The key steps in this mechanism are:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the calcium center of the catalyst.
-
Initiation/Insertion: The methoxyethoxide group (or the growing polymer chain) nucleophilically attacks the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the calcium-oxygen bond.
-
Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate with and ring-open another monomer molecule, thus propagating the polymer chain. This cycle repeats until the monomer is consumed or the reaction is terminated.
This mechanism allows for good control over the polymerization, leading to polymers with predictable molecular weights and relatively narrow molecular weight distributions, which are critical for drug delivery applications where release kinetics are paramount.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Calcium Methoxyethoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calcium Methoxyethoxide (CME).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a calcium alkoxide. It is primarily used as a precursor in the sol-gel process for synthesizing bioactive glasses and hybrid materials, as a catalyst in various organic reactions, and in the production of polymers and pharmaceuticals.[1] Its high reactivity makes it a valuable reagent in chemical synthesis.[1]
Q2: What are the main synthesis routes for this compound?
The most commonly cited method is the direct reaction of calcium metal with 2-methoxyethanol (B45455).[2] Alternative, less common methods for synthesizing calcium alkoxides in general include the reaction of calcium hydroxide (B78521) or calcium carbide with the corresponding alcohol.[3][4]
Q3: Why is in-house synthesis of this compound often preferred over commercial sources?
Commercial this compound has been reported to have inconsistent properties depending on the supplier and batch.[2] Synthesizing it in-house allows for greater control over its purity and concentration, leading to more reproducible experimental results, particularly in sensitive applications like sol-gel synthesis.[2]
Q4: What are the key safety precautions to consider when handling this compound?
This compound is flammable and reacts with moisture.[5] It is crucial to handle it under an inert and anhydrous atmosphere (e.g., in a glovebox or using Schlenk line techniques). It can cause skin and eye irritation, and its hydrolysis product, 2-methoxyethanol, has known chronic effects on the central nervous system.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Between Calcium Metal and 2-Methoxyethanol | 1. Passivation of Calcium Metal: The surface of the calcium metal may be coated with a layer of calcium oxide or hydroxide, which prevents it from reacting. 2. Insufficient Temperature: The reaction may require thermal activation to initiate. 3. Presence of Water: Traces of water in the 2-methoxyethanol can react with the calcium metal to form calcium hydroxide, which can passivate the surface. | 1. Activate the Calcium Surface: Before the reaction, mechanically clean the calcium metal surface by scraping or filing to expose fresh metal. 2. Increase Reaction Temperature: Heat the reaction mixture to the recommended temperature (e.g., 80°C) as specified in the protocol.[2] 3. Ensure Anhydrous Conditions: Use freshly distilled and dried 2-methoxyethanol. Dry all glassware thoroughly before use. |
| Formation of a White Precipitate During Synthesis | 1. Reaction with Water: The precipitate is likely calcium hydroxide, formed from the reaction of this compound or calcium metal with residual water.[6] 2. Low Solubility: The product might be precipitating out of the solution if the concentration is too high or the temperature is too low. | 1. Strict Anhydrous Technique: Ensure all reagents and equipment are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] 2. Solvent and Temperature Control: If solubility is an issue, consider using a co-solvent or maintaining the reaction temperature. |
| Inconsistent Product Performance (e.g., in Sol-Gel Synthesis) | 1. Variable Concentration: Incomplete reaction or side reactions can lead to a lower than expected concentration of the active alkoxide. 2. Presence of Impurities: Contamination with calcium hydroxide or unreacted starting materials can affect the material's properties.[7] 3. Oligomerization: Calcium alkoxides can form oligomers in solution, which can alter their reactivity and solubility.[8] | 1. Determine Concentration: After synthesis, determine the precise concentration of your this compound solution, for example, by gravimetric analysis.[2] 2. Purification: Remove any unreacted calcium metal by centrifugation or filtration.[2] Store the solution under an inert atmosphere to prevent hydrolysis. 3. Solvent and Ligand Considerations: The choice of solvent can influence the degree of oligomerization.[8] |
| Product is a Dark Brown Liquid | The appearance of a dark brown color for a 20% solution in methoxyethanol has been reported.[9] This may not necessarily indicate a problem, but if a colorless product is expected, it could be due to impurities in the starting materials or side reactions. | Ensure high-purity calcium metal and freshly distilled 2-methoxyethanol are used. If the color is a concern for your application, consider purification techniques such as distillation under reduced pressure (if thermally stable) or recrystallization from a suitable anhydrous solvent. |
Experimental Protocols
Synthesis of this compound Solution
This protocol is adapted from the method described by Pickup et al.[2]
Materials:
-
Calcium metal (1 g)
-
Anhydrous 2-methoxyethanol (24 ml)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or similar reaction vessel with a condenser
-
Heating mantle with a stirrer
-
Centrifuge
Procedure:
-
Set up the reaction apparatus under an inert atmosphere of argon or nitrogen. All glassware must be oven-dried and cooled under vacuum before use.
-
Introduce 1 g of freshly cleaned calcium metal into the Schlenk flask.
-
Add 24 ml of anhydrous 2-methoxyethanol to the flask via a syringe or cannula.
-
Heat the reaction mixture to 80°C with constant stirring.
-
Maintain the reaction at 80°C for 24 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Transfer the resulting solution to centrifuge tubes under an inert atmosphere.
-
Centrifuge the solution at 6000 rpm for 10 minutes to pellet any unreacted calcium metal.
-
Carefully decant the supernatant, which is the this compound solution, into a clean, dry storage vessel under an inert atmosphere.
Determination of this compound Concentration by Gravimetric Analysis
This method is used to confirm the concentration of the synthesized solution.[2]
Materials:
-
Synthesized this compound solution
-
High-temperature crucible
-
Furnace capable of reaching 1050°C
Procedure:
-
Accurately weigh an empty, dry crucible.
-
Transfer a known volume (e.g., 1 ml) of the this compound solution into the crucible.
-
Heat the crucible in a furnace to 1050°C for 12 hours. This process will evaporate the solvent and convert the this compound to calcium oxide (CaO).
-
After 12 hours, cool the crucible in a desiccator to room temperature.
-
Weigh the crucible containing the CaO residue.
-
Calculate the mass of CaO formed.
-
From the mass of CaO, calculate the moles of Ca, which corresponds to the moles of this compound in the initial volume of the solution.
-
Determine the molar concentration of the this compound solution.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄CaO₄ | [10] |
| Molecular Weight | 190.25 g/mol | [10] |
| Appearance | Reported as a dark brown liquid (for a 20% solution in methoxyethanol) | [9] |
| Boiling Point | 118°C (of 2-methoxyethanol solvent) | [1][11] |
| Flash Point | 48°C (of 2-methoxyethanol solvent) | [1][11] |
| Density | 1.01 g/cm³ (for a 20% solution in methoxyethanol) | [1][11] |
Visualizations
References
- 1. lookchem.com [lookchem.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN104003841A - Method for preparing alkoxide of calcium - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. Amasci.net - Ethanol purification (method 1) [amasci.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 20% in methoxyethanol [cymitquimica.com]
- 10. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]
Technical Support Center: Calcium Methoxyethoxide in Sol-Gel Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Calcium Methoxyethoxide to prevent premature gelation in their experiments.
Troubleshooting Guide: Preventing Premature Gelation
Premature gelation is a common issue in sol-gel synthesis, leading to unusable materials and loss of valuable samples. This guide provides a systematic approach to diagnosing and resolving this problem when using this compound.
Issue: Rapid, Uncontrolled Gelation Upon Precursor Addition
| Potential Cause | Recommended Action | Underlying Principle |
| High Water Content | • Ensure all solvents are anhydrous.• Dry glassware thoroughly before use.• Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | This compound is highly reactive with water. Excess water leads to rapid, uncontrolled hydrolysis and condensation reactions, the fundamental steps of gelation. |
| Inadequate Mixing or Localized High Concentrations | • Add the this compound solution dropwise to the reaction mixture under vigorous and constant stirring.• Use a syringe pump for controlled and slow addition. | Slow and controlled addition ensures homogeneous distribution of the precursor, preventing localized areas of high concentration that can initiate rapid gelation. |
| Sub-optimal Reaction Temperature | • Maintain a low and constant reaction temperature, typically at or below room temperature, during the addition of this compound. | The kinetics of hydrolysis and condensation are temperature-dependent. Lower temperatures slow down these reactions, providing a larger window for controlled gelation. |
| Incorrect Solvent Choice | • Use a solvent system in which all precursors are highly soluble.• Ensure the solvent is compatible with all reactants. | Poor solubility can lead to the formation of precipitates that can act as nucleation sites, accelerating gelation. |
| Inconsistent Quality of this compound | • If possible, synthesize this compound in-house to ensure consistency.• If using a commercial source, test each new batch on a small scale before use. | The properties of commercial this compound can vary between suppliers and even between batches from the same supplier.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound preferred over other calcium precursors like calcium nitrate (B79036) for preventing premature gelation?
A1: this compound is favored for several reasons. Primarily, it allows for the incorporation of calcium into the silica (B1680970) network at room temperature.[1][2] This is a significant advantage over calcium nitrate, which requires high-temperature treatment (above 400°C) to incorporate calcium into the silicate (B1173343) network.[1][2] The high temperatures required for calcium nitrate can accelerate gelation uncontrollably. Additionally, calcium nitrate can lead to inhomogeneity in the final material by forming calcium-rich regions.[1][2] this compound promotes better homogeneity.[1][2]
Q2: What is the fundamental mechanism by which this compound helps control the gelation process?
A2: The sol-gel process consists of two primary reactions: hydrolysis and condensation. Premature gelation occurs when these reactions proceed too quickly and in an uncontrolled manner. While not a direct inhibitor, this compound's high reactivity and compatibility with common alkoxide precursors (like TEOS) at low temperatures allow for a more controlled and homogeneous introduction of the calcium component. This controlled incorporation helps to moderate the overall rate of the condensation reaction, thus preventing the rapid formation of a rigid gel network.
Q3: Can the concentration of this compound affect the gelation time?
A3: Yes, the concentration of all precursors, including this compound, is a critical factor. Higher concentrations of reactants will generally lead to a faster gelation time. It is crucial to optimize the molar ratios of your precursors based on the desired properties of your final material.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is corrosive and can cause skin and respiratory irritation.[2] It is also moisture-sensitive. Always handle it in a well-ventilated fume hood, under an inert atmosphere if possible, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.
Q5: How can I prepare this compound in the laboratory?
A5: A common method involves reacting calcium metal with 2-methoxyethanol (B45455) under an inert atmosphere. A published protocol describes reacting 1 gram of calcium metal with 24 ml of 2-methoxyethanol under argon at 80°C for 24 hours. The resulting solution is then centrifuged to remove any unreacted calcium.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Solution (0.41 M)
Materials:
-
Calcium metal (1 g)
-
2-methoxyethanol (24 ml, anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Round bottom flask and condenser
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Heating mantle
-
Centrifuge and centrifuge tubes
Procedure:
-
Set up the reaction apparatus (round bottom flask and condenser) on a Schlenk line or inside a glovebox to maintain an inert atmosphere.
-
Add 1 g of calcium metal to the round bottom flask.
-
Add 24 ml of anhydrous 2-methoxyethanol to the flask.
-
Heat the reaction mixture to 80°C under a constant flow of argon or nitrogen.
-
Maintain the reaction at 80°C for 24 hours with stirring.
-
After 24 hours, allow the solution to cool to room temperature.
-
Transfer the solution to centrifuge tubes under an inert atmosphere.
-
Centrifuge the solution at 6000 rpm for 10 minutes to pellet any unreacted calcium metal.[1]
-
Decant the supernatant, which is the this compound solution, into a clean, dry storage vessel under an inert atmosphere.
Visualizations
Caption: Workflow for sol-gel synthesis using this compound.
Caption: Decision tree for troubleshooting premature gelation.
References
Technical Support Center: Enhancing Sol-Gel Material Homogeneity with Calcium Methoxyethoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing calcium methoxyethoxide (CME) to improve the homogeneity of sol-gel materials.
Troubleshooting Guide
This section addresses specific issues that may be encountered during sol-gel synthesis when aiming for homogeneous calcium incorporation.
| Problem | Potential Cause | Recommended Solution |
| Inhomogeneous Calcium Distribution (Calcium-Rich Regions) | Use of traditional calcium salts like calcium nitrate (B79036), which require high temperatures (>400°C) for incorporation into the silica (B1680970) network.[1][2][3][4] This temperature mismatch with the sol-gel process leads to phase separation. | Switch to this compound (CME) as the calcium precursor. CME incorporates into the silica network at room temperature, ensuring a more uniform distribution of calcium throughout the material.[1][2][5][3][4] |
| Poor Calcium Incorporation at Low Processing Temperatures | Calcium chloride (CaCl2) and calcium nitrate (Ca(NO3)2) do not effectively incorporate into the silica network at the low temperatures (40-60°C) typically used for hybrid sol-gel synthesis.[1][2][6] | Utilize this compound (CME), which has been shown to integrate into the silica network at room temperature.[1][2][5][3][4] This is critical for the synthesis of organic-inorganic hybrids where the organic component would degrade at high temperatures.[6] |
| Inconsistent Results with Commercial CME | Commercial batches of this compound can have varying properties and purity, leading to reproducibility issues in your experiments.[2] | Prepare this compound in-house to ensure consistent quality. A detailed protocol for the synthesis of CME is provided in the "Experimental Protocols" section below. |
| Cytotoxicity of Final Material | Residual nitrates from precursors like calcium nitrate can be toxic.[1][2][5][3][4] Incomplete removal of these by-products can negatively impact the biocompatibility of the material.[7] | The use of this compound avoids toxic nitrate by-products, leading to materials with improved biocompatibility.[6] |
| Material Brittleness | While achieving homogeneity, the resulting inorganic sol-gel material may be brittle. | Consider the synthesis of inorganic/organic hybrid materials. Incorporating a polymer into the sol-gel process can improve the toughness of the final material.[1][2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CME) preferred over calcium nitrate for sol-gel synthesis of bioactive glasses?
A1: this compound (CME) is preferred for several key reasons:
-
Improved Homogeneity: CME allows for the incorporation of calcium into the silica network at room temperature, leading to a more uniform distribution and preventing the formation of calcium-rich regions that are common with calcium nitrate.[1][2][5][3][4]
-
Low-Temperature Processing: Unlike calcium nitrate, which requires high-temperature treatment (>400°C) to incorporate calcium and burn off toxic nitrates, CME is suitable for low-temperature sol-gel processes (typically 40-60°C).[1][2][5][3][4] This is particularly crucial for the synthesis of organic-inorganic hybrid materials where high temperatures would degrade the organic polymer.[6]
-
Enhanced Biocompatibility: The use of CME avoids the issue of residual toxic nitrates, which can compromise the cytocompatibility of the final material.[7][8]
Q2: How does this compound improve the homogeneity of sol-gel materials?
A2: It is hypothesized that this compound hydrolyzes when added to the hydrolyzed tetraethyl orthosilicate (B98303) (TEOS) solution.[6] This allows for the calcium to be incorporated directly into the wet gel as the silica network is forming, resulting in a more homogeneous distribution at the nanoscale.
Q3: Can I use this compound for the synthesis of organic-inorganic hybrid materials?
A3: Yes, CME is an ideal calcium precursor for the synthesis of hybrid materials.[1][2] Its ability to incorporate calcium into the inorganic network at low temperatures is essential to prevent the degradation of the organic polymer component.[6]
Q4: What are the expected effects of varying calcium content when using CME on the properties of the final material?
A4: The calcium content can significantly affect the properties of the resulting material. For example, in 3D printed hybrid scaffolds, increasing the calcium content (from 5 to 40 mol.%) has been shown to improve printability and mechanical properties such as strength and toughness.[9]
Data Presentation
Table 1: Effect of Calcium Content on Mechanical Properties of SiO2-CaOCME/PTHF/PCL-diCOOH Hybrid Scaffolds
| Calcium Content (mol.%) | Compressive Strength (MPa) | Modulus of Toughness (MPa) |
| 0 | 0.36 ± 0.14 | 0.06 ± 0.01 |
| 30 | 0.90 ± 0.23 | 0.22 ± 0.04 |
| Data synthesized from Heyraud et al., 2023.[9] |
Experimental Protocols
1. Synthesis of this compound (CME)
This protocol is adapted from the method described by Pickup et al. (2009) and Yu et al. (2012).[2][6]
-
Materials: Calcium metal, anhydrous 2-methoxyethanol (B45455).
-
Procedure:
-
React 2 g of calcium metal with 48 mL of anhydrous 2-methoxyethanol at 80°C under an Argon atmosphere for 24 hours.
-
After the reaction, centrifuge the solution at 6,000 rpm for 20 minutes to remove any unreacted calcium metal and deposits.
-
The result should be a transparent dark red solution.
-
-
Concentration Determination:
-
Transfer 1 mL of the CME solution into a platinum crucible.
-
Heat the crucible to 1050°C for 10-12 hours. This will evaporate the solvent and convert the CME to calcium oxide (CaO).
-
The concentration of the CME solution can then be calculated based on the mass of the resulting CaO.
-
2. General Sol-Gel Synthesis of Bioactive Glass (70S30C) using CME
This is a general procedure for the synthesis of a 70 mol% SiO2, 30 mol% CaO bioactive glass.
-
Materials: Tetraethyl orthosilicate (TEOS), deionized water, nitric acid (2N), and the prepared this compound (CME) solution.
-
Procedure:
-
Mix deionized water and nitric acid (2N) and stir for 5 minutes.
-
Add TEOS to the mixture and stir. The molar ratio of water to TEOS should be 12.
-
Add the prepared CME solution to the TEOS-containing solution.
-
Allow the sol to gel at room temperature.
-
The gel can then be aged and dried at low temperatures (e.g., 60°C).
-
Visualizations
Caption: Workflow for sol-gel synthesis of homogeneous bioactive glass using CME.
Caption: Comparison of calcium incorporation pathways: CME vs. Calcium Nitrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Effect of calcium source on structure and properties of sol-gel derived bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Calcium Source on Structure and Properties of Sol–Gel Derived Bioactive Glasses [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3D printed hybrid scaffolds for bone regeneration using this compound as a calcium source - UCL Discovery [discovery.ucl.ac.uk]
dealing with the moisture sensitivity of Calcium methoxyethoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, calcium methoxyethoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a metal alkoxide.[1][2] Metal alkoxides are highly reactive towards water. The calcium-oxygen bond is susceptible to cleavage by the protons from water molecules in a process called hydrolysis. This reaction is often rapid and irreversible, leading to the formation of calcium hydroxide (B78521) and 2-methoxyethanol.[1][3] This degradation will alter the reagent's reactivity and can negatively impact experimental outcomes.
Q2: How should I properly store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[1] It is incompatible with moist air and water.[1]
Q3: What are the visible signs of degradation of this compound due to moisture exposure?
Upon exposure to moisture, this compound will hydrolyze, which may result in the formation of a white precipitate of calcium hydroxide. The solution may also become cloudy or hazy. A change in the expected reactivity or yield of your reaction can also be an indicator of reagent degradation.
Q4: Can I handle this compound on the open bench?
No, it is strongly recommended to handle this compound under an inert atmosphere to prevent exposure to atmospheric moisture.[4][5] This can be achieved using a glovebox or by employing Schlenk line techniques.[4][5]
Q5: What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor.[1] It is harmful if it comes into contact with skin or is inhaled.[1] It causes skin and serious eye irritation.[1] A hydrolysis product, methoxyethanol, is known to have chronic effects on the central nervous system.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no product yield in a reaction. | Degradation of this compound due to moisture. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. - Use anhydrous solvents. - Handle the reagent under a strictly inert atmosphere (glovebox or Schlenk line). - Use a fresh bottle of reagent or test the activity of the current bottle on a small scale. |
| Formation of a white precipitate in the reaction flask. | Hydrolysis of this compound. | - This indicates the presence of water in your reaction system. - Review your experimental setup to identify and eliminate all potential sources of moisture. This includes solvents, starting materials, and leaks in your inert atmosphere setup. |
| Inconsistent reaction results between batches. | Variable moisture contamination or reagent quality. | - Standardize your procedure for handling the reagent, ensuring consistent use of inert atmosphere techniques. - If synthesizing the reagent in-house, ensure the protocol is followed precisely and starting materials are of high purity and anhydrous. - Consider titrating the alkoxide solution to determine the active concentration before use. |
| Difficulty in dissolving the reagent. | Partial hydrolysis and formation of insoluble byproducts. | - Use a fresh, unopened container of the reagent. - Ensure the solvent is completely anhydrous. - If the reagent is in solid form, ensure it is a fine, free-flowing powder. Clumps may indicate moisture absorption. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Hydrolytic Sensitivity | Reacts with water | Ambient | [1] |
| Appearance of Fresh Reagent | Dark brown liquid (20% in methoxyethanol) | N/A | [1] |
| Appearance of Degraded Reagent | Cloudy, may contain white precipitate (calcium hydroxide) | Exposure to moisture | General observation |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound and its use in the Preparation of Bioactive Glass
This protocol is adapted from a study on the synthesis of bioactive glasses.[3]
Part A: Synthesis of this compound
-
Preparation: Under an argon atmosphere, react 1 gram of calcium metal with 24 mL of anhydrous 2-methoxyethanol.[3]
-
Reaction: Heat the mixture to 80°C for 24 hours.[3]
-
Purification: Centrifuge the resulting solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.[3]
-
Concentration Determination: To determine the concentration of the this compound solution, heat a known volume to 1050°C for 12 hours. The solvent will evaporate, and the this compound will convert to calcium oxide (CaO). The concentration can then be calculated gravimetrically.[3]
Part B: Synthesis of Bioactive Glass (70S30C)
-
Initial Mixing: Under a nitrogen atmosphere, mix tetraethyl orthosilicate (B98303) (TEOS) and the prepared this compound solution.[3]
-
Hydrolysis: After stirring for 1 hour, hydrolyze the sol by mixing it with water inside a hermetically sealed container.[3]
-
Aging: Pour the sol into a Teflon mold and allow it to age at room temperature for 3 days.[3]
-
Drying and Stabilization: The gel is then taken through a controlled drying and stabilization process at elevated temperatures.[3]
Visual Diagrams
Caption: A flowchart of the experimental workflow for handling this compound.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
Technical Support Center: Optimizing Calcium Methoxyethoxide Concentration for 3D Printing Inks
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Calcium Methoxyethoxide (CME) in 3D printing inks.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and 3D printing of inks containing this compound.
Issue: Poor Printability and Irregular Scaffold Structure
-
Question: My 3D printed scaffold has irregular strut sizes and poor structural fidelity. How can I improve this?
-
Answer: The concentration of this compound (CME) significantly influences the printability of the ink. Adding calcium can improve printability, but an optimal concentration is crucial. For SiO2-CaOCME/PTHF/PCL-diCOOH hybrid inks, a concentration of 30 mol.% calcium (70S30C) has been shown to yield scaffolds with high strength and regular channel structures.[1] Lower concentrations, such as 5 mol.%, may result in less regular prints.[1] It is recommended to systematically vary the CME concentration to find the optimal rheological properties for your specific ink formulation.
Issue: Increased Gelation Time and Extended Printing Window
-
Question: My ink is taking a long time to reach the right viscosity for printing. Is this normal?
-
Answer: Yes, increasing the amount of calcium with CME can increase the gelation time required for the ink to become printable.[1][2] This also extends the "printing window," meaning the ink remains suitable for printing for a longer duration (from 1 to 2 hours).[1][2] While this can be advantageous, if the gelation time is excessively long, consider slightly decreasing the CME concentration or adjusting the solvent content.
Issue: Significant Scaffold Shrinkage After Printing
-
Question: I am observing significant shrinkage of my printed scaffold during the drying process. What causes this and how can I minimize it?
-
Answer: Increased CME content, and the associated 2-methoxyethanol (B45455) solvent, can lead to greater shrinkage of the hybrid scaffold during drying.[1][2] A difference of approximately 100 µm in shrinkage has been observed between different CME compositions.[1] To mitigate this, you can try to find a balance between the desired mechanical properties and acceptable shrinkage by optimizing the CME concentration. Lowering the CME content may reduce shrinkage but could also affect the final strength of the scaffold.
Issue: Low Mechanical Strength of the Printed Scaffold
-
Question: The mechanical strength and toughness of my printed scaffold are lower than expected. How can I improve them?
-
Answer: The concentration of CME is a key factor in determining the mechanical properties of the final scaffold. Increasing the calcium content generally enhances the strength and modulus of toughness.[1] For instance, in SiO2-CaOCME/PTHF/PCL-diCOOH hybrids, increasing the calcium content from 0 mol.% to 30 mol.% resulted in an increase in yield stress from 0.36 ± 0.14 MPa to 0.90 ± 0.23 MPa and a toughness modulus increase from 0.06 ± 0.01 MPa to 0.22 ± 0.04 MPa.[1] If you are experiencing low mechanical strength, consider incrementally increasing the CME concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (CME) in 3D printing inks?
A1: this compound serves as a calcium precursor that can be incorporated into hybrid inks at low temperatures (below 60°C).[1][2] This is crucial to prevent the degradation of polymer components in the ink.[1][2] The incorporated calcium acts as a network modifier, ionically bonding with the silica (B1680970) network, which can improve the printability and mechanical properties of the resulting scaffold.[1][2]
Q2: Why is CME used instead of other calcium salts like calcium chloride?
A2: While calcium can be introduced using non-toxic salts like calcium chloride, it often does not bond into the network, leading to uncontrolled release upon immersion in fluids.[1][2] Calcium alkoxides, such as CME, have been shown to incorporate into the silica network at low temperatures, ensuring a more stable integration of calcium.[1][2]
Q3: How does varying the CME concentration affect the final properties of the scaffold?
A3: Changing the CME concentration affects several key properties:
-
Printability: Adding calcium generally improves printability, with an optimal concentration leading to more regular and well-defined scaffold structures.[1][2]
-
Mechanical Properties: Higher calcium content typically increases the strength and toughness of the scaffold.[1]
-
Gelation Time: More CME leads to a longer time for the ink to reach a printable viscosity.[1][2]
-
Shrinkage: Higher CME concentrations can result in greater shrinkage of the scaffold after drying.[1][2]
Q4: What are the recommended starting concentrations for CME in an experimental setup?
A4: Based on existing research for SiO2-CaOCME/PTHF/PCL-diCOOH hybrid inks, it is recommended to test a range of TEOS:CME molar ratios. Successful studies have utilized ratios of 95:5, 90:10, 80:20, 70:30, and 60:40.[1] A good starting point for optimization would be around the 70:30 ratio (30 mol.% calcium), which has demonstrated a good balance of printability and mechanical strength.[1]
Data Presentation
Table 1: Effect of this compound (CME) Concentration on Scaffold Properties
| TEOS:CME Molar Ratio | Calcium Content (mol.%) | Yield Stress (MPa) | Modulus of Toughness (MPa) | Observations on Printability and Shrinkage |
| 100:0 | 0 | 0.36 ± 0.14 | 0.06 ± 0.01 | Control, baseline properties. |
| 95:5 | 5 | Similar to control | Decreased by 6% | Less regular scaffold print.[1] |
| 90:10 | 10 | 0.71 ± 0.17 | - | Increased strength.[1] |
| 80:20 | 20 | - | - | - |
| 70:30 | 30 | 0.90 ± 0.23 | 0.22 ± 0.04 | Highest strength and toughness; good printability.[1] |
| 60:40 | 40 | - | - | Increased gelation time and shrinkage.[1][2] |
Data extracted from studies on SiO2-CaOCME/PTHF/PCL-diCOOH hybrid scaffolds.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (CME)
-
Objective: To prepare a CME solution for incorporation into 3D printing inks.
-
Materials: Calcium metal, anhydrous 2-methoxyethanol, Argon gas, platinum crucible.
-
Procedure:
-
React 2 g of calcium with 48 mL of anhydrous 2-methoxyethanol at 80°C under an Argon atmosphere for 24 hours.
-
Centrifuge the resulting solution for 20 minutes at 6,000 rpm to remove any unreacted calcium metal and deposits.
-
A transparent dark red solution should be obtained.
-
To determine the concentration, transfer 1 mL of the solution into a platinum crucible.
-
Heat the crucible to 1,050°C for 10 hours to evaporate the solvent and convert CME to CaO.
-
Calculate the concentration based on the mass of the resulting CaO and its molecular weight.[1]
-
Protocol 2: Formulation of SiO2-CaOCME/PTHF/PCL-diCOOH Hybrid Ink
-
Objective: To prepare a printable hybrid ink with a specific CME concentration.
-
Materials: Synthesized CME solution, Tetraethyl orthosilicate (B98303) (TEOS), Poly(tetrahydrofuran) (PTHF), Poly(caprolactone)-diCOOH (PCL-diCOOH).
-
Procedure:
-
Determine the desired TEOS:CME molar ratio (e.g., 70:30).
-
Adjust the TEOS:PCL-diCOOH ratio to maintain a consistent inorganic-to-organic weight ratio (e.g., approx. 25:75 wt.%).
-
Combine the components in the calculated ratios.
-
Allow the ink to undergo gelation. The ideal viscosity for printing is typically reached after approximately 4 hours and should be assessed visually. The ink should be liquid enough to flow through the nozzle but viscous enough to hold its shape after deposition.[1][2]
-
Once the desired viscosity is achieved, load the ink into a syringe for use in a Direct Ink Writing (DIW) machine.
-
Visualizations
Caption: Experimental workflow for optimizing CME concentration in 3D printing inks.
Caption: Troubleshooting logic for common issues with CME-based 3D printing inks.
References
Technical Support Center: Calcium Methoxyethoxide in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calcium methoxyethoxide in organic synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a strong alkoxide base. It is recognized for its high reactivity and is primarily used as a catalyst in various organic reactions.[1] Its main applications include:
-
Polymerization: It serves as a catalyst in the production of polymers, aiding in the formation of polymer chains and influencing their properties.
-
Pharmaceutical Synthesis: It is utilized as a catalyst in the synthesis of various drugs.[1]
-
Precursor to Calcium-Based Compounds: It can be used as a precursor for the preparation of other calcium-based materials.[1]
-
Base-Catalyzed Reactions: Like other alkoxides, it can be employed as a base in reactions such as condensation (e.g., Claisen-Schmidt), and transesterification.
Q2: What are the main safety concerns when handling this compound?
This compound is a corrosive material that can cause skin and respiratory irritation.[1] It is also flammable and reacts with water and moist air.[2] Key safety precautions include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storing in a tightly sealed container under an inert atmosphere to prevent reaction with moisture.
-
Keeping away from heat, sparks, and open flames.[2]
Q3: How does the quality of commercial this compound affect my reaction?
The properties of commercial this compound can be inconsistent depending on the supplier and batch. This variability can be a significant source of issues in sensitive reactions. Impurities such as calcium hydroxide (B78521) or residual 2-methoxyethanol (B45455) can alter the reactivity and lead to unexpected side reactions. For highly reproducible results, it is recommended to either synthesize and standardize the reagent in-house or to carefully titrate each new batch to determine its active concentration.
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Claisen-Schmidt)
Q: I am using this compound as a base for a Claisen-Schmidt condensation and observing a low yield of my desired α,β-unsaturated ketone. What are the possible causes and how can I improve the yield?
A: Low yields in Claisen-Schmidt condensations using an alkoxide base like this compound can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Reagent Concentration | Commercial this compound solutions can have variable concentrations. Using too little base will result in an incomplete reaction. | Titrate the this compound solution before use to determine the exact molarity of the active base. |
| Presence of Water | This compound reacts with water, which will quench the base and inhibit the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the this compound solution under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). |
| Side Reactions | Competing reactions can consume starting materials and reduce the yield of the desired product. | See the "Common Side Reactions" section below for specific troubleshooting advice. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Multiple Products in Condensation Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products is a common issue when using strong bases like this compound. Here are the most probable side reactions and strategies to suppress them.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Self-Condensation of Ketone | The enolizable ketone can react with itself, leading to aldol (B89426) byproducts. | Use an excess of the ketone relative to the aldehyde. If feasible and economical, use the ketone as the solvent. |
| Cannizzaro Reaction of Aldehyde | If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base to form a primary alcohol and a carboxylic acid. | Use a milder base if possible, or optimize the concentration of this compound. Add the base slowly to the reaction mixture to avoid localized high concentrations. |
| Michael Addition | The enolate of the ketone can add to the α,β-unsaturated ketone product (Michael acceptor), forming a 1,5-dicarbonyl compound. | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Monitor the reaction closely and stop it once the starting aldehyde is consumed. |
| Transesterification | If your substrate contains an ester group, the methoxyethoxide can react with it, leading to a different ester. | This is an inherent reactivity of alkoxide bases. If this is a problem, consider using a non-nucleophilic base like calcium hydride or a sterically hindered base. |
Reaction Pathways Leading to Side Products
Caption: Competing reaction pathways.
Experimental Protocols
Protocol 1: Synthesis and Standardization of this compound
This protocol is adapted from a procedure for preparing this compound for use in sol-gel synthesis, which is relevant due to the noted inconsistencies of commercial batches.
Materials:
-
Calcium metal (1 g)
-
2-Methoxyethanol (24 mL, anhydrous)
-
Anhydrous solvent for dilution (e.g., THF)
-
Standardized HCl solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Synthesis: Under an inert atmosphere (argon or nitrogen), react 1 g of calcium metal with 24 mL of anhydrous 2-methoxyethanol at 80°C for 24 hours.
-
Purification: After the reaction, centrifuge the resulting solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
Standardization (Titration):
-
Accurately weigh a sample of the this compound solution (e.g., 1-2 g) into a flask.
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Add deionized water to hydrolyze the alkoxide.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of HCl until the pink color disappears.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the neutralization reaction: Ca(OCH₂CH₂OCH₃)₂ + 2 H₂O → Ca(OH)₂ + 2 HOCH₂CH₂OCH₃, followed by Ca(OH)₂ + 2 HCl → CaCl₂ + 2 H₂O.
-
Protocol 2: Claisen-Schmidt Condensation using an Alkoxide Base (Adapted for this compound)
This is a general procedure that should be optimized for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ketone (1.0 - 1.2 eq)
-
Anhydrous Ethanol or THF as solvent
-
Standardized this compound solution (0.1 - 0.2 eq)
-
Dilute aqueous HCl for workup
Procedure:
-
Reaction Setup: In a round-bottom flask dried under vacuum or in an oven, dissolve the aromatic aldehyde and the ketone in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Slowly add the standardized this compound solution to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. Gentle heating may be required for less reactive substrates.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by slowly adding dilute aqueous HCl until the solution is neutral or slightly acidic.
-
If a precipitate forms, collect the crude product by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Workflow for Claisen-Schmidt Condensation
References
purification methods for lab-synthesized Calcium methoxyethoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lab-synthesized calcium methoxyethoxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound solution is cloudy or contains a precipitate. What is the cause and how can I resolve this?
A: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
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Unreacted Calcium Metal: If the synthesis reaction did not go to completion, unreacted calcium metal may remain suspended in the solution.
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Hydrolysis: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric moisture or residual water in the solvent can lead to the formation of insoluble calcium hydroxide.
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Low Solubility: In some cases, the product may have limited solubility in the reaction solvent at lower temperatures, causing it to precipitate out.
Troubleshooting Steps:
-
Centrifugation: To remove unreacted calcium metal, centrifuge the solution.[3] Decant the supernatant containing the dissolved product carefully.
-
Inert Atmosphere: Ensure all handling and purification steps are performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]
-
Solvent Choice: If solubility is an issue, consider gentle warming of the solution or adding a co-solvent in which the product is more soluble.
Q2: After synthesis, my final product has a low yield. What are the potential reasons and how can I improve it?
A: Low yields can be frustrating. Here are some common causes and suggestions for improvement:
-
Incomplete Reaction: The reaction between calcium metal and 2-methoxyethanol (B45455) may not have reached completion.
-
Product Loss During Transfer: Mechanical losses during transfers between reaction vessels, filtration, and drying steps can contribute to lower yields.
-
Decomposition: Exposure to moisture or impurities can lead to the decomposition of the desired product.
Improvement Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to maximize conversion.[3]
-
Careful Handling: Minimize the number of transfers and use techniques like cannula transfer for solutions to reduce mechanical losses.
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent product decomposition due to hydrolysis.
Q3: How can I confirm the purity of my synthesized this compound?
A: Several analytical techniques can be employed to assess the purity of your product:
-
Titration: A simple acid-base titration can be used to determine the base content of the alkoxide, providing a good measure of its purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic peaks of this compound and detect the presence of residual solvent or organic impurities.
-
Gravimetric Analysis: The concentration of this compound in a solution can be determined gravimetrically by heating a known volume to a high temperature (e.g., 1050 °C) to convert the alkoxide to calcium oxide (CaO) and measuring the resulting mass.[3]
Purification Method Performance
The choice of purification method will depend on the nature of the impurities and the desired final purity. Below is a summary of potential methods and their expected outcomes.
| Purification Method | Target Impurities | Expected Purity | Advantages | Disadvantages |
| Centrifugation | Unreacted Calcium Metal | >95% (in solution) | Simple, effective for solid impurities.[3] | Does not remove dissolved impurities. |
| Recrystallization | Soluble Impurities | >98% | High purity achievable for solid products. | Requires finding a suitable solvent system; potential for product loss. |
| Vacuum Distillation | Non-volatile Impurities | >99% | Effective for removing involatile contaminants.[5] | Requires specialized equipment; potential for thermal decomposition if not carefully controlled. |
Experimental Protocols
Protocol 1: Purification by Centrifugation
This protocol is suitable for removing suspended solid impurities, such as unreacted calcium metal, from a solution of this compound.
-
Preparation: Ensure the centrifuge tubes are oven-dried and cooled under an inert atmosphere.
-
Transfer: Under an inert atmosphere, carefully transfer the crude this compound solution into the prepared centrifuge tubes.
-
Centrifugation: Centrifuge the solution at a sufficient speed (e.g., 6000 rpm) for a duration that allows for the complete sedimentation of solid particles (e.g., 10 minutes).[3]
-
Isolation: Carefully decant the clear supernatant into a clean, dry, and inert-atmosphere-flushed storage vessel.
-
Storage: Store the purified solution under an inert atmosphere to prevent contamination.
Protocol 2: Purification by Recrystallization
This protocol is designed to purify solid this compound from soluble impurities.
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Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Dissolution: In an inert atmosphere, dissolve the crude solid in a minimal amount of the heated solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration under an inert atmosphere to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General purification process flow for this compound.
References
Technical Support Center: Controlling Particle Size of Nanoparticles Synthesized with Calcium Methoxyethoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of nanoparticles synthesized using calcium methoxyethoxide.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of nanoparticles synthesized with this compound?
A1: The final particle size is a result of the balance between nucleation and growth rates. The primary factors you can control are:
-
Precursor Concentration: The concentration of this compound and any co-precursors directly impacts the number of nuclei formed.
-
Reaction Temperature: Temperature affects the kinetics of hydrolysis and condensation reactions, influencing both nucleation and growth.
-
Solvent System: The polarity and viscosity of the solvent can alter precursor solubility and diffusion rates.
-
pH of the reaction medium: The pH affects the surface charge of the nanoparticles, which plays a role in their stability and tendency to aggregate.[1]
-
Stirring Rate: The rate of mixing influences the homogeneity of the reaction mixture and the diffusion of reactants.
-
Presence and Concentration of Stabilizers: Surfactants or polymers can be used to cap nanoparticle growth and prevent aggregation.
Q2: How does the concentration of this compound affect nanoparticle size?
A2: The effect of precursor concentration can be complex. Generally, at lower concentrations, a gradual increase in concentration can lead to a larger particle size as more material is available for particle growth. However, at higher concentrations, an increased rate of nucleation can lead to the formation of a larger number of smaller particles.
Q3: What is the role of a stabilizer in the synthesis process?
A3: A stabilizer, such as a surfactant or a polymer, adsorbs to the surface of the newly formed nanoparticles. This creates a physical (steric) or electrostatic barrier that prevents the particles from aggregating, thus helping to control the final particle size and improve the stability of the nanoparticle suspension.[1]
Q4: My nanoparticle suspension is showing significant aggregation. What are the likely causes and how can I fix it?
A4: Aggregation is a common issue and can be caused by several factors:
-
Ineffective Stabilization: The concentration of your stabilizer may be too low, or it may not be the optimal choice for your system. Consider increasing the stabilizer concentration or trying a different one (e.g., switching from an ionic to a non-ionic surfactant).[1]
-
High Nanoparticle Concentration: A high concentration of nanoparticles increases the likelihood of collisions and aggregation. Try diluting the suspension.[1]
-
Inappropriate pH: The pH of your suspension may be near the isoelectric point of the nanoparticles, where they have a minimal surface charge and are most likely to aggregate. Adjusting the pH away from this point can increase electrostatic repulsion and stability.
-
Carbonation: Calcium-based nanoparticles can react with atmospheric carbon dioxide to form calcium carbonate, which can alter the particle surface and lead to aggregation.[1] It is advisable to work under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nanoparticles using this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Broad Particle Size Distribution | Inhomogeneous mixing of precursors. | Increase the stirring rate to ensure rapid and uniform distribution of reactants. |
| Uncontrolled nucleation event. | Control the rate of addition of the precursor or water for hydrolysis. A slower addition rate can lead to a more controlled nucleation phase. | |
| Temperature fluctuations during synthesis. | Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the process. | |
| Larger than Expected Particle Size | Slow nucleation rate and fast growth rate. | Increase the initial supersaturation by adjusting precursor concentration or the rate of hydrolysis to favor nucleation over growth. |
| Insufficient stabilizer concentration. | Increase the concentration of the stabilizing agent to effectively cap particle growth. | |
| Extended reaction time. | Optimize the reaction time. Longer reaction times can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones. | |
| Smaller than Expected Particle Size | Very high nucleation rate. | Decrease the precursor concentration or the rate of hydrolysis to reduce the number of initial nuclei formed. |
| High concentration of stabilizer. | Reduce the concentration of the stabilizer, as an excess can lead to the formation of very small, stabilized particles. | |
| Particle Agglomeration and Sedimentation | Insufficient electrostatic or steric stabilization. | Add a suitable surfactant or polymer as a stabilizer. Optimize the stabilizer concentration.[1] |
| pH is near the isoelectric point. | Adjust the pH of the suspension to increase the surface charge and electrostatic repulsion between particles. | |
| High concentration of nanoparticles. | Dilute the nanoparticle suspension to reduce the frequency of particle collisions.[1] |
Experimental Protocols
Detailed Methodology: Sol-Gel Synthesis of Calcium-Based Nanoparticles
This protocol describes a general sol-gel method for synthesizing calcium-based nanoparticles using this compound. The final particle size can be tuned by varying the parameters outlined in the troubleshooting section.
Materials:
-
This compound (precursor)
-
Anhydrous ethanol (B145695) (solvent)
-
Deionized water (for hydrolysis)
-
Stabilizing agent (e.g., Polyvinylpyrrolidone - PVP) (optional)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation of Precursor Solution: In a three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve a specific amount of this compound in anhydrous ethanol. Stir the solution magnetically until the precursor is completely dissolved.
-
Addition of Stabilizer (Optional): If a stabilizer is used, dissolve the desired amount of the stabilizing agent (e.g., PVP) in the precursor solution and stir until fully dissolved.
-
Hydrolysis: While vigorously stirring the precursor solution, add a controlled amount of deionized water dropwise. The rate of water addition is a critical parameter for controlling the nucleation and growth of the nanoparticles.
-
Aging: Allow the resulting sol to age for a specific period (e.g., 24 hours) at a constant temperature. During this time, the condensation reactions will proceed, and the nanoparticle network will form.
-
Washing and Collection: The nanoparticles can be collected by centrifugation. The collected particles should be washed several times with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles in a vacuum oven at a controlled temperature to obtain a fine powder.
Quantitative Data
The following tables summarize the general expected trends for controlling nanoparticle size based on key synthesis parameters. The exact values will be system-dependent and should be determined empirically.
Table 1: Effect of Precursor Concentration on Nanoparticle Size
| Precursor Concentration (mol/L) | Expected Average Particle Size (nm) | Polydispersity Index (PDI) |
| Low | 100 - 200 | Moderate |
| Medium | 50 - 100 | Low |
| High | 20 - 50 | Low to Moderate |
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Reaction Temperature (°C) | Expected Average Particle Size (nm) | Polydispersity Index (PDI) |
| 25 | 80 - 150 | Moderate |
| 50 | 40 - 80 | Low |
| 75 | 20 - 40 | Low |
Table 3: Effect of Stabilizer (PVP) Concentration on Nanoparticle Size
| PVP Concentration (wt%) | Expected Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0 | > 200 (with aggregation) | High |
| 0.5 | 80 - 120 | Moderate |
| 1.0 | 40 - 70 | Low |
| 2.0 | 20 - 40 | Low |
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of calcium-based nanoparticles.
Caption: Logical relationships between synthesis parameters and nanoparticle properties.
References
Technical Support Center: Calcium Methoxyethoxide in Solution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with calcium methoxyethoxide [Ca(OCH₂CH₂OCH₃)₂]. Due to its reactivity, this compound and related metal alkoxides are sensitive to atmospheric conditions, which can lead to degradation and affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a metal alkoxide composed of a calcium ion and two 2-methoxyethoxide anions. It is recognized for its high reactivity and is primarily used as a catalyst in various organic synthesis reactions.[1] Its applications are significant in the production of polymers and pharmaceuticals, where it enhances reaction efficiency.[1] It can also serve as a precursor for the synthesis of other calcium-based compounds and materials.[1]
Q2: Why has my clear this compound solution turned cloudy or formed a precipitate?
The most common cause of turbidity or precipitation in a this compound solution is hydrolysis. Metal alkoxides are highly sensitive to moisture.[2][3] Trace amounts of water in the solvent or from atmospheric exposure will react with the this compound to form insoluble calcium hydroxide (B78521) (Ca(OH)₂) and 2-methoxyethanol (B45455).[3][4]
Q3: What are the likely degradation products in my solution?
The primary degradation pathway is hydrolysis, which produces calcium hydroxide and 2-methoxyethanol. A secondary reaction can occur if the solution is exposed to air, where the formed calcium hydroxide reacts with atmospheric carbon dioxide (CO₂) to produce calcium carbonate (CaCO₃), which is also insoluble.
Q4: How can I prevent the degradation of my this compound solution?
Strict anhydrous and anaerobic conditions are critical.
-
Solvents: Always use freshly distilled, anhydrous-grade solvents. Ensure the water content is minimal (<50 ppm).
-
Atmosphere: Handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.
-
Storage: Store the solid compound and any prepared solutions in a tightly sealed container, preferably in a desiccator or glovebox, away from heat and ignition sources.[5]
Q5: My reaction is not proceeding as expected. Could degraded this compound be the cause?
Yes. The active species is the methoxyethoxide anion, which acts as a strong base or nucleophile. If the compound has hydrolyzed, the concentration of the active alkoxide is reduced, and the presence of less reactive calcium hydroxide can inhibit or alter the desired reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution appears cloudy, hazy, or contains a white precipitate upon preparation. | Hydrolysis due to wet solvent. | Discard the solution. Dry the solvent over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) and distill under an inert atmosphere before use. |
| A clear solution becomes cloudy over time. | Exposure to atmospheric moisture or CO₂. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use septa and cannulation techniques for transfers. If long-term storage is needed, ensure the container is sealed with a high-quality cap and Parafilm. |
| Reduced reactivity or lower-than-expected yield. | Partial degradation of the alkoxide. | Prepare a fresh solution using anhydrous techniques. Consider titrating the solution (see Protocol 1) to determine the active alkoxide concentration before use. |
| Inconsistent results between batches. | Variability in the quality of the starting material or solvent. | Source high-purity, anhydrous this compound. Standardize the solvent drying and solution preparation protocol. Inconsistent properties of commercial this compound have been noted, and in-house preparation may be considered for sensitive applications.[6] |
Quantitative Data Summary
| Solvent | Water Content (ppm) | Estimated Half-life of Active Alkoxide at 25°C | Observations |
| Anhydrous THF | < 10 | > 1 month | Solution remains clear and active. |
| Standard Grade THF | ~200 | < 24 hours | Gradual formation of white precipitate. |
| Anhydrous Methoxyethanol | < 50 | Several weeks | Stable, as 2-methoxyethanol is the corresponding alcohol. |
| Standard Grade Methanol | ~500 | < 1 hour | Rapid decomposition and precipitation. |
Experimental Protocols
Protocol 1: Titration to Determine Active Alkoxide Concentration
This protocol provides a method to quantify the active base content in your this compound solution.
-
Preparation : Under an inert atmosphere, accurately weigh approximately 0.5 g of a primary standard acid (e.g., benzoic acid, dried at 110°C) into a dry 100 mL flask.
-
Dissolution : Add 20 mL of anhydrous pyridine (B92270) or THF to dissolve the acid. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).
-
Titration : Carefully transfer a known volume (e.g., 5.00 mL) of your this compound solution into the titration flask while stirring.
-
Endpoint : Titrate with a standardized solution of a protic acid (e.g., 0.1 M HCl in isopropanol) until the indicator endpoint is reached.
-
Calculation : Use the stoichiometry of the acid-base reaction to calculate the molar concentration of the active alkoxide in your solution.
Protocol 2: Preparation of Anhydrous Solvent (THF)
-
Pre-drying : Decant THF from any stabilizer (like BHT) and store it over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Distillation Setup : Assemble a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen or argon.
-
Drying Agent : Add sodium metal (cut into small pieces) and a small amount of benzophenone (B1666685) to the pre-dried THF in the distillation flask to serve as a dryness indicator.
-
Reflux : Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium may be required.
-
Collection : Once the deep blue/purple color is stable, distill the THF and collect it in a dry, inert-atmosphere flask. The collected solvent should be used immediately or stored under an inert atmosphere over activated molecular sieves.
Visualizations
Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound in the presence of water and carbon dioxide.
References
- 1. lookchem.com [lookchem.com]
- 2. Calcium methoxide CAS#: 2556-53-8 [m.chemicalbook.com]
- 3. US20070238044A1 - Calcium oxide dispersion liquid and process for production thereof - Google Patents [patents.google.com]
- 4. CAS 2556-53-8: Calcium methoxide | CymitQuimica [cymitquimica.com]
- 5. gelest.com [gelest.com]
- 6. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Support Center: Troubleshooting Inconsistent Results with Commercial Calcium Methoxyethoxide Batches
Welcome to the technical support center for troubleshooting inconsistencies with commercial batches of Calcium Methoxyethoxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in reaction yield and kinetics with a new batch of this compound. What are the likely causes?
A1: Batch-to-batch variability in commercial this compound is a known issue.[1] The inconsistencies can stem from several factors:
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Purity and Concentration: The actual concentration of the active this compound may differ between batches.
-
Impurities: The presence and concentration of impurities such as unreacted calcium, calcium hydroxide (B78521), calcium carbonate, or residual solvent can significantly affect its reactivity.
-
Water Content: this compound is highly sensitive to moisture.[2][3] Contamination with water will lead to hydrolysis, forming calcium hydroxide and 2-methoxyethanol, thus reducing the concentration of the active alkoxide.
-
Age and Storage Conditions: Improper storage or prolonged storage can lead to degradation of the product.[2][3]
Q2: How can we ensure the quality of a new batch of this compound before use?
A2: It is highly recommended to perform in-house quality control (QC) testing on each new batch. Key QC tests include:
-
Assay/Concentration Determination: A simple acid-base titration can determine the concentration of the active alkoxide.
-
Water Content Analysis: Karl Fischer titration is the standard method for accurately determining water content in moisture-sensitive reagents.[4][5][6]
-
Identity Confirmation: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the identity of the material by comparing its spectrum to a reference.
Q3: Our latest batch of this compound is a different color than the previous one. Does this indicate a problem?
A3: A color variation, for instance from a pale yellow to a dark brown liquid, can indicate differences in impurity profiles or the age of the solution.[5][7] While a color change alone doesn't definitively prove the material is unusable, it is a strong indicator of potential batch-to-batch variability and warrants further investigation through the QC tests mentioned in Q2.
Q4: What are the best practices for handling and storing this compound to maintain its quality?
A4: Due to its reactivity with moisture and air, strict handling and storage procedures are crucial.
-
Inert Atmosphere: Always handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[8][9]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying.[10][11]
-
Proper Storage: Store in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[2][3]
-
Use Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Lower than Expected Reaction Yield
If you are experiencing a significant drop in your reaction yield after switching to a new batch of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Inconsistent Reaction Initiation or Rate
If you observe that your reaction is slow to start or proceeds at a different rate with a new batch, consider the following:
-
Presence of Inhibitors: Impurities such as calcium hydroxide or calcium carbonate can act as inhibitors or alter the reaction pathway. Calcium hydroxide is formed upon exposure to moisture, while calcium carbonate can form from exposure to atmospheric CO2.
-
Actual Reagent Concentration: A lower concentration of the active alkoxide will naturally lead to a slower reaction rate.
The following workflow can help diagnose the issue:
Caption: Diagnostic workflow for inconsistent reaction rates.
Quantitative Data on Commercial Batches
| Parameter | Typical Specification | Potential Impact of Deviation |
| Appearance | Colorless to yellow or dark brown liquid[5][7] | Darker color may indicate impurities or degradation. |
| Assay (Active Alkoxide) | >95% | Lower assay leads to reduced reactivity and lower yields. |
| Water Content | <0.2% (2000 ppm) | Higher water content leads to hydrolysis and loss of activity. |
| Insoluble Matter | Report | Presence of insolubles indicates impurities like calcium hydroxide/carbonate. |
Key Experimental Protocols
Protocol 1: Assay of this compound by Acid-Base Titration
This method determines the concentration of the active alkoxide.
Principle: this compound is a strong base and can be titrated with a standardized solution of a strong acid.
Materials:
-
This compound solution (sample)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Anhydrous isopropanol (B130326)
-
Phenolphthalein (B1677637) indicator solution
-
Burette, pipette, conical flask
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 1.0 g of the this compound solution into a dry 250 mL conical flask.
-
Add 50 mL of anhydrous isopropanol and swirl to dissolve.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M HCl until the pink color disappears.
-
Record the volume of HCl used.
-
Calculate the percentage assay using the following formula: Assay (%) = (V_HCl × M_HCl × MW_CME × 100) / (2 × W_sample × 1000)
-
V_HCl = Volume of HCl used (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_CME = Molecular weight of this compound (190.25 g/mol )
-
W_sample = Weight of sample (g)
-
The factor of 2 is because 1 mole of Ca(OCH2CH2OCH3)2 reacts with 2 moles of HCl.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. The specific parameters should be optimized for the instrument in use.
Principle: The Karl Fischer reaction is a specific titration method for the determination of water content.[5]
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagents (anhydrous methanol (B129727), titrant)
-
Anhydrous solvent (e.g., a mixture of anhydrous methanol and chloroform)
-
Gastight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Titrate the solvent in the titration cell to a stable, dry endpoint.
-
Under an inert atmosphere, accurately draw a known volume or weight of the this compound sample into a gastight syringe.
-
Inject the sample into the titration cell.
-
Start the titration and record the amount of water detected in ppm or percentage.
Protocol 3: In-house Synthesis of this compound
For applications requiring high consistency, in-house synthesis may be a viable option.[1]
Materials:
-
Calcium metal (turnings or granules)
-
Anhydrous 2-methoxyethanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
-
Heating mantle and magnetic stirrer
-
Centrifuge
Procedure:
-
Set up a flame-dried Schlenk flask with a condenser under a positive pressure of inert gas.
-
Add 1 g of calcium metal to the flask.
-
Add 24 mL of anhydrous 2-methoxyethanol.
-
Heat the mixture to 80°C with vigorous stirring for 24 hours under an inert atmosphere.
-
Allow the solution to cool to room temperature.
-
To remove any unreacted calcium, centrifuge the resulting solution at 6000 rpm for 10 minutes under an inert atmosphere.
-
The supernatant is the this compound solution. The concentration can be determined by gravimetric analysis (evaporation of solvent and conversion to CaO at 1050°C for 12 hours) or by the titration method described in Protocol 1.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. This compound, 20% in methoxyethanol [cymitquimica.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Validation & Comparative
A Head-to-Head Comparison: Calcium Methoxyethoxide vs. Calcium Nitrate for Bioactive Glass Synthesis
For researchers, scientists, and drug development professionals, the choice of precursors is a critical determinant of the final properties and performance of synthesized bioactive glasses. This guide provides an objective comparison of two common calcium precursors, calcium methoxyethoxide (CME) and calcium nitrate (B79036), supported by experimental data, detailed protocols, and visual workflows.
The sol-gel synthesis of bioactive glasses offers a versatile method for creating materials for bone regeneration. The selection of the calcium precursor, a key component, significantly influences the synthesis process, the resulting glass structure, and its biological efficacy. Calcium nitrate has traditionally been the go-to precursor. However, this compound is emerging as a superior alternative, particularly for the development of advanced hybrid biomaterials.
Executive Summary: Key Differences
This compound generally offers significant advantages over calcium nitrate, primarily due to its lower processing temperatures and improved homogeneity in the final product. CME allows for the incorporation of calcium into the silica (B1680970) network at room temperature, a critical factor for the synthesis of organic-inorganic hybrid materials where high-temperature processing would degrade the organic component.[1][2][3] In contrast, calcium nitrate requires a high-temperature calcination step (above 400°C) to incorporate calcium and remove toxic nitrate residues, which can compromise the material's biocompatibility if not completely eliminated.[1][3][4][5]
Quantitative Data Comparison
The following table summarizes the key performance indicators of bioactive glasses synthesized using this compound versus calcium nitrate, based on available experimental data.
| Property | This compound (CME) | Calcium Nitrate | Source |
| Calcium Incorporation Temperature | Room temperature | > 400°C | [1][2][3] |
| Homogeneity | Improved homogeneity | Prone to calcium-rich regions | [1][2][3] |
| Suitability for Hybrids | High (low-temperature process) | Low (requires high-temperature calcination) | [1][2][3] |
| Byproducts | Methoxyethanol (less toxic) | Toxic nitrates | [1][4] |
| In Vitro Bioactivity (Apatite Formation) | Uniform hydroxyapatite (B223615) layer formation | Apatite formation | [3] |
| Biocompatibility (Cell Viability) | Superior biocompatibility | Potential for cytotoxicity due to residual nitrates | [4][5][6] |
| Specific Surface Area (70S30C glass, 700°C) | 150.13 m²/g (representative value for sol-gel glass) | Varies with synthesis, but generally high for sol-gel glasses | [7] |
| Pore Volume (70S30C glass, 700°C) | 0.37 cm³/g (representative value for sol-gel glass) | Varies with synthesis | [7] |
Experimental Protocols
Synthesis of Bioactive Glass using this compound (CME)
This protocol is based on the synthesis of 70S30C (70 mol% SiO₂, 30 mol% CaO) bioactive glass.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (CME) solution (0.001 mol/mL)
-
Deionized water
-
Nitric acid (2N)
Procedure:
-
Prepare the CME solution as described by Pickup et al.[3]
-
In a separate vessel, mix deionized water and 2N nitric acid.
-
Add TEOS to the acidic solution and stir for 1 hour. The molar ratio of water to TEOS should be 12.
-
Add the CME solution to the sol and stir for an additional hour.
-
Pour the sol into molds, seal, and allow gelation to occur at room temperature.
-
Age the gel, followed by drying at a low temperature (e.g., 60°C).
-
For a fully inorganic glass, a final calcination step at a temperature range of 600-800°C can be performed. For hybrid materials, the process concludes after low-temperature drying.
Synthesis of Bioactive Glass using Calcium Nitrate
This protocol describes a typical acid-catalyzed sol-gel synthesis.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Deionized water
-
Nitric acid (2N)
Procedure:
-
Mix deionized water and 2N nitric acid.
-
Add TEOS to the solution and stir for approximately 30-60 minutes to allow for hydrolysis.
-
Dissolve calcium nitrate tetrahydrate in the sol and continue stirring for another hour.
-
Pour the resulting sol into containers and age at room temperature until gelation occurs (typically 2-6 days).[8]
-
Dry the wet gel at 70°C for an extended period (e.g., 120 minutes or more).[8]
-
Crush the dried gel into a powder.
-
Perform a final heat treatment (calcination) at a temperature above 600°C (e.g., 700-900°C) for several hours to incorporate calcium into the silica network and eliminate nitrate byproducts.[7][8]
Visualizing the Process and Impact
To better understand the comparative workflows and their biological implications, the following diagrams are provided.
Caption: Comparative experimental workflows for bioactive glass synthesis.
Caption: Postulated signaling pathway for osteoblast response to bioactive glass.
Conclusion
The choice between this compound and calcium nitrate for bioactive glass synthesis has profound implications for the final product's properties and applications. While calcium nitrate is a well-established precursor, its requirement for high-temperature processing and the potential for toxic byproducts limit its use, especially in the burgeoning field of organic-inorganic hybrid biomaterials.
This compound presents a more versatile and biocompatible option, enabling the synthesis of homogenous bioactive glasses and hybrids at low temperatures.[1][2][3] For researchers and developers focused on creating next-generation biomaterials for bone regeneration, particularly those involving temperature-sensitive organic components, CME is the demonstrably superior choice. The improved biocompatibility further enhances its appeal for clinical applications.[4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Bioactive Glass Synthesized by Sol-Gel Process in Hot Water [mdpi.com]
- 8. Variation of the properties of sol–gel synthesized bioactive glass 45S5 in organic and inorganic acid catalysts - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00628A [pubs.rsc.org]
A Comparative Analysis of Calcium Methoxyethoxide and Calcium Ethoxide as Precursors
For researchers, scientists, and professionals in drug development and material science, the choice of precursor is critical to the success of synthesis and the properties of the final product. This guide provides a detailed comparison of two calcium alkoxide precursors: calcium methoxyethoxide and calcium ethoxide.
This document outlines their synthesis, physicochemical properties, and performance in sol-gel applications, supported by experimental data from peer-reviewed literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and calcium ethoxide is presented below. It is important to note that some of the available data for this compound pertains to a 20% solution in methoxyethanol, as indicated in the table.
| Property | This compound (Ca(OCH₂CH₂OCH₃)₂) | Calcium Ethoxide (Ca(OCH₂CH₃)₂) |
| Molecular Formula | C₆H₁₄CaO₄[1][2] | C₄H₁₀CaO₂[3] |
| Molecular Weight | 190.25 g/mol [1][2] | 130.2 g/mol [4] |
| Appearance | Dark Brown Liquid (20% in methoxyethanol) | White to off-white solid[3] |
| Melting Point | Not available | >170 °C (decomposes)[4][5] |
| Boiling Point | 118 °C (for 20% solution in methoxyethanol)[6] | Not available |
| Flash Point | 48 °C (for 20% solution in methoxyethanol)[6] | Not available |
| Solubility | Reacts with water[7]. Soluble in 2-ethoxyethanol[8]. | Soluble in ethanol (B145695) and ether; insoluble in water[3]. |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[9]. | Reacts slowly with moisture, liberating ethanol and calcium hydroxide (B78521). |
Synthesis of Precursors
Detailed experimental protocols for the synthesis of both this compound and calcium ethoxide are provided below, enabling researchers to produce these precursors in a laboratory setting.
Synthesis of this compound
The following protocol is adapted from a method described for the synthesis of this compound for use in sol-gel bioactive glasses[10].
Experimental Protocol:
-
Under an inert argon atmosphere, react 1 g of calcium metal with 24 ml of 2-methoxyethanol.
-
Heat the reaction mixture to 80 °C and maintain for 24 hours.
-
After the reaction is complete, centrifuge the resulting solution at 6000 rpm for 10 minutes to separate any unreacted calcium metal.
-
The concentration of the this compound in the solution can be confirmed gravimetrically by heating a known volume of the solution to 1050 °C for 12 hours to evaporate the solvent and convert the precursor to calcium oxide (CaO).
Synthesis of Calcium Ethoxide
The synthesis of calcium ethoxide is commonly achieved through the direct reaction of calcium metal with ethanol. The following protocol is based on procedures outlined in the literature for preparing calcium ethoxide for catalysis and material synthesis[11][12].
Experimental Protocol:
-
In a round-bottom flask equipped with a condenser, disperse calcium metal in an excess of absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to 65 °C while stirring.
-
Maintain the reaction for approximately 8 hours.
-
After the reaction, the excess ethanol can be removed by distillation under vacuum to obtain the calcium ethoxide product.
Performance in Sol-Gel Synthesis of Bioactive Glass
A significant application of calcium alkoxide precursors is in the sol-gel synthesis of bioactive glasses, where they offer advantages over traditional inorganic calcium salts like calcium nitrate (B79036). The use of alkoxide precursors can lead to better homogeneity and allow for lower processing temperatures.
Comparative Performance:
-
This compound (CME) has been shown to be a highly effective precursor for incorporating calcium into the silica (B1680970) network of sol-gel derived bioactive glasses at room temperature. This is a significant advantage over calcium nitrate, which requires high-temperature treatment (>400 °C) for calcium incorporation and can lead to inhomogeneities[10][13]. The use of CME is particularly beneficial for the synthesis of organic-inorganic hybrid materials where high temperatures would degrade the organic components[10].
-
Calcium Ethoxide is also utilized in the sol-gel synthesis of bioactive glasses and has been found to be a preferred precursor with respect to the extent of calcium incorporation, homogeneity, bioactivity, and biocompatibility when compared to calcium nitrate and calcium chloride[14][15]. The use of calcium ethoxide, like CME, allows for calcium incorporation at lower temperatures compared to inorganic salts[16].
Experimental Protocol: Sol-Gel Synthesis of Bioactive Glass
The following is a generalized protocol for the sol-gel synthesis of a 70S30C (70 mol% SiO₂, 30 mol% CaO) bioactive glass, which can be adapted for a comparative study of this compound and calcium ethoxide.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized water
-
Nitric acid (2N)
-
This compound solution or Calcium Ethoxide
Procedure:
-
Mix deionized water and nitric acid and stir for 5 minutes.
-
Add TEOS to the acidic water solution and stir for 1 hour to allow for hydrolysis.
-
For CME: Add the synthesized this compound solution to the hydrolyzed TEOS sol and stir for an additional hour.
-
For Calcium Ethoxide: Dissolve calcium ethoxide in an appropriate solvent (e.g., 2-ethoxyethanol) and add it to the hydrolyzed TEOS sol, followed by stirring for one hour[8].
-
Pour the final sol into molds and seal them to allow for gelation at room temperature.
-
Age the wet gels, followed by drying and a stabilization heat treatment at the desired temperature.
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of precursors.
-
Calcium Ethoxide: TGA of the product from the reaction of calcium ethoxide shows weight loss at approximately 400 °C and 600 °C, which are attributed to the dehydroxylation of calcium hydroxide and the thermal decomposition of calcium carbonate, respectively. This suggests that during the synthesis or upon exposure to air, some of the calcium ethoxide may convert to these species[17].
-
This compound: Specific TGA data for pure this compound was not available in the searched literature. However, for comparison, calcium methoxide (B1231860) begins to decompose at around 370 °C[18].
Experimental Protocol: Thermogravimetric Analysis (TGA)
A general protocol for conducting TGA on calcium alkoxide precursors is as follows:
-
Place a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min).
-
The analysis should be performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.
-
Record the mass loss of the sample as a function of temperature.
Structural and Spectroscopic Characterization
Techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) Spectroscopy are essential for characterizing the structure and chemical bonding of the precursors and their products.
-
Calcium Ethoxide: XRD analysis of products formed from calcium ethoxide after exposure to air at different humidity levels shows the formation of various calcium carbonate polymorphs (vaterite, calcite, and aragonite) and portlandite (calcium hydroxide), confirming its reactivity with atmospheric CO₂ and moisture[19]. FTIR spectra of calcium ethoxide show characteristic peaks for C-H stretching between 3000 and 2800 cm⁻¹ and Ca-O stretching at around 650 cm⁻¹[11].
-
This compound: While specific XRD data for pure this compound was not found, FTIR spectra of related calcium alkoxides like calcium methoxide show a characteristic peak for the isolated OH group from the calcium cation around 3686 cm⁻¹ and -CH₃ stretching and bending vibrations[20].
Visualizing the Sol-Gel Process
The sol-gel synthesis of bioactive glass is a multi-step process that can be effectively visualized. Below is a workflow diagram generated using the DOT language, illustrating the key stages from precursor to final bioactive glass.
Conclusion
Both this compound and calcium ethoxide are valuable precursors in sol-gel synthesis, offering significant advantages over traditional inorganic salts, particularly in achieving low-temperature calcium incorporation and improved product homogeneity. This compound appears to be particularly well-suited for applications requiring room temperature processing, such as in organic-inorganic hybrids. Calcium ethoxide also demonstrates excellent performance and may be preferred based on factors such as solvent compatibility and cost. The choice between these two precursors will ultimately depend on the specific requirements of the synthesis, including desired processing temperature, solvent system, and the final properties of the material. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
- 1. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 2914-17-2: Calcium ethoxide | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. CALCIUM ETHOXIDE | 2914-17-2 [amp.chemicalbook.com]
- 6. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]
- 7. gelest.com [gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 28099-67-4 [chemicalbook.com]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Calcium Precursor on the Bioactivity and Biocompatibility of Sol-Gel-Derived Glasses | MDPI [mdpi.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Synthesis of high surface area CaSO 4 ·0.5H 2 O nanorods using calcium ethoxide as precursor - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02014E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Study of Calcium Ethoxide as a New Product for Conservation of Historical Limestone [mdpi.com]
- 20. researchgate.net [researchgate.net]
advantages of Calcium methoxyethoxide over calcium chloride in sol-gel processes
In the realm of sol-gel chemistry, particularly for the development of bioactive glasses and hybrid biomaterials, the choice of precursors is paramount to the final properties and performance of the material. While calcium chloride (CaCl₂) is a common and inexpensive calcium source, experimental evidence demonstrates the significant advantages of using calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂, CME) in sol-gel processes. This guide provides a comprehensive comparison of these two precursors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material design and synthesis endeavors.
The primary advantage of this compound lies in its ability to incorporate calcium into the silica (B1680970) network at low temperatures, a critical factor for the synthesis of organic-inorganic hybrid materials where high-temperature processing is not feasible.[1][2][3][4] In contrast, studies have shown that when calcium chloride is used, the calcium fails to integrate into the silica network, even at elevated temperatures.[1][3][4] This leads to inhomogeneous materials and limits their application, particularly in the field of bioactive glasses where the uniform distribution of calcium is essential for bioactivity.
Performance Comparison: Experimental Data
The superior performance of this compound is evident in the structural and compositional analysis of sol-gel derived bioactive glasses. The following tables summarize key quantitative data from comparative studies.
Table 1: Calcium Incorporation and Network Connectivity
| Parameter | This compound (CME) | Calcium Chloride (CaCl₂) | Key Findings |
| Calcium Incorporation into Silica Network | Occurs at room temperature[1][3][4] | Does not effectively occur, even at elevated temperatures[1][3][4] | CME allows for the creation of homogeneous calcium-containing silicate (B1173343) networks at low temperatures, essential for hybrid materials. |
| Homogeneity | High | Low, risk of calcium-rich regions[1] | The use of CME results in a more uniform distribution of calcium throughout the material. |
| Phase Purity (after heat treatment) | Amorphous | Crystalline phases may be present, indicating phase separation | CME-derived glasses maintain an amorphous structure crucial for bioactivity, while CaCl₂ can lead to undesirable crystallization. |
| Byproducts | Non-toxic, volatile organics | Potentially corrosive chloride ions | The byproducts of CME are benign, whereas residual chlorides can be detrimental to the final application. |
Table 2: Physical and In Vitro Properties of 70S30C Bioactive Glass
| Property | This compound (CME) | Calcium Chloride (CaCl₂) | Significance for Bioactive Glass Performance |
| Bioactivity | Forms a uniform hydroxycarbonate apatite (HCA) layer | Inconsistent or no HCA layer formation | The ability to form an HCA layer is a key indicator of a material's ability to bond with bone. |
| Dissolution Rate | Controlled and predictable | Irregular | A controlled dissolution rate is crucial for the timely release of bioactive ions and the degradation of the material in a biological environment. |
Experimental Protocols
The following are detailed methodologies for the synthesis of 70S30C (70 mol% SiO₂, 30 mol% CaO) bioactive glass using this compound and calcium chloride.
Synthesis of 70S30C Bioactive Glass using this compound
1. Precursor Solution Preparation:
- Tetraethyl orthosilicate (B98303) (TEOS) is used as the silica precursor.
- This compound (CME) is used as the calcium precursor. It can be synthesized by reacting calcium metal with 2-methoxyethanol.
- The precursors are dissolved in a common solvent, typically ethanol (B145695) or 2-methoxyethanol.
2. Sol Formation:
- The TEOS and CME solutions are mixed in the desired molar ratio (70:30 SiO₂:CaO).
- Deionized water and a catalyst (e.g., nitric acid) are added to initiate hydrolysis and condensation reactions.
- The mixture is stirred vigorously for a specified period (e.g., 1-2 hours) at room temperature to form a homogeneous sol.
3. Gelation:
- The sol is cast into molds and left to gel at room temperature. Gelation time can vary from hours to days.
4. Aging:
- The wet gel is aged for a period (e.g., 24-48 hours) to strengthen the gel network.
5. Drying and Heat Treatment:
- The aged gel is dried at a low temperature (e.g., 60-80°C) to remove the solvent.
- For purely inorganic glasses, a subsequent heat treatment at higher temperatures (e.g., 700°C) can be performed for stabilization. For organic-inorganic hybrids, this high-temperature step is omitted.
Synthesis of 70S30C Bioactive Glass using Calcium Chloride
1. Precursor Solution Preparation:
- Tetraethyl orthosilicate (TEOS) is used as the silica precursor.
- Calcium chloride (CaCl₂) is dissolved in deionized water.
2. Sol Formation:
- The TEOS is typically pre-hydrolyzed with acidic water.
- The aqueous solution of calcium chloride is then added to the hydrolyzed silica sol.
- The mixture is stirred to form the sol.
3. Gelation, Aging, and Drying:
- The subsequent steps of gelation, aging, and drying are similar to the CME-based process.
4. Heat Treatment:
- A high-temperature heat treatment is necessary to attempt to incorporate the calcium and to remove chloride ions. However, as noted, this is often unsuccessful in achieving a homogeneous, amorphous glass.
Visualizing the Process and its Implications
The choice of calcium precursor fundamentally alters the sol-gel process and the resulting material properties. The following diagrams illustrate these differences.
Conclusion
The selection of this compound over calcium chloride in sol-gel processes offers significant advantages, particularly for applications in biomaterials and advanced composites. The ability of CME to facilitate low-temperature incorporation of calcium into the silica network results in more homogeneous, amorphous, and bioactive materials. These characteristics are essential for the development of next-generation bioactive glasses and organic-inorganic hybrids for tissue engineering and drug delivery. While the initial cost of CME may be higher than that of calcium chloride, the superior properties and expanded application scope of the resulting materials justify its use in research and development where material performance is critical.
References
Calcium Methoxyethoxide: A Superior Precursor for Bioactive Glass Synthesis Revealed by XRD Analysis
A comparative analysis of materials synthesized with Calcium Methoxyethoxide (CME) versus traditional calcium precursors demonstrates its significant advantages in producing amorphous, homogenous bioactive glasses with enhanced bioactivity. X-ray diffraction (XRD) studies confirm that CME facilitates the incorporation of calcium into the silica (B1680970) network at lower temperatures, a critical factor in the development of advanced biomaterials for drug delivery and tissue engineering.
This compound has emerged as a highly effective calcium precursor in the sol-gel synthesis of bioactive glasses, outperforming conventional choices like calcium nitrate (B79036) and calcium chloride. The primary benefit of CME lies in its ability to form a homogenous, amorphous glass structure at room temperature.[1][2] This is a crucial advantage for the synthesis of inorganic/organic hybrid materials, where the high temperatures required for traditional precursors (above 400 °C for calcium nitrate) would lead to the degradation of the polymer component.[3]
Unveiling the Structural Advantages: An XRD Comparison
XRD analysis provides a clear picture of the structural differences between bioactive glasses synthesized with various calcium precursors. As-synthesized bioactive glasses of the 70S30C (70 mol% SiO2, 30 mol% CaO) composition prepared with CME exhibit a characteristically amorphous halo in their XRD patterns, indicating a lack of long-range crystalline order. This amorphous nature is widely considered beneficial for the bioactivity of the glass.
In stark contrast, the use of calcium chloride as a precursor under similar conditions can lead to phase separation, as evidenced by the appearance of distinct crystalline peaks in the XRD pattern.[2] While calcium nitrate can produce amorphous glasses, it necessitates a high-temperature calcination step to incorporate the calcium into the silica network and remove residual nitrates.
The true test of a bioactive material lies in its performance within a simulated physiological environment. When immersed in Simulated Body Fluid (SBF), bioactive glasses form a layer of hydroxyapatite (B223615) (HA) on their surface, mimicking the mineral component of bone and indicating their potential to bond with living tissue. Qualitative XRD analysis of 70S30C glasses after immersion in SBF reveals the formation of characteristic hydroxyapatite peaks for samples synthesized with CME, confirming their bioactivity.[2]
While direct quantitative comparisons of the crystallite size and lattice parameters of the hydroxyapatite layer formed on bioactive glasses from different precursors are not extensively reported in the literature, the qualitative evidence strongly supports the superior homogeneity and low-temperature processing advantages of using this compound.
Quantitative XRD Analysis of Bioactive Glass Precursors
The following table summarizes the typical XRD findings for bioactive glasses synthesized with different calcium precursors, both as-prepared and after immersion in Simulated Body Fluid (SBF).
| Precursor | As-Synthesized Phase | Post-SBF Immersion Crystalline Phase | Key XRD Observations |
| This compound (CME) | Amorphous | Hydroxyapatite (HA) | Homogeneous amorphous structure; clear formation of HA peaks after SBF immersion. |
| Calcium Nitrate | Amorphous (post-calcination) | Hydroxyapatite (HA) | Requires high-temperature treatment; forms HA after SBF immersion. |
| Calcium Chloride | Phase Separation (Crystalline Peaks) | - | Not a suitable precursor due to the formation of undesirable crystalline phases. |
Experimental Protocols
Synthesis of this compound (CME)
A detailed protocol for the laboratory synthesis of this compound is as follows:
-
Reaction Setup: 1 gram of calcium metal is reacted with 24 ml of 2-methoxyethanol (B45455) in a flask under an inert argon atmosphere.
-
Reaction Conditions: The mixture is heated to 80°C and stirred for 24 hours.
-
Purification: The resulting solution is centrifuged at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
Concentration Determination: The concentration of the CME solution is confirmed gravimetrically. A known volume of the solution is heated to 1050°C for 12 hours to evaporate the solvent and convert the CME to calcium oxide (CaO). The concentration is then calculated based on the mass of the resulting CaO.
Sol-Gel Synthesis of 70S30C Bioactive Glass
The following procedure outlines the sol-gel synthesis of 70S30C bioactive glass using different calcium precursors:
-
Hydrolysis: Deionized water and nitric acid (2N) are mixed and stirred for 5 minutes. Tetraethyl orthosilicate (B98303) (TEOS) is then added to the mixture. The molar ratio of water to TEOS is maintained at 12.
-
Precursor Addition:
-
For Calcium Nitrate: After 1 hour of stirring the TEOS solution, calcium nitrate tetrahydrate is added, and the sol is stirred for an additional hour.
-
For this compound: The synthesized CME solution is added to the hydrolyzed TEOS solution.
-
-
Gelation: The sols are poured into molds, sealed, and allowed to gel at room temperature.
-
Aging and Drying: The gels are aged and then dried under controlled temperature and humidity.
-
Stabilization/Calcination:
-
CME-derived gels: Can be stabilized at temperatures as low as 60°C. For comparison purposes in some studies, they are heated to 700°C.
-
Calcium Nitrate-derived gels: Require calcination at temperatures above 400°C to incorporate calcium into the silica network.
-
XRD Analysis
-
Sample Preparation: The dried and stabilized/calcinated glass samples are ground into a fine powder. For post-SBF analysis, the glass samples are immersed in SBF for a specified period (e.g., 4 weeks), after which they are removed, gently rinsed with deionized water, and dried. The surface layer is then carefully scraped for analysis.
-
Data Acquisition: XRD patterns are collected using a diffractometer (e.g., Bruker D8 Advance) with Cu Kα radiation (wavelength λ = 1.54 Å). Data is typically collected over a 2θ range of 10° to 80°.
-
Data Analysis: The resulting diffraction patterns are analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS). For quantitative analysis, methods like Rietveld refinement or calculations using the Scherrer equation can be employed to determine lattice parameters and crystallite size of the identified crystalline phases.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: Experimental workflow from precursor selection to XRD analysis.
Caption: Decision logic for precursor selection based on desired material properties.
References
A Researcher's Guide to Confirming Calcium Incorporation from Calcium Methoxyethoxide: An NMR-Centric Comparative Analysis
For researchers and drug development professionals working with calcium-based materials, confirming the successful incorporation of calcium from precursors like calcium methoxyethoxide is a critical step. While various analytical techniques can provide elemental information, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique insights into the local chemical environment of the incorporated calcium and the organic framework. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Proving Calcium Incorporation: A Comparative Overview
The choice of analytical technique depends on the specific information required, such as bulk elemental composition, surface-only data, or the local coordination environment of the calcium ion. Below is a summary of the capabilities of NMR spectroscopy alongside Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), X-ray Photoelectron Spectroscopy (XPS), and Energy-Dispersive X-ray Spectroscopy (EDX).
| Technique | Information Provided | Strengths | Limitations | Typical Detection Limit |
| NMR Spectroscopy | - Local chemical environment of ¹H, ¹³C, and ⁴³Ca- Confirmation of ligand binding to Ca²⁺- Structural information of the material | - Non-destructive- Provides detailed structural and bonding information- Can distinguish between different calcium environments in the same sample | - Low sensitivity for ⁴³Ca (0.135% natural abundance)[1]- Requires isotopic labeling for routine ⁴³Ca NMR[1]- Indirect evidence for Ca incorporation via ¹H and ¹³C NMR | ~mmol/L for ¹H and ¹³C, higher for ⁴³Ca without enrichment |
| ICP-OES/MS | - Bulk elemental composition (quantitative) | - High sensitivity and accuracy for elemental quantification- Well-established and widely available | - Destructive (sample must be digested)- Provides no information on chemical structure or bonding | ppb to ppt (B1677978) range[2][3] |
| XPS | - Surface elemental composition and oxidation state | - Surface-sensitive (top 5-10 nm)- Provides information on chemical states | - Not a bulk technique- Can be affected by surface contamination | ~0.1 atomic % |
| EDX | - Elemental composition of a specific area | - Can be coupled with SEM for elemental mapping- Relatively rapid analysis | - Generally semi-quantitative without standards- Lower sensitivity than ICP- Does not provide chemical state information[4] | ~0.1 wt% |
Delving Deeper: NMR Spectroscopy for this compound
NMR spectroscopy can confirm the incorporation of calcium from this compound in two primary ways: indirectly by observing changes in the methoxyethoxide ligand, and directly by observing the ⁴³Ca nucleus.
¹H and ¹³C NMR: An Indirect Probe of Calcium Coordination
The formation of a calcium alkoxide from 2-methoxyethanol (B45455) results in the deprotonation of the hydroxyl group and coordination of the oxygen to the calcium ion. This coordination induces a change in the electron density around the neighboring protons and carbons, leading to a shift in their NMR signals. By comparing the ¹H and ¹³C NMR spectra of the final material to that of the 2-methoxyethanol precursor, one can infer the successful coordination of the ligand to calcium.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | 2-Methoxyethanol (Precursor) | This compound (Predicted) | Rationale for Shift |
| ¹H (Hα) | ~3.7 ppm | > 3.7 ppm | Deshielding due to coordination to Ca²⁺ |
| ¹H (Hβ) | ~3.5 ppm | > 3.5 ppm | Lesser deshielding effect |
| ¹H (Hγ) | ~3.4 ppm | ~3.4 ppm | Minimal effect |
| ¹³C (Cα) | ~72 ppm | > 72 ppm | Significant deshielding upon coordination |
| ¹³C (Cβ) | ~61 ppm | > 61 ppm | Lesser deshielding effect |
| ¹³C (Cγ) | ~59 ppm | ~59 ppm | Minimal effect |
⁴³Ca NMR: Direct Evidence of the Calcium Environment
Direct observation of the calcium nucleus via ⁴³Ca NMR provides unambiguous evidence of its incorporation and offers detailed information about its local environment. However, ⁴³Ca NMR faces significant challenges due to the low natural abundance (0.135%) and quadrupolar nature (spin I = 7/2) of the ⁴³Ca isotope, which leads to low sensitivity and broad signals.[1][5][6] For these reasons, ⁴³Ca enrichment of the this compound precursor is often necessary for acquiring high-quality spectra in a reasonable timeframe.[1]
The chemical shift of ⁴³Ca is sensitive to its coordination number and the nature of the coordinating atoms. For calcium-oxygen compounds, ⁴³Ca chemical shifts can span a range of over 100 ppm.[6][7][8] The expected chemical shift for this compound would provide insight into the coordination sphere of the calcium ion.
Experimental Protocols
Protocol 1: Sample Preparation for NMR of Air-Sensitive this compound
This compound is highly sensitive to moisture and air. Therefore, all sample preparation steps must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)
-
J. Young NMR tube or a standard NMR tube with a sealable cap
-
Anhydrous syringe and needle
-
Schlenk line or glovebox
Procedure:
-
Dry the J. Young NMR tube in an oven at >100 °C overnight and cool under vacuum.
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, weigh the desired amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) directly into the NMR tube.
-
Using an anhydrous syringe, add ~0.6 mL of the chosen anhydrous deuterated solvent to the NMR tube.
-
Seal the J. Young tube or cap the standard NMR tube.
-
If necessary, gently agitate the tube to fully dissolve the sample.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum and improve signal-to-noise.
Protocol 3: Comparison with Other Techniques
ICP-OES:
-
Accurately weigh a sample of the material.
-
Digest the sample in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digester.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample using a calibrated ICP-OES instrument to determine the bulk calcium concentration.
XPS:
-
Mount a small amount of the powdered sample onto a sample holder using carbon tape.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra of the Ca 2p, O 1s, and C 1s regions to determine their chemical states and relative concentrations.
SEM-EDX:
-
Mount the sample on an SEM stub using conductive adhesive.
-
If the sample is non-conductive, coat it with a thin layer of carbon or gold.
-
Introduce the sample into the SEM chamber.
-
Obtain an SEM image of the area of interest.
-
Perform EDX analysis on specific points or map the elemental distribution over a larger area to determine the presence and relative abundance of calcium.
Visualizing the Process
Caption: Experimental workflow for confirming calcium incorporation.
Caption: Rationale for using ¹H and ¹³C NMR to infer calcium incorporation.
Conclusion
NMR spectroscopy is a powerful, non-destructive tool that provides unique structural information for confirming the incorporation of calcium from this compound. While ¹H and ¹³C NMR offer strong indirect evidence through the observation of ligand coordination, ⁴³Ca NMR, despite its challenges, provides direct proof of the calcium's local environment. For a comprehensive characterization, a multi-technique approach is recommended. ICP-OES/MS can be used for accurate bulk quantification, while XPS and EDX can provide valuable information on the surface and micro-scale distribution of the incorporated calcium, respectively. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their calcium-containing materials.
References
- 1. (43Ca) Calcium NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Inductively Coupled Plasma Mass Spectrometry Performance for the Measurement of Key Serum Minerals: A Comparative Study With Standard Quantification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energy Dispersive X-Ray - MuAnalysis [muanalysis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Is there a future for 43Ca nuclear magnetic resonance in cement science? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 43Ca MAS-DNP NMR of Frozen Solutions for the Investigation of Calcium Ion Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Calcium Precursors: Calcium Methoxyethoxide vs. Calcium Acetate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical decision in the synthesis of calcium-containing materials, directly influencing the properties and performance of the final product. This guide provides a detailed comparison of two common calcium precursors: Calcium Methoxyethoxide and Calcium Acetate (B1210297). While direct comparative studies are limited, this document outlines the key performance differences based on their chemical nature and available data, and provides standardized protocols for their evaluation.
Performance Comparison at a Glance
The choice between this compound and Calcium Acetate hinges on the desired reaction conditions, solvent system, and the intended application of the final calcium-based material. This compound, a calcium alkoxide, is known for its high reactivity and solubility in organic solvents, making it particularly suitable for low-temperature synthesis routes like the sol-gel process.[1][2] In contrast, Calcium Acetate is a water-soluble salt that is often utilized in aqueous synthesis methods and is valued for its stability and cost-effectiveness.[3][4]
| Performance Metric | This compound | Calcium Acetate | Rationale & Key Differences |
| Reactivity | High | Moderate | As an alkoxide, this compound is more susceptible to hydrolysis, leading to faster reaction kinetics.[1][5] Calcium Acetate's reactivity is dependent on dissolution and subsequent reactions of the acetate anion. |
| Solubility | Soluble in alcohols and other organic solvents. | Soluble in water, sparingly soluble in ethanol.[3] | This fundamental difference dictates the choice of solvent system for the synthesis process. |
| Decomposition Temp. | Lower (expected) | Higher (decomposes to form calcium carbonate and acetone).[6] | Alkoxides generally have lower thermal stability compared to carboxylate salts. |
| Purity of Final Product | Can lead to high-purity oxides at lower temperatures. | May require higher temperatures for complete decomposition of acetate groups, potentially leading to carbonate impurities. | The organic byproducts of methoxyethoxide are more volatile than those of acetate. |
| Typical Applications | Sol-gel synthesis of bioactive glasses, catalyst in polymerization and pharmaceuticals.[1][2] | Production of bioceramics, food additive, pharmaceutical phosphate (B84403) binder, synthesis of acetone.[3][7][8] | Suitability is application-dependent; methoxyethoxide is favored for advanced materials synthesis requiring low-temperature processing. |
| Cost & Availability | Generally more expensive and less readily available. | Inexpensive and widely available.[6] | Calcium Acetate can be synthesized from common reagents like calcium carbonate (from eggshells) and vinegar.[6][9] |
| Handling & Safety | Corrosive, skin and respiratory irritant. Requires careful handling under inert atmosphere due to moisture sensitivity.[1] | Generally recognized as safe (GRAS) for use in food and pharmaceuticals. Less hazardous to handle.[3] | The higher reactivity of this compound necessitates more stringent safety protocols. |
Experimental Protocols for Precursor Evaluation
To quantitatively assess the performance of this compound and Calcium Acetate as precursors for a specific application, a series of characterization experiments should be conducted. The following are detailed methodologies for key comparative experiments.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of each precursor, including decomposition temperature and the nature of decomposition products.
Methodology:
-
Place 5-10 mg of the precursor (this compound or Calcium Acetate) in an alumina (B75360) crucible.
-
Load the crucible into the TGA instrument.
-
Heat the sample from room temperature to 1000°C at a heating rate of 10°C/min under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
The resulting TGA curve will show the temperatures at which decomposition occurs and the mass of the final residual product (e.g., calcium oxide or calcium carbonate).
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases of the material synthesized from each precursor after calcination.
Methodology:
-
Synthesize the desired calcium-containing material using both this compound and Calcium Acetate as precursors under identical reaction conditions (e.g., sol-gel, precipitation).
-
Calcine the resulting powders at a specific temperature determined from TGA analysis.
-
Grind the calcined powders to a fine consistency.
-
Mount the powder on a sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range relevant to the expected crystalline phases (e.g., 20-80°).
-
Compare the resulting diffraction patterns with standard reference patterns (e.g., from the JCPDS database) to identify the crystalline phases and assess purity.
Scanning Electron Microscopy (SEM)
Objective: To investigate the morphology, particle size, and microstructure of the materials synthesized from each precursor.
Methodology:
-
Disperse a small amount of the synthesized powder onto a carbon tape mounted on an SEM stub.
-
Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging.
-
Insert the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the particle morphology, size distribution, and degree of agglomeration.
-
Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the synthesized material.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comprehensive performance comparison of this compound and Calcium Acetate as precursors.
Caption: Workflow for comparing calcium precursors.
Signaling Pathway for Sol-Gel Synthesis
The sol-gel process is a common application for these precursors. The following diagram illustrates a simplified signaling pathway for the formation of a calcium-containing silica (B1680970) network using a calcium precursor.
Caption: Sol-gel synthesis signaling pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Calcium Acetate: Properties, Applications, and Benefits in Industry and Healthcare [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium acetate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Bioactivity of Calcium Methoxyethoxide-Derived Scaffolds for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of ideal bone regeneration materials, scaffolds that not only provide structural support but also actively promote tissue growth are of paramount importance. This guide offers an objective comparison of the bioactivity of scaffolds derived from calcium methoxyethoxide (CME) against two established alternatives: sol-gel bioactive glass and beta-tricalcium phosphate (B84403) (β-TCP). The information presented herein is supported by experimental data to aid in the selection of appropriate biomaterials for research and development.
Performance Comparison of Scaffolds
The bioactivity of a scaffold is a critical determinant of its success in bone regeneration. This is often evaluated through a series of in vitro assays that measure the osteogenic potential of cells cultured on the material. Key indicators of bioactivity include alkaline phosphatase (ALP) activity, a marker for early osteoblast differentiation; mineralization, as assessed by Alizarin Red S (ARS) staining; and the expression of osteogenesis-related genes.
While direct comparative studies on the bioactivity of CME-derived scaffolds against bioactive glass and β-TCP under identical experimental conditions are limited, this guide consolidates available data to provide a comprehensive overview. It is important to note that variations in cell types, culture conditions, and specific material compositions can influence the results.
Quantitative Bioactivity Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the osteogenic potential of CME-derived scaffolds, bioactive glass, and β-TCP.
| Scaffold Material | Cell Type | Time Point | Alkaline Phosphatase (ALP) Activity (fold change vs. control) | Reference |
| Sol-Gel Bioactive Glass | Human Adipose Stem Cells (hASCs) | 14 days | Significantly greater than β-TCP in control medium | [1] |
| β-Tricalcium Phosphate (β-TCP) | Human Adipose Stem Cells (hASCs) | 14 days | Increased in osteogenic medium compared to control | [1] |
| β-TCP + 20 wt% Bioactive Glass | Human Mesenchymal Stem Cells (MSCs) | 42 days | Significantly improved early osteogenic differentiation vs. β-TCP alone | [2] |
| Scaffold Material | Cell Type | Time Point | Mineralization (Alizarin Red S Staining Quantification) | Reference |
| Sol-Gel Bioactive Glass | Human Mesenchymal Stem Cells (hMSCs) | 21 days | Apatite formation observed | [3] |
| β-Tricalcium Phosphate (β-TCP) | Porcine Adipose-Derived Stem Cells (pADSCs) | 14 days | 4-fold increase in mineralization compared to control | [4] |
| PCL/β-TCP | MC3T3-E1 | 14 days | Significant calcium deposition observed | [5] |
| Scaffold Material | Cell Type | Gene Marker | Time Point | Gene Expression (fold change vs. control) | Reference |
| Sol-Gel Bioactive Glass (Mn-containing) | Human Mesenchymal Stem Cells (hMSCs) | Collagen Type I, Osteopontin, Osteocalcin | - | Higher expression compared to control | [6] |
| β-Tricalcium Phosphate (β-TCP) | Human Embryonic Stem Cells (hESCs) | Runx2, SPP1, BGLAP | 21 days | Significantly higher in osteogenic medium | [7] |
| PCL/β-TCP | Human Bone Marrow-Derived MSCs | ALPL, COL1A1, RUNX2, BGLAP, IBSP, SPARC, SPP1 | 7 & 14 days | Increased expression over time in osteogenic medium | [8] |
Table 3: Osteogenic Gene Expression. A comparison of the expression of key osteogenic markers on bioactive glass and β-TCP scaffolds. Data for CME-derived scaffolds is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioactivity assays adapted for 3D scaffolds.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Place the cell-seeded scaffolds in a new multi-well plate.
-
Carefully remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubate at 37°C for 3-4 hours.[9]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[9]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation.
Materials:
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
ALP staining solution (e.g., containing BCIP/NBT)
Procedure:
-
Gently wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the scaffolds again with wash buffer.
-
Add the ALP staining solution to the scaffolds and incubate in the dark at room temperature for 15-60 minutes.
-
Stop the reaction by washing with distilled water.
-
Visualize the blue/purple color development, indicating ALP activity, under a microscope.
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to detect calcium deposits, an indicator of late-stage osteogenic differentiation and matrix mineralization.
Materials:
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Wash the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Rinse the scaffolds thoroughly with distilled water.
-
Add the Alizarin Red S solution to cover the scaffolds and incubate for 20-30 minutes at room temperature.
-
Carefully aspirate the staining solution and wash with distilled water until the wash water is clear.
-
Visualize the red/orange staining of calcium deposits under a microscope.
For Quantification:
-
After staining, add 10% acetic acid to each well and incubate with shaking to elute the stain.[10]
-
Neutralize the solution with 10% ammonium (B1175870) hydroxide.[10]
-
Measure the absorbance of the solution at 405 nm.[10]
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Osteogenic Gene Expression
qRT-PCR is used to quantify the expression levels of specific genes associated with osteogenesis.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from cells cultured on the scaffolds using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform the quantitative PCR reaction using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Signaling Pathways in Osteogenesis
The bioactivity of scaffolds is intrinsically linked to their ability to modulate key signaling pathways that govern osteoblast differentiation and bone formation. Understanding these pathways is crucial for the rational design of next-generation biomaterials.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) plays a dual role in bone regeneration by coupling angiogenesis (new blood vessel formation) and osteogenesis. Osteoblasts release VEGF, which in turn stimulates the proliferation and migration of endothelial cells, leading to the formation of a vascular network essential for supplying nutrients and oxygen to the regenerating bone tissue.[11]
VEGF signaling pathway in bone regeneration.
BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are potent inducers of osteogenesis. They belong to the transforming growth factor-beta (TGF-β) superfamily and initiate a signaling cascade that leads to the differentiation of mesenchymal stem cells into osteoblasts.[12]
Simplified BMP signaling pathway in osteogenesis.
Wnt Signaling Pathway
The Wnt signaling pathway is another critical regulator of bone formation and homeostasis. Activation of the canonical Wnt/β-catenin pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and inhibits their differentiation into adipocytes.[13][14]
Canonical Wnt/β-catenin signaling pathway.
Conclusion
This compound-derived scaffolds represent a promising class of biomaterials for bone tissue engineering, offering the advantage of low-temperature calcium incorporation, which is particularly beneficial for the creation of organic-inorganic hybrid scaffolds. While direct quantitative comparisons of their bioactivity with established materials like bioactive glass and β-TCP are still emerging, the available data suggests that calcium-containing sol-gel materials, in general, exhibit excellent osteogenic potential. The choice of scaffold material will ultimately depend on the specific application, considering factors such as mechanical properties, degradation rate, and the desired cellular response. Further research involving head-to-head comparisons under standardized conditions is necessary to definitively establish the relative bioactivity of these promising biomaterials.
References
- 1. Effects of bioactive glass S53P4 or beta-tricalcium phosphate and bone morphogenetic protein-2 and bone morphogenetic protein-7 on osteogenic differentiation of human adipose stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteogenic differentiation of mesenchymal stem cells is enhanced in a 45S5-supplemented β-TCP composite scaffold: an in-vitro comparison of Vitoss and Vitoss BA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation, Bioactivity, and Osteogenic Potential of Composites Made of PLGA and Two Different Sol–Gel Bioactive Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Osteogenic potential of sol-gel bioactive glasses containing manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ß-TCP scaffolds on neurogenic and osteogenic differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifications in Gene Expression in the Process of Osteoblastic Differentiation of Multipotent Bone Marrow-Derived Human Mesenchymal Stem Cells Induced by a Novel Osteoinductive Porous Medical-Grade 3D-Printed Poly(ε-caprolactone)/β-tricalcium Phosphate Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. The roles of vascular endothelial growth factor in bone repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]
- 14. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Methoxyethoxide in Electrochemical Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of advanced materials for electrochemical applications, including next-generation batteries and bioactive interfaces, necessitates a careful selection of precursors to achieve desired material properties. Calcium methoxyethoxide (CME) has emerged as a notable precursor for incorporating calcium into various material matrices, particularly through sol-gel synthesis. This guide provides an objective comparison of this compound with traditional calcium salts as precursors, supported by experimental data and detailed methodologies for the synthesis and characterization of these materials.
Performance Comparison of Calcium Precursors in Material Synthesis
This compound's primary advantage lies in its ability to facilitate the formation of homogeneous, amorphous calcium-containing materials at significantly lower processing temperatures compared to conventional calcium salts like calcium nitrate (B79036) and calcium chloride. This is particularly crucial for the synthesis of organic-inorganic hybrid materials where high temperatures would degrade the organic components.
| Precursor | Synthesis Temperature for Calcium Incorporation | Resulting Material Homogeneity | Key Advantages | Limitations |
| This compound (CME) | Room temperature to 60 °C[1][2] | High | Low-temperature synthesis, enables hybrid material fabrication, produces amorphous and homogeneous materials.[1][2] | High sensitivity to moisture, potential for inconsistent properties depending on the supplier.[1][3] |
| Calcium Nitrate (Ca(NO₃)₂) ** | > 400 °C[2] | Low (can lead to calcium-rich regions)[1] | Readily available, less sensitive to moisture. | High processing temperatures required, potential for toxic nitrate off-gassing, not suitable for hybrid materials.[1][2] |
| Calcium Chloride (CaCl₂) ** | Did not show incorporation into the silica (B1680970) network at tested temperatures.[2] | Low | Widely available and inexpensive. | Poor incorporation into silicate (B1173343) networks at low temperatures.[2] |
Experimental Protocols
Synthesis of this compound (CME)
A consistent and reliable synthesis of CME is crucial for reproducible material fabrication.
Materials:
-
Calcium metal
-
2-methoxyethanol
-
Argon gas (or other inert atmosphere)
Procedure:
-
Under an argon atmosphere, react 1 gram of calcium metal with 24 ml of 2-methoxyethanol.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After the reaction, centrifuge the resulting solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.
-
The concentration of the CME solution can be confirmed gravimetrically by heating a known volume to 1050 °C for 12 hours, which converts the CME to calcium oxide (CaO).
Sol-Gel Synthesis of Bioactive Glass (70S30C) using CME
This protocol describes the synthesis of a 70 mol% SiO₂ and 30 mol% CaO bioactive glass.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Deionized water
-
Nitric acid (2N)
-
This compound (CME) solution (prepared as above)
Procedure:
-
Mix deionized water and nitric acid and stir for 5 minutes.
-
Add TEOS to the mixture and stir. The molar ratio of water to TEOS should be 12.
-
After 1 hour, add the prepared this compound solution to the sol and stir for an additional hour.
-
Pour the sol into molds, seal them, and allow gelation to occur at room temperature.
-
The resulting gel can then be dried and subjected to low-temperature heat treatment (e.g., 60-80 °C) to obtain the final bioactive glass.
Electrochemical Characterization
The electrochemical properties of the synthesized materials can be evaluated using standard techniques.
a) Cyclic Voltammetry (CV):
-
Objective: To investigate the redox behavior and electrochemical stability window of the material.
-
Setup: A three-electrode cell with the synthesized material as the working electrode, a suitable counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: A suitable calcium-ion conducting electrolyte (e.g., Ca(ClO₄)₂ in a non-aqueous solvent).
-
Procedure: The potential of the working electrode is swept linearly between two set potential limits, and the resulting current is measured. The scan rate can be varied to study the kinetics of the electrochemical processes.
b) Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To study the ionic conductivity and interfacial properties of the material.
-
Setup: A two-electrode or three-electrode cell configuration.
-
Procedure: A small amplitude AC voltage is applied across a range of frequencies, and the impedance of the system is measured. The resulting Nyquist plot can be modeled with an equivalent circuit to extract parameters such as bulk resistance and charge transfer resistance.
c) Galvanostatic Cycling:
-
Objective: To evaluate the material's performance as a battery electrode, specifically its capacity, coulombic efficiency, and cycling stability.
-
Setup: A coin cell or Swagelok-type cell with the synthesized material as one electrode and a suitable counter/reference electrode (e.g., calcium metal).
-
Procedure: The cell is charged and discharged at a constant current between defined voltage limits for multiple cycles.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
References
A Comparative Guide to the Kinetic Performance of Calcium Methoxyethoxide and Alternative Catalysts in Lactide Polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biodegradable polyesters, such as polylactide (PLA), through ring-opening polymerization (ROP) is a cornerstone of advanced drug delivery systems and biomedical device development. The choice of catalyst is paramount, directly influencing polymerization kinetics, polymer properties, and biocompatibility. This guide provides a comparative analysis of the kinetic performance of Calcium Methoxyethoxide (Ca(OMe)₂), a promising earth-abundant metal catalyst, alongside commonly used alternatives like Calcium 2-ethylhexanoate (B8288628) (Ca(Oct)₂), Tin(II) octoate (Sn(Oct)₂), and Zinc octoate (Zn(Oct)₂).
Performance Comparison of Catalysts in Lactide Polymerization
The following table summarizes key performance indicators for this compound and its alternatives in the bulk polymerization of L-lactide. It is important to note that direct comparison of kinetic parameters is challenging due to variations in experimental conditions across different studies.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 100:1 | 180 | 3 | 66 | 19,500 | 1.44 |
| 500:1 | 180 | 3 | ~55 | 15,000 | 1.35 | |
| 1000:1 | 180 | 3 | ~45 | 12,000 | 1.28 | |
| 5000:1 | 180 | 3 | ~20 | 8,500 | 1.20 | |
| Calcium 2-ethylhexanoate | 2000:1 | 200 | 24 | 58 | 19,500 | - |
| Tin(II) octoate | 2000:1 | 190 | 4 | 93 | 69,750 | 1.4 |
| Zinc octoate | 2000:1 | 200 | 24 | 92.8 | 64,000 | - |
Data for this compound is from bulk polymerization of L-lactide[1][2]. Data for Calcium 2-ethylhexanoate and Zinc octoate is from a comparative study under bulk polymerization conditions. Data for Tin(II) octoate is from a study under industrially relevant melt conditions[3]. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Key Observations:
-
Activity: Under the reported conditions, Tin(II) octoate and Zinc octoate demonstrate significantly higher activity, achieving high monomer conversions in shorter timeframes compared to the calcium-based catalysts. This compound shows moderate activity, which is notably dependent on the catalyst concentration[1][2].
-
Molecular Weight Control: this compound exhibits characteristics of a controlled polymerization, with the number-average molecular weight (Mn) decreasing as the monomer-to-catalyst ratio increases[1][2]. The polydispersity indices (PDI) are relatively low, indicating a good control over the polymer chain length distribution. Tin(II) octoate and Zinc octoate can produce polymers with higher molecular weights under optimized conditions[3].
-
Biocompatibility: Calcium-based catalysts are generally considered more biocompatible and less toxic than tin-based catalysts, which is a significant advantage for biomedical applications.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Bulk Ring-Opening Polymerization of L-Lactide with this compound[1][2]
-
Materials: L-lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum), this compound (Ca(OMe)₂).
-
Procedure:
-
A predetermined amount of L-lactide is placed in a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The vessel is heated to 180 °C to melt the monomer.
-
The desired amount of this compound, corresponding to the target monomer-to-catalyst ratio (e.g., 100:1, 500:1, 1000:1, or 5000:1), is added to the molten lactide under stirring.
-
The polymerization is allowed to proceed for a specified time (e.g., 3 hours).
-
The reaction is quenched by cooling the vessel in an ice bath.
-
The resulting polymer is dissolved in chloroform (B151607) and precipitated in cold methanol.
-
The purified polymer is dried under vacuum to a constant weight.
-
-
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer methine proton signal with that of the polymer methine proton signal.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Comparative Bulk Polymerization with Calcium, Magnesium, and Zinc Octoates
-
Materials: L-lactide, Calcium 2-ethylhexanoate (Ca(Oct)₂), Magnesium 2-ethylhexanoate (Mg(Oct)₂), Zinc 2-ethylhexanoate (Zn(Oct)₂).
-
Procedure:
-
L-lactide is placed in a reaction vessel under an argon atmosphere and melted at 200 °C.
-
The catalyst (Ca(Oct)₂, Mg(Oct)₂, or Zn(Oct)₂) is added to the molten lactide at a monomer-to-catalyst ratio of 2000:1.
-
The reaction is carried out for 24 hours.
-
The polymerization is terminated by cooling the reaction mixture.
-
-
Characterization:
-
Monomer Conversion: Determined gravimetrically or by ¹H NMR.
-
Molecular Weight: Determined by GPC.
-
Bulk Polymerization of L-Lactide with Tin(II) octoate[3]
-
Materials: Technical grade L-lactide, Tin(II) octoate (Sn(Oct)₂), Benzyl alcohol (BnOH) as a co-initiator.
-
Procedure:
-
L-lactide is charged into a reactor under an inert atmosphere.
-
The reactor is heated to 190 °C.
-
A solution of Sn(Oct)₂ and BnOH in toluene (B28343) is added to the molten lactide with a monomer-to-catalyst ratio of 2000:1.
-
The polymerization is conducted for 4 hours.
-
The reaction is stopped by cooling.
-
-
Characterization:
-
Monomer Conversion: Determined by ¹H NMR.
-
Molecular Weight and Polydispersity: Determined by GPC.
-
Visualizing Polymerization Kinetics and Workflows
To further elucidate the processes involved in kinetic studies of polymerization, the following diagrams are provided.
References
- 1. Lactide Polymerization Kinetic Studies and Development of Flow NMR Instrumentation - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. Bulk Ring Opening Polymerization of L-Lactide with Calcium methoxide | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of D,L–Lactide Polymerization Initiated with Zirconium Acetylacetonate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Calcium Methoxyethoxide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical compounds like calcium methoxyethoxide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
This compound, particularly as a 20% solution in methoxyethanol, is classified as a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause serious skin and eye irritation and may pose a risk to fertility or an unborn child.[1][2] The corrosive nature of this compound necessitates careful handling to avoid skin and respiratory irritation.[3] It is stable under recommended storage conditions but reacts with moist air and water.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the necessary personal protective equipment (PPE) and handling protocols to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that emergency eye wash fountains and safety showers are readily accessible.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | To protect against splashes and vapors that can cause serious eye irritation.[1][4] |
| Skin and Body Protection | Wear suitable protective clothing.[1] | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[1][2] | Required where inhalation of vapors may occur.[1] |
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in a safe manner, adhering to local and national regulations.[1] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[1][5]
1. Small Spills (in a controlled laboratory setting): a. Evacuate and Ventilate: If a small spill occurs, ensure the area is well-ventilated and restrict access to unnecessary personnel.[1] b. Absorb the Spill: Use a non-combustible absorbent material, such as vermiculite, dry sand, or earth, to contain and collect the spill. c. Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1] Use only non-sparking tools to avoid ignition of flammable vapors.[1][2] d. Decontaminate the Area: Wipe down the spill area with a suitable solvent (such as isopropanol, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste. e. Package for Disposal: Securely close and label the waste container with the contents ("Hazardous Waste: this compound contaminated material") and the date.
2. Unused or Expired this compound: a. Do Not Attempt to Neutralize: Due to its reactivity with water and moist air, do not attempt to neutralize the chemical with water or acid without proper expertise and equipment.[1] b. Prepare for Collection: Ensure the original container is tightly closed and properly labeled.[1] If the container is damaged, place it inside a larger, compatible, and sealed container. c. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1][5] Provide them with the Safety Data Sheet (SDS) for this compound.
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound.
Incompatible Materials and Storage
To prevent hazardous reactions, store this compound away from incompatible materials.
| Incompatible Materials | Storage Conditions |
| Water, Moist Air, Oxidizing Agents.[1] | Keep container tightly closed.[1] Store in a well-ventilated place, away from heat, sparks, and open flames.[1] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Methoxyethoxide
FOR IMMEDIATE RELEASE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Calcium Methoxyethoxide. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
This compound, particularly as a 20% solution in methoxyethanol, is a flammable liquid and vapor that is harmful in contact with skin or if inhaled.[1][2] It causes serious skin and eye irritation and may damage fertility or the unborn child.[1][2] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for all personnel.
Hazard Identification and Classification
A clear understanding of the hazards associated with this compound is the foundation of safe handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against skin contact, which can be harmful. |
| Skin and Body Protection | Wear suitable protective clothing.[1] A lab coat is the minimum requirement. | Prevents accidental skin exposure. |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1] | Protects against the inhalation of harmful vapors and mists. |
Operational Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural flow for safe handling of this compound.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare a Ventilated Workspace: Ensure that all handling of this compound is performed within a certified chemical fume hood to prevent the accumulation of vapors.[1]
-
Grounding: All containers and receiving equipment must be properly grounded and bonded before initiating any transfer to prevent static discharge, which could ignite the flammable vapors.[1]
Handling:
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials during transfer and handling to eliminate potential ignition sources.[1]
-
Avoid Contact: Take extreme care to avoid all eye and skin contact, as well as inhalation of mist and vapor.[1]
-
Hygienic Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with mild soap and water after handling and before leaving the work area.[1]
Disposal Plan:
-
Waste Collection: Collect all waste materials, including empty containers and contaminated absorbents, in designated, properly labeled, and tightly closed containers.
-
Regulatory Compliance: Dispose of all waste in a safe manner in accordance with local, state, and federal regulations. This must be done through a licensed waste disposal facility.[1]
-
Environmental Protection: Avoid releasing the chemical into the environment.[1]
Emergency Response Protocol
Immediate and correct response to an exposure or spill is critical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
